molecular formula C21H24N2O3 B15590263 (Z)-Akuammidine

(Z)-Akuammidine

Cat. No.: B15590263
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Akuammidine has been reported in Gelsemium, Alstonia scholaris, and Gelsemium elegans with data available.

Properties

IUPAC Name

methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFXZXHYFOPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-Akuammidine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Akuammidine, a monoterpene indole alkaloid of significant interest for its pharmacological properties. The document details its primary natural source, comprehensive protocols for its extraction and purification, and quantitative data to support these methodologies.

Introduction to this compound

This compound is an alkaloid found within a class of structurally related compounds known as the akuamma alkaloids. These compounds are of particular interest to the scientific community due to their activity at opioid receptors, suggesting potential applications in pain management and other neurological research areas. The seeds of the West African tree Picralima nitida, commonly known as akuamma seeds, are the principal natural source of this compound and its related alkaloids.[1][2] Traditional uses of these seeds for analgesic and antipyretic purposes have prompted modern scientific investigation into their constituent compounds.[1][2]

Natural Source: Picralima nitida

Picralima nitida, a member of the Apocynaceae family, is a tree indigenous to tropical regions of Africa, with a notable presence in Nigeria.[3] The seeds of this plant are rich in a variety of indole alkaloids, including akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[1] The total alkaloid content in the plant can be as high as 3.5%.[4] While other plant species such as Aspidosperma quebracho-blanco and Voacanga africana have been reported to contain akuammidine, Picralima nitida remains the most studied and commercially utilized source for its isolation.[5][6]

Isolation and Purification Methodologies

The isolation of this compound from Picralima nitida seeds involves a multi-step process, beginning with extraction and followed by various purification techniques. The choice of method can significantly impact the yield and purity of the final product.

General Extraction Protocol

A common initial step involves the extraction of total alkaloids from the powdered seeds using a suitable solvent. Methanol is frequently employed for this purpose.[4] The crude extract is then typically subjected to a defatting process, often with n-hexane, to remove lipids and other nonpolar compounds.[4] Subsequently, an acid-base liquid-liquid extraction is performed to separate the alkaloids from other plant materials.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Selective Crystallization

This method is effective for obtaining this compound in high purity, particularly when co-isolating it with the more abundant alkaloid, akuammine.[1]

  • Acid-Base Extraction: The crude alkaloid mixture is dissolved in an acidic aqueous solution to protonate the alkaloids, rendering them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic impurities.

  • Basification and Extraction: The pH of the aqueous layer is raised with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an organic solvent such as diethyl ether.

  • Drying and Concentration: The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and concentrated under reduced pressure to yield a mixture of akuammine and this compound.[7]

  • Selective Precipitation and Crystallization: The mixture is washed with cold acetone. Akuammine, being less soluble, precipitates as a white solid.[7] The acetone filtrate, enriched with this compound, is concentrated, and the resulting residue is recrystallized from dichloromethane to yield pure crystalline this compound.[7]

Protocol 2: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

For the separation of a wider range of akuamma alkaloids, including this compound, from complex mixtures, pH-zone-refining countercurrent chromatography is a highly effective technique.[1][8] This method separates compounds based on their pKa values and partition coefficients.

  • Sample Preparation: A dichloromethane fraction of the crude extract is prepared for injection into the chromatography system.[7]

  • Chromatographic Conditions: A two-phase solvent system is employed. The stationary phase is typically an organic solvent, while the mobile phase is aqueous. A retainer acid is added to the stationary phase, and a displacer base is added to the mobile phase.

  • Separation: The sample is injected, and the alkaloids are separated as they move through the column, eluting at different times based on their physicochemical properties.

  • Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired alkaloids. This method has been shown to yield highly pure fractions of pseudo-akuammigine and akuammicine directly.[7] Further purification of fractions containing multiple alkaloids may be necessary, often employing flash chromatography on silica gel.[7]

Quantitative Data

The following tables summarize key quantitative data related to the isolation and activity of this compound and associated alkaloids.

Table 1: Yields of Akuamma Alkaloids from Picralima nitida Seeds

AlkaloidIsolation MethodYieldPurityReference
AkuammineLiquid-Liquid Extraction & Crystallization472 mg (from initial mixture)>95%[1][7]
This compoundLiquid-Liquid Extraction & Crystallization15.0 mg (from initial mixture)Crystalline[7]
Pseudo-akuammiginepHZR-CCC130 mg (from 1.2 g fraction)High[7]
AkuammicinepHZR-CCC145 mg (from 1.2 g fraction)High[7]
AkuammilinepHZR-CCC & Flash Chromatography61 mgHigh[7]
PicralinepHZR-CCC & Flash Chromatography90 mgHigh[7]

Table 2: Opioid Receptor Binding Affinity of this compound and Related Alkaloids

AlkaloidReceptorKi (μM)Reference
This compoundμ-opioid0.6[9][10]
δ-opioid2.4[10]
κ-opioid8.6[9][10]
Akuammineμ-opioid0.5[10]
Akuammicineκ-opioid0.2[10]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

G cluster_extraction Initial Extraction cluster_purification Purification cluster_isolation Isolation of this compound Powdered Picralima nitida Seeds Powdered Picralima nitida Seeds Methanol Extraction Methanol Extraction Powdered Picralima nitida Seeds->Methanol Extraction Crude Methanolic Extract Crude Methanolic Extract Methanol Extraction->Crude Methanolic Extract Defatting (n-hexane) Defatting (n-hexane) Crude Methanolic Extract->Defatting (n-hexane) Acid-Base Liquid-Liquid Extraction Acid-Base Liquid-Liquid Extraction Defatting (n-hexane)->Acid-Base Liquid-Liquid Extraction Crude Alkaloid Mixture Crude Alkaloid Mixture Acid-Base Liquid-Liquid Extraction->Crude Alkaloid Mixture Wash with Cold Acetone Wash with Cold Acetone Crude Alkaloid Mixture->Wash with Cold Acetone Selective Crystallization Selective Crystallization Acetone Filtrate (Enriched in Akuammidine) Acetone Filtrate (Enriched in Akuammidine) Wash with Cold Acetone->Acetone Filtrate (Enriched in Akuammidine) Recrystallization (Dichloromethane) Recrystallization (Dichloromethane) Acetone Filtrate (Enriched in Akuammidine)->Recrystallization (Dichloromethane) Crystalline this compound Crystalline this compound Recrystallization (Dichloromethane)->Crystalline this compound

Caption: Workflow for the isolation of this compound via liquid-liquid extraction and crystallization.

G cluster_prep Sample Preparation cluster_ccc pH-Zone-Refining Countercurrent Chromatography cluster_final_purification Final Purification Crude Alkaloid Mixture Crude Alkaloid Mixture Fractionation (e.g., with Dichloromethane) Fractionation (e.g., with Dichloromethane) Crude Alkaloid Mixture->Fractionation (e.g., with Dichloromethane) Dichloromethane Fraction Dichloromethane Fraction Fractionation (e.g., with Dichloromethane)->Dichloromethane Fraction pHZR-CCC System pHZR-CCC System Dichloromethane Fraction->pHZR-CCC System Fraction Collection Fraction Collection pHZR-CCC System->Fraction Collection Analysis of Fractions (TLC/HPLC) Analysis of Fractions (TLC/HPLC) Fraction Collection->Analysis of Fractions (TLC/HPLC) Pooling of Fractions Pooling of Fractions Analysis of Fractions (TLC/HPLC)->Pooling of Fractions Flash Chromatography (if needed) Flash Chromatography (if needed) Pooling of Fractions->Flash Chromatography (if needed) Pure Alkaloids (including Akuammidine) Pure Alkaloids (including Akuammidine) Flash Chromatography (if needed)->Pure Alkaloids (including Akuammidine)

Caption: Workflow for the isolation of akuamma alkaloids using pH-zone-refining countercurrent chromatography.

Conclusion

This compound, a promising alkaloid from Picralima nitida, can be efficiently isolated and purified using a combination of classical and modern separation techniques. The methodologies detailed in this guide provide a solid foundation for researchers to obtain high-purity this compound for further pharmacological investigation and drug development endeavors. The quantitative data presented underscores the feasibility of these protocols for generating sufficient material for in-depth studies.

References

(Z)-Akuammidine spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Spectroscopic Data of (Z)-Akuammidine

This guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid this compound, intended for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a relevant signaling pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Akuammidine

PositionChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in CD₃OD (ppm)[1]MultiplicityCoupling Constant (J) in Hz
35.475.47q6.7
4.254.25d9.7
3.803.80d9.7
97.397.39d7.7
106.986.98t7.4
117.067.06t7.4
127.297.29d8.0

Note: Complete assignment requires 2D NMR data which is referenced in the literature but not fully detailed in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data for Akuammidine

PositionChemical Shift (δ) in CDCl₃ (ppm)[1]Chemical Shift (δ) in CD₃OD (ppm)[1]
2103.9103.9
3122.4122.4
554.554.6
631.331.3
7109.8109.8
8127.3127.4
9118.1118.2
10119.8119.9
11122.4122.4
12109.8109.8
13139.2139.3
1441.041.0
1550.750.8
1651.851.9
1774.374.4
1812.912.9
19142.3142.3
2058.458.4
2152.652.7
C=O173.3Not Reported
OCH₃53.653.7
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Akuammidine

ParameterValue
Molecular FormulaC₂₁H₂₄N₂O₃[2]
Molecular Weight352.43 g/mol [2]
Exact Mass352.17869263 Da[2]
Precursor Ion [M+H]⁺m/z 353[3][4]
Major Fragment Ionm/z 166[3][4]

Note: The major fragment ion at m/z 166 is characteristic of the sarpagan bridge structure.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, synthesized from established protocols for related alkaloids.

Isolation of this compound

A common method for the isolation of akuamma alkaloids is through pH-zone-refining countercurrent chromatography from the seeds of Picralima nitida.

  • Extraction : Powdered seeds of Picralima nitida are extracted with a suitable solvent such as methanol or ethanol.

  • Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the alkaloids from non-basic compounds. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Chromatography : The resulting alkaloid fraction is then purified using pH-zone-refining countercurrent chromatography or column chromatography on silica gel or alumina to yield pure this compound.

NMR Spectroscopy
  • Sample Preparation : A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Instrument : NMR spectra are recorded on a Bruker Avance spectrometer, or equivalent, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition : ¹H NMR spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition : ¹³C NMR spectra are acquired with proton decoupling. A spectral width of about 220 ppm is used, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • 2D NMR : For complete structural elucidation and assignment of proton and carbon signals, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

Mass Spectrometry
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation : Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS/MS).

  • Chromatography : The sample is injected onto a C18 reversed-phase column. A gradient elution is typically used, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry : The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in a data-dependent manner, where the most intense ions in a full scan MS spectrum are automatically selected for fragmentation (MS/MS). Collision-induced dissociation (CID) is used to generate fragment ions.

Signaling Pathway

This compound is known to act as an agonist at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). The activation of MOR leads to a cascade of intracellular events.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammidine Akuammidine MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds and Activates G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_efflux K⁺ Efflux GIRK->K_efflux Opens Ca_influx Reduced Ca²⁺ Influx Ca_channel->Ca_influx Blocks Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_efflux->Hyperpolarization NT_release Reduced Neurotransmitter Release Ca_influx->NT_release

Caption: µ-Opioid Receptor Signaling Pathway.

References

(Z)-Akuammidine opioid receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Opioid Receptor Binding Affinity of (Z)-Akuammidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monoterpenoid indole alkaloid isolated from the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1][2] Traditionally, these seeds have been used in African medicine for the treatment of pain and fever.[3] Modern pharmacological studies have identified that several alkaloids from P. nitida, including this compound, interact with the endogenous opioid system.[4][5] These alkaloids are structurally distinct from classical morphinan opioids, presenting a unique opportunity to investigate opioid receptor pharmacology and potentially develop novel analgesics with different side-effect profiles.[1][6]

This technical guide provides a comprehensive overview of the opioid receptor binding affinity of this compound, focusing on quantitative data, the experimental protocols used for its determination, and the associated signaling pathways.

Data Presentation: Opioid Receptor Binding Affinity

This compound has been evaluated for its binding affinity at the three primary opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Studies have shown that this compound exhibits a preference for the mu-opioid receptor (µOR).[4][7] The quantitative binding affinity data is summarized in the table below.

CompoundReceptor SubtypeBinding Affinity (Ki) [µM]
This compoundMu (µ)0.6[4][7]
Delta (δ)2.4[4][7]
Kappa (κ)8.6[4][7]

These data indicate that this compound has a moderate affinity for the µ-opioid receptor, with progressively weaker affinity for the δ- and κ-opioid receptors. While it is considered a weakly potent µOR agonist, its unique scaffold continues to be of interest in medicinal chemistry for the development of more potent derivatives.[2][6]

Experimental Protocols

The binding affinity of this compound to opioid receptors is primarily determined using radioligand competition binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a ligand and a receptor.

Radioligand Competition Binding Assay

This in vitro assay quantifies the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective: To determine the inhibition constant (Ki) of this compound for µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK 293) stably expressing a single subtype of human or rodent opioid receptor (µ, δ, or κ).

  • Radioligand: A high-affinity opioid receptor ligand labeled with a radioisotope, such as [³H]diprenorphine (a non-selective antagonist) or a subtype-selective radioligand.[8]

  • Competitor: this compound of known concentration.

  • Incubation Buffer: A buffer solution (e.g., Tris-HCl) at physiological pH containing various ions and additives to optimize binding.

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand via rapid filtration through glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Methodology:

  • Membrane Preparation: Homogenized cell membranes expressing the target opioid receptor are prepared and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Assay Setup: A series of tubes are prepared containing a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor, this compound. Control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled potent ligand) are also included.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligands: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed immediately with ice-cold buffer to remove any unbound radioligand. The filters trap the cell membranes, and thus the bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[8]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of this compound.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., CHO cells expressing µOR) incubation Incubate: Membranes + [³H]L + Akuammidine (various concentrations) prep_membranes->incubation prep_ligands Prepare Radioligand ([³H]L) and Competitor (Akuammidine) prep_ligands->incubation filtration Rapid Filtration (Separate Bound from Free [³H]L) incubation->filtration measurement Measure Radioactivity (Liquid Scintillation Counting) filtration->measurement calc_ic50 Plot % Inhibition vs. [Akuammidine] Determine IC50 measurement->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end_node End calc_ki->end_node start Start start->prep_membranes start->prep_ligands

Workflow for Radioligand Competition Binding Assay.
Signaling Pathway Diagram

Opioid receptors, including the µ-opioid receptor, are canonical G protein-coupled receptors (GPCRs).[9] this compound acts as an agonist, initiating a downstream signaling cascade upon binding.[4] The primary pathway involves coupling to inhibitory Gi/o proteins.[5]

G cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_cytosol Cytosol aku This compound mor µ-Opioid Receptor (GPCR) aku->mor Binds g_alpha Gαi/o mor->g_alpha Activates ac Adenylyl Cyclase g_alpha->ac Inhibits g_beta_gamma Gβγ k_channel GIRK K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp ↓ cAMP ac->camp Produces response ↓ Neuronal Excitability camp->response k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) ca_channel->ca_influx k_efflux->response ca_influx->response

Agonist-induced µ-Opioid Receptor Signaling Pathway.

This activation of the Gi/o pathway leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.

Together, these actions decrease neuronal excitability and reduce the release of neurotransmitters, which is the molecular basis for the analgesic effects of opioid agonists.

References

(Z)-Akuammidine: An In-Depth Technical Review of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-Akuammidine, an indole alkaloid isolated from the seeds of Picralima nitida, has garnered scientific interest for its pharmacological activity, primarily at opioid receptors. This technical guide provides a comprehensive overview of the existing in vitro and in vivo data on this compound. The information is presented to facilitate a deeper understanding of its mechanism of action, potency, and potential therapeutic limitations. This document summarizes key quantitative data in structured tables, details the experimental methodologies used in seminal studies, and provides visual representations of its signaling pathway and experimental workflows to support further research and development efforts.

In Vitro Activity

The in vitro activity of this compound has been predominantly characterized through its interaction with opioid receptors. It exhibits a preferential affinity for the μ-opioid receptor (MOR).

Opioid Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity (Ki) of this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors. The data consistently indicates a higher affinity for the μ-opioid receptor over the δ and κ subtypes.

Receptor SubtypeKi (μM)Reference
μ (mu)0.6[1][2]
δ (delta)2.4[2]
κ (kappa)8.6[1][2]
Functional Activity

Functional assays have confirmed that this compound acts as a μ-opioid receptor agonist. Its potency is considered weak, with micromolar activity.

AssayEffectPotency (EC50/IC50)Reference
Mouse Vas DeferensAgonist-[2][3]
Forskolin-Induced cAMP InhibitionAgonist2.6 - 5.2 μM[4][5]
β-Arrestin 2 RecruitmentNo Recruitment Observed-[5]
Glucose Uptake (3T3-L1 adipocytes)Investigated-[6]

The lack of β-arrestin 2 recruitment at the μ-opioid receptor is a notable finding, suggesting that this compound may be a G-protein biased agonist. This could theoretically imply a reduced potential for some of the adverse effects associated with conventional opioids that strongly engage the β-arrestin pathway.

In Vivo Activity

The in vivo effects of this compound have been assessed primarily in rodent models of nociception, reflecting its interaction with the opioid system.

Analgesic Activity

In vivo studies using thermal nociception models, such as the tail-flick and hot-plate tests in mice, have been conducted to evaluate the analgesic potential of this compound.

Animal ModelAssayDoses (s.c.)OutcomeReference
C57BL/6 MiceTail Flick3, 10, 30 mg/kgMinimal changes in pain-like behavior[7][8]
C57BL/6 MiceHot Plate3, 10, 30 mg/kgMinimal changes in pain-like behavior[7][8]

The in vivo findings are consistent with the compound's low in vitro potency, as it produced minimal analgesic effects even at relatively high doses.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Akuammidine This compound MOR μ-Opioid Receptor Akuammidine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response

Figure 1: this compound's G-protein signaling pathway at the μ-opioid receptor.

In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_in_vivo In Vivo Correlation Binding_Assay Radioligand Binding Assay (μ, δ, κ receptors) Ki_Value Determine Ki values Binding_Assay->Ki_Value Potency Determine Potency (EC50/IC50) Ki_Value->Potency MVD_Assay Mouse Vas Deferens Assay Agonist_Activity Confirm Agonist Activity MVD_Assay->Agonist_Activity cAMP_Assay cAMP Inhibition Assay (HEK-293 cells) cAMP_Assay->Potency Arrestin_Assay β-Arrestin Recruitment Assay Biased_Agonism Assess Biased Agonism Arrestin_Assay->Biased_Agonism Analgesic_Effect Evaluate Analgesic Effect Potency->Analgesic_Effect Nociception_Assay Thermal Nociception Assays (Tail Flick, Hot Plate) Nociception_Assay->Analgesic_Effect

Figure 2: Experimental workflow for characterizing this compound's activity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the characterization of this compound.

In Vitro Experimental Protocols

1. Opioid Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

  • Materials:

    • Membrane preparations from cells stably expressing human μ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U69,593 (for κ).

    • This compound stock solution in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 μM).

    • 96-well microplates, glass fiber filters, and a scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the respective radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a saturating concentration of naloxone.

    • Incubate the plates at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

2. Forskolin-Induced cAMP Inhibition Assay (GloSensor™ Assay)

  • Objective: To determine the functional potency (IC50) of this compound as a μ-opioid receptor agonist.

  • Materials:

    • HEK-293 cells co-transfected with the human μ-opioid receptor and the GloSensor™ cAMP plasmid.

    • This compound stock solution in DMSO.

    • Forskolin solution.

    • GloSensor™ cAMP reagent.

    • Cell culture medium and 384-well plates.

    • Luminometer.

  • Procedure:

    • Plate the transfected HEK-293 cells in 384-well plates and incubate overnight.

    • Equilibrate the cells with the GloSensor™ cAMP reagent in a CO2 incubator.

    • Add varying concentrations of this compound to the wells and incubate.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the luminescence signal using a luminometer. The signal is inversely proportional to the cAMP concentration.

    • Plot the luminescence signal against the log concentration of this compound to determine the IC50 value.

3. β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

  • Objective: To assess the ability of this compound to induce the recruitment of β-arrestin 2 to the activated μ-opioid receptor.

  • Materials:

    • Cells engineered to co-express the μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

    • This compound stock solution in DMSO.

    • PathHunter® detection reagents.

    • Cell culture medium and 384-well plates.

    • Chemiluminescent plate reader.

  • Procedure:

    • Plate the engineered cells in 384-well plates and incubate.

    • Add varying concentrations of this compound to the wells and incubate for a period sufficient for receptor activation and β-arrestin recruitment (e.g., 90 minutes).

    • Add the PathHunter® detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature to allow for the development of the chemiluminescent signal.

    • Measure the signal using a chemiluminescent plate reader. An increase in signal indicates β-arrestin recruitment.

In Vivo Experimental Protocols

1. Tail-Flick Test

  • Objective: To assess the analgesic effect of this compound on a spinally mediated thermal pain reflex.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound solution for subcutaneous (s.c.) injection.

    • Vehicle control (e.g., saline with a small amount of DMSO and Tween 80).

    • Tail-flick analgesia meter.

  • Procedure:

    • Acclimatize the mice to the restraining device of the tail-flick meter.

    • Determine the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail and recording the time taken for the mouse to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer this compound or vehicle via s.c. injection.

    • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Hot-Plate Test

  • Objective: To evaluate the analgesic effect of this compound on a supraspinally mediated thermal pain response.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Materials:

    • This compound solution for s.c. injection.

    • Vehicle control.

    • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Determine the baseline latency by placing the mouse on the hot plate and recording the time until a nociceptive response is observed (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30-45 seconds) is employed.

    • Administer this compound or vehicle via s.c. injection.

    • Measure the response latency on the hot plate at various time points post-administration.

    • Calculate the %MPE as described for the tail-flick test.

Conclusion

This compound is a μ-opioid receptor agonist with a weak potency in both in vitro and in vivo models. Its preference for the μ-opioid receptor is evident from binding studies. The lack of significant analgesic activity in vivo corresponds with its micromolar agonist potency. The intriguing observation of potential G-protein biased agonism, indicated by the absence of β-arrestin 2 recruitment, suggests a unique signaling profile that may warrant further investigation. Future research could focus on structure-activity relationship studies to potentially enhance its potency while retaining its biased agonist properties, which could be a promising avenue for the development of novel analgesics with improved side-effect profiles. This guide provides the foundational data and methodologies to inform such future research endeavors.

References

(Z)-Akuammidine: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in African medicine for the treatment of pain, fever, and inflammatory conditions, this compound has garnered scientific interest for its interaction with the endogenous opioid system. This technical guide provides a detailed overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, and the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Pharmacological Data

The pharmacological activity of this compound has been primarily characterized by its interaction with opioid receptors. The following tables summarize the quantitative data from key in vitro studies.

Receptor Binding Affinity

This compound has been demonstrated to bind to mu (μ), delta (δ), and kappa (κ) opioid receptors. The binding affinity is typically determined through competitive radioligand binding assays, where the ability of this compound to displace a high-affinity radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeRadioligandTissue/Cell LineKi (μM)Reference
Mu (μ)[3H]-DAMGOGuinea Pig Brain Homogenate0.6[Menzies et al., 1998]
Delta (δ)[3H]-DPDPEGuinea Pig Brain Homogenate2.4[Menzies et al., 1998]
Kappa (κ)[3H]-U69,593Guinea Pig Brain Homogenate8.6[Menzies et al., 1998]

Data from Menzies et al., 1998 indicates a preferential binding of this compound to the mu-opioid receptor.

Functional Activity

The functional activity of this compound at the mu-opioid receptor has been assessed through various in vitro assays, including organ bath preparations and cell-based assays measuring second messenger modulation. These studies have characterized this compound as a mu-opioid receptor agonist.

Table 2: Functional Activity of this compound

AssayPreparationAgonist ActivityPotency (EC50/IC50)AntagonismpA2Reference
Mouse Vas Deferens BioassayMouse Vas DeferensMu-opioid agonist-Antagonized by naloxone and CTOP-[Menzies et al., 1998]
cAMP Inhibition AssayHEK293 cells expressing μORMu-opioid agonistMicromolar range--[Creed et al., 2021]

(Note: Specific EC50/IC50 values from Creed et al., 2021 for this compound are not detailed in the abstract, but the study confirms its micromolar activity at the mu-opioid receptor.)

Signaling Pathways

As a mu-opioid receptor agonist, this compound elicits its pharmacological effects by activating intracellular signaling cascades. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).

Mu-Opioid Receptor Signaling Pathway

Upon binding of this compound to the mu-opioid receptor, a conformational change in the receptor induces the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both dissociated subunits can then modulate the activity of downstream effector proteins. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

mu_opioid_signaling cluster_membrane Plasma Membrane Extracellular Extracellular MOR μ-Opioid Receptor G_protein Gi/o Protein (GDP) MOR->G_protein Activation Intracellular Intracellular Akuammidine This compound Akuammidine->MOR G_protein_active Gi/o Protein (GTP) G_protein->G_protein_active GDP/GTP Exchange G_alpha Gαi/o-GTP G_protein_active->G_alpha G_betagamma Gβγ G_protein_active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. Below are detailed descriptions of the key experimental methodologies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for opioid receptors. The general principle is a competitive displacement of a radiolabeled ligand by the unlabeled test compound.

Methodology:

  • Tissue/Cell Preparation: Homogenates of guinea pig brain tissue or membranes from cell lines stably expressing the opioid receptor of interest are prepared.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-DAMGO for μ-receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_membranes Prepare Receptor Membranes (e.g., Guinea Pig Brain Homogenate) start->prepare_membranes incubate Incubate Membranes with: - Radioligand (e.g., [3H]-DAMGO) - Varying concentrations of this compound prepare_membranes->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash scintillation Liquid Scintillation Counting (Quantify bound radioactivity) wash->scintillation analyze Data Analysis (Determine IC50 and calculate Ki) scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Inhibition Assay

This functional assay is used to determine the agonistic or antagonistic activity of this compound at Gi/o-coupled receptors like the mu-opioid receptor.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the mu-opioid receptor are cultured.

  • Stimulation: The cells are treated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or luminescence-based biosensors).

  • Data Analysis: The concentration-response curve for this compound-induced inhibition of cAMP production is plotted to determine its potency (IC50 or EC50) and efficacy.

camp_inhibition_workflow start Start culture_cells Culture HEK293 cells stably expressing μ-opioid receptor start->culture_cells stimulate_cells Stimulate cells with Forskolin (to increase basal cAMP levels) culture_cells->stimulate_cells treat_cells Treat cells with varying concentrations of this compound stimulate_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells detect_camp Measure intracellular cAMP levels (e.g., HTRF, GloSensor) lyse_cells->detect_camp analyze_data Data Analysis (Determine IC50/EC50 and efficacy) detect_camp->analyze_data end End analyze_data->end

cAMP Inhibition Assay Workflow

Conclusion

This compound is a naturally occurring indole alkaloid with a clear pharmacological profile centered on its activity at opioid receptors. The available data robustly demonstrates that it is a mu-opioid receptor agonist with micromolar affinity and functional potency. Its preference for the mu-receptor subtype over delta and kappa receptors suggests a degree of selectivity. The mechanism of action is consistent with that of other mu-opioid agonists, involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. The information and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives, particularly in the context of pain management and other opioid-related research areas. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for biased agonism.

(Z)-Akuammidine: A Technical Guide on Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida, traditionally used for managing pain and fever.[1][2] As a member of the akuamma alkaloids, this compound has garnered scientific interest for its diverse pharmacological activities, primarily centered around its interaction with opioid receptors.[2][3] This document provides a comprehensive technical overview of the current state of research into the therapeutic potential of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows. While research also covers related alkaloids like akuammine and pseudo-akuammigine, this guide will focus on the data available for akuammidine.

Pharmacodynamics and Mechanism of Action

The primary mechanism of action for this compound's therapeutic effects is its interaction with the opioid system. However, studies also indicate potential roles in anti-inflammatory, antimalarial, and other pathways.

Opioid Receptor Interaction

This compound demonstrates a notable affinity for opioid receptors, with a preference for the µ-opioid receptor (MOR).[4][5]

  • Binding Affinity: Radioligand binding assays have established that akuammidine binds to µ, δ (delta), and κ (kappa) opioid receptors, with Ki values indicating a stronger affinity for the µ-receptor.[5]

  • Functional Activity: In functional assays, this compound acts as a µ-opioid receptor agonist.[3][5] Its agonist activity has been confirmed in isolated tissue bioassays, where its effects were antagonized by the general opioid antagonist naloxone and the selective µ-opioid antagonist CTOP.[5] However, its potency is considered weak compared to standard opioids like morphine.[3][6] Recent studies suggest that while it can activate G-protein signaling, it does not significantly recruit β-arrestin 2, a pathway associated with some adverse opioid effects like respiratory depression.[1][7]

Anti-Inflammatory Effects

Akuammidine has demonstrated anti-inflammatory properties.[4] Extracts of P. nitida containing akuammidine have been shown to suppress the production of prostaglandin E2 (PGE2) and inhibit the expression of cyclooxygenase-2 (COX-2) in neuronal cells stimulated with interleukin-1β (IL-1β).[8] Additionally, akuammidine treatment has been observed to decrease the expression of the pro-inflammatory cytokine IL-6.[4]

Antimalarial Activity

Alkaloids from Picralima nitida, including akuammidine, have shown in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[9][10] The IC50 values for these alkaloids are reported to be in the range of 0.01 to 0.9 µg/mL.[9]

Other Potential Therapeutic Actions
  • Acetylcholinesterase Inhibition: Some related alkaloids have been reported as weak cholinesterase inhibitors, suggesting a potential, though likely minor, role in modulating cholinergic pathways.[11]

  • Hypoglycemic Effects: In a bioactivity-guided fractionation study of P. nitida seeds, a fraction containing akuammidine and other alkaloids was investigated for its effect on glucose uptake in 3T3-L1 adipocytes.[12] While the primary activity was attributed to akuammicine, this suggests a potential area for further investigation for related compounds.[12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: Opioid Receptor Binding Affinities (Ki)

CompoundReceptorKi (µM)Source
This compoundµ-opioid0.6[5]
δ-opioid2.4[5]
κ-opioid8.6[5]

Table 2: Functional Opioid Receptor Activity

CompoundAssayReceptorPotency (EC50/Potency Range in µM)Efficacy (% of DAMGO)Source
This compoundcAMP Inhibitionµ-opioid2.6 - 5.2~60%[3][6]

Table 3: In Vivo Analgesic Activity

CompoundAssayAnimal ModelDoses (mg/kg, s.c.)Result (% Max Possible Effect)Source
This compoundTail FlickC57BL/6 Mice3, 10, 30Limited efficacy; statistically significant but small effects at 3 & 10 mg/kg[1][13]
This compoundHot PlateC57BL/6 Mice3, 10, 30Limited efficacy; statistically significant but small effects at 3 & 10 mg/kg[1][13]

Note: Several studies have concluded that despite its traditional use and measurable opioid receptor activity, this compound itself demonstrates limited efficacy in thermal nociception assays in mice, which is consistent with its relatively low in vitro potency.[1][2][3]

Table 4: Antimalarial Activity

Compound/ExtractP. falciparum Strain(s)IC50 (µg/mL)Source
P. nitida AlkaloidsD6 (Chloroquine-sensitive)0.01 - 0.9[9]
W2 (Chloroquine-resistant)0.01 - 0.9[9]

Key Experimental Methodologies

Detailed protocols are crucial for the replication and extension of scientific findings. Below are methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.

  • Materials:

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).[1]

    • Membrane Preparation: Homogenates from guinea pig brain or membranes from HEK-293 cells transfected with the specific human opioid receptor subtype.[5][7]

    • Test Compound: this compound at various concentrations.

    • Non-specific binding control: Naloxone or another suitable ligand at a high concentration.

  • Protocol:

    • Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the mixture to reach equilibrium.

    • Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Inhibition GloSensor™ Assay

This functional assay measures the ability of an agonist to activate a G-protein coupled receptor (GPCR) and inhibit adenylyl cyclase activity.

  • Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at the µ-opioid receptor.

  • Materials:

    • Cell Line: HEK-293 cells co-transfected with the µ-opioid receptor and a cAMP-sensitive biosensor (e.g., GloSensor™).[1][3]

    • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase cAMP levels).

    • Test Compound: this compound at various concentrations.

    • Reference Agonist: DAMGO.

  • Protocol:

    • Plate the transfected HEK-293 cells in a suitable microplate format.

    • Pre-incubate the cells with varying concentrations of this compound or the reference agonist DAMGO.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • Measure the luminescence signal produced by the GloSensor™ reagent, which is inversely proportional to the intracellular cAMP concentration.

    • Plot the concentration-response curve and determine the EC50 (potency) and Emax (efficacy relative to DAMGO) for this compound.

In Vivo Analgesic Assays: Hot Plate and Tail Flick Tests

These assays are used to evaluate the antinociceptive properties of a compound in animal models.

  • Objective: To assess the analgesic efficacy of this compound in rodent models of thermal pain.

  • Animal Model: C57BL/6 mice.[1][13]

  • Drug Administration: this compound administered subcutaneously (s.c.) at various doses (e.g., 3, 10, 30 mg/kg).[1][13]

  • Protocol (Hot Plate Test):

    • Determine the baseline latency by placing a mouse on a heated surface (e.g., 55°C) and measuring the time until it exhibits a pain response (e.g., licking a paw, jumping).

    • Administer the test compound (this compound), a positive control (e.g., morphine), or a vehicle.

    • At specific time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.[14]

    • Calculate the analgesic effect as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.[1]

  • Protocol (Tail Flick Test):

    • Similar procedure to the hot plate, but the painful stimulus is a focused beam of radiant heat applied to the mouse's tail.

    • The latency to flick the tail away from the heat source is measured.

    • The %MPE is calculated similarly.[1]

Visualizations: Pathways and Workflows

Signaling Pathway

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Akuammidine This compound Akuammidine->MOR Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Cellular Effects PKA->Analgesia Leads to in_vivo_analgesia_workflow start Start acclimatize Animal Acclimatization (e.g., C57BL/6 mice) start->acclimatize baseline Measure Baseline Latency (Hot Plate / Tail Flick) acclimatize->baseline grouping Group Assignment baseline->grouping vehicle Administer Vehicle grouping->vehicle Control akuammidine Administer this compound (e.g., 3, 10, 30 mg/kg) grouping->akuammidine Test positive_control Administer Positive Control (e.g., Morphine) grouping->positive_control Positive testing Measure Post-Dose Latency (Multiple Time Points) vehicle->testing akuammidine->testing positive_control->testing analysis Data Analysis (Calculate %MPE) testing->analysis results Evaluate Analgesic Efficacy analysis->results bioactivity_fractionation start Picralima nitida Seeds extraction Crude Methanolic or Chloroform Extract start->extraction fractionation Bioactivity-Guided Fractionation (e.g., Chromatography) extraction->fractionation assay Biological Assay (e.g., Glucose Uptake, Receptor Binding) fractionation->assay Test Fractions active_fraction Identify Active Fraction(s) assay->active_fraction Analyze Results isolation Isolation of Pure Compounds active_fraction->isolation akuammidine This compound isolation->akuammidine other_alkaloids Other Alkaloids (Akuammicine, etc.) isolation->other_alkaloids

References

(Z)-Akuammidine for Pain Relief Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, a prominent indole alkaloid isolated from the seeds of Picralima nitida, has garnered significant interest within the scientific community for its potential analgesic properties. Traditionally used in West African medicine for pain and fever, this natural compound presents a unique structural scaffold for the development of novel pain therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its investigation. The primary mode of action for this compound's analgesic effects is through its interaction with the endogenous opioid system, exhibiting a preference for the µ-opioid receptor. This document aims to serve as a core resource for researchers and drug development professionals by consolidating key technical information, including in vitro and in vivo data, and providing standardized methodologies for future studies in the pursuit of innovative pain management strategies.

Introduction

The global burden of chronic pain necessitates the exploration of novel analgesic agents with improved efficacy and safety profiles compared to current standards of care, such as traditional opioids which are associated with significant side effects including respiratory depression, tolerance, and addiction. Natural products have historically been a rich source of new therapeutic leads. This compound is an indole alkaloid derived from the seeds of the West African tree Picralima nitida.[1] Traditional medicine has long utilized these seeds for their pain-relieving and fever-reducing properties.[2]

Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, identifying this compound and other related alkaloids as the active constituents. These compounds interact with the body's opioid receptors, the same targets as morphine and other opioid analgesics.[3] Due to its distinct chemical structure compared to classical morphinan-based opioids, this compound offers a promising starting point for the development of a new class of analgesics with potentially different pharmacological profiles and fewer adverse effects.[4] This guide provides an in-depth technical summary of the research conducted on this compound, with a focus on its potential for pain relief.

Mechanism of Action: Opioid Receptor Interaction

The primary mechanism underlying the analgesic properties of this compound is its interaction with the opioid receptor system. Opioid receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating pain perception.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the three main opioid receptor subtypes: µ (mu), δ (delta), and κ (kappa). These studies reveal that this compound displays a preferential binding to the µ-opioid receptor, which is the primary target for most clinically used opioid analgesics like morphine.[3] The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

Functional Activity

Beyond binding, functional assays are crucial to characterize the intrinsic activity of this compound at the opioid receptors. As a µ-opioid receptor agonist, this compound activates the receptor, initiating a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the perception of pain. The agonist actions of akuammidine have been confirmed in isolated tissue bioassays, where its effects were antagonized by the µ-opioid receptor selective antagonist naloxone.[3]

Recent research has also focused on the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This is of particular interest in opioid drug development, as the G-protein pathway is primarily associated with analgesia, while the β-arrestin pathway has been linked to some of the undesirable side effects of opioids.[1] While detailed studies on the biased agonism of this compound are still emerging, it represents a critical area for future investigation.

Quantitative Pharmacological Data

A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. The following tables summarize the available in vitro and in vivo data for this compound and related alkaloids. It is important to note that direct ED50 values for this compound in common pain models are not consistently reported in the literature; however, data on its effects as a percentage of the maximum possible effect (%MPE) are available.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki)
Compoundµ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)Reference
This compound0.62.48.6[3]
Akuammine0.5>10>10[3]
Akuammicine>10>100.2[3]

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Activity
CompoundAnimal ModelAssayDose (mg/kg, s.c.)Maximum Possible Effect (%MPE)Reference
This compoundMouseTail-Flick3~15%[4]
10~25%[4]
30~40%[4]
MouseHot-Plate3~10%[4]
10~20%[4]
30~30%[4]
Modified Pseudo-akuammigine DerivativeRodentTail-FlickED50: 77.6-[5]
RodentHot-PlateED50: 77.1-[5]

%MPE is a measure of the analgesic effect relative to a baseline and a maximum cutoff time. ED50 is the dose at which 50% of the maximal effect is observed.

Signaling Pathways

As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular events upon binding to its target receptor. This signaling is primarily mediated through the heterotrimeric G-protein, Gαi/o.

mu_opioid_signaling Figure 1: µ-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds G_protein Gαi/o-Gβγ Complex MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits (after phosphorylation) G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_inhibition ↓ Neuronal Excitability PKA->Neuronal_inhibition Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Internalization Receptor Internalization Beta_arrestin->Internalization Mediates Side_effects Potential Side Effects Beta_arrestin->Side_effects May contribute to Analgesia Analgesia Ca_influx->Neuronal_inhibition Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neuronal_inhibition Neuronal_inhibition->Analgesia

Figure 1: µ-Opioid Receptor Signaling Pathway

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of the inhibitory G-protein, Gαi/o. This results in the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These actions collectively lead to hyperpolarization and a reduction in neuronal excitability, which underlies the analgesic effect. Additionally, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, and may also contribute to some of the side effects associated with opioid use.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other opioid-like compounds.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow Figure 2: Radioligand Binding Assay Workflow Start Start Prepare_membranes Prepare cell membranes expressing µ-opioid receptors Start->Prepare_membranes Prepare_reagents Prepare radioligand ([³H]DAMGO) and test compound (this compound) dilutions Prepare_membranes->Prepare_reagents Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_reagents->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Measure Measure radioactivity of bound radioligand using liquid scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and calculate Ki Measure->Analyze End End Analyze->End

Figure 2: Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) stably transfected with the receptor.

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4), is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Non-specific Binding: A set of wells containing a high concentration of a non-radiolabeled, high-affinity opioid ligand (e.g., naloxone) is included to determine non-specific binding.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the µ-opioid receptor are cultured in appropriate media.

  • Assay Principle: The assay measures the intracellular concentration of cyclic AMP (cAMP). A common method involves using a competitive immunoassay or a bioluminescent reporter system (e.g., GloSensor™).

  • Stimulation: Cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to induce a high level of cAMP production.

  • Treatment: Varying concentrations of the test compound (this compound) are added to the cells.

  • Incubation: The cells are incubated for a specific period to allow for the compound to exert its effect on cAMP levels.

  • Detection: The intracellular cAMP concentration is measured according to the specific assay kit manufacturer's instructions.

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. The EC50 (the concentration that produces 50% of the maximal inhibition) and Emax (the maximum inhibition) are determined.

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor.

Protocol:

  • Cell Line: A cell line engineered to express the µ-opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component is used.

  • Assay Principle: Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into close proximity and generating a measurable signal (e.g., chemiluminescence or fluorescence).

  • Treatment: Cells are treated with varying concentrations of the test compound (this compound).

  • Incubation: The cells are incubated for a specified time to allow for β-arrestin recruitment.

  • Detection: The reporter signal is measured using a luminometer or fluorometer.

  • Data Analysis: A dose-response curve is generated, and the EC50 and Emax for β-arrestin recruitment are determined.

In Vivo Assays

This is a common behavioral test to assess the analgesic efficacy of a compound against a thermal stimulus in rodents.

hot_plate_workflow Figure 3: Hot-Plate Test Workflow Start Start Acclimatize Acclimatize animals to the testing environment Start->Acclimatize Baseline Determine baseline latency to a nociceptive response (e.g., paw licking, jumping) Acclimatize->Baseline Administer Administer test compound (this compound) or vehicle Baseline->Administer Test Place animal on the hot plate at a constant temperature (e.g., 55°C) at predetermined time points Administer->Test Record Record latency to the first nociceptive response Test->Record Analyze Analyze data to determine %MPE or ED50 Record->Analyze End End Analyze->End

References

(Z)-Akuammidine: A Technical Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine, an indole alkaloid isolated from the seeds of Picralima nitida, has garnered scientific interest for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, drawing upon available data for the compound and its close structural analogs. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to support further research and development in this area. While direct and extensive research on this compound's anti-inflammatory mechanisms is still emerging, this guide consolidates the existing knowledge to provide a solid foundation for future investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound is an alkaloid found in the seeds of the West African tree Picralima nitida, a plant traditionally used for its analgesic and anti-inflammatory effects.[1] Structurally related to yohimbine and other indole alkaloids, this compound has been shown to interact with opioid receptors, which may contribute to its pharmacological activities.[2][3] This document explores the specific anti-inflammatory properties of this compound and related compounds derived from Picralima nitida.

Quantitative Data on Anti-Inflammatory Effects

Direct quantitative data on the anti-inflammatory activity of this compound is limited. However, research on the crude extracts of Picralima nitida and closely related alkaloids, such as pseudo-akuammigine, provides valuable insights into its potential efficacy.

Table 1: Effect of this compound on Inflammatory Mediators

CompoundAssaySystemEffectReference
This compoundIL-6 ExpressionIn vitro (cell-based)Decreased expression[2]

Table 2: Anti-inflammatory Effects of Pseudo-akuammigine (in vivo)

CompoundDose (mg/kg, p.o.)ModelParameterInhibition of Edema (%)Reference
Pseudo-akuammigine1.0Carrageenan-induced rat paw edemaMean maximal paw swelling21.8[1]
5.025.3[1]
5040.5[1]
1.0Total paw swelling over 6h16.8[1]
5.027.0[1]
5044.2[1]

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are not yet fully elucidated. However, based on its interaction with opioid receptors and the known anti-inflammatory signaling pathways modulated by other alkaloids, a hypothetical mechanism can be proposed.

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous inflammatory genes, including those encoding cytokines like IL-6 and enzymes such as cyclooxygenase-2 (COX-2).

Given that this compound has been observed to decrease IL-6 expression, it is plausible that it may exert its anti-inflammatory effects by modulating the NF-κB and/or MAPK pathways.[2] Its activity at opioid receptors could also play a role, as opioid receptor activation has been linked to the modulation of inflammatory responses.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Akuammidine This compound OpioidReceptor μ-Opioid Receptor Akuammidine->OpioidReceptor Binds to IKK IKK Complex Akuammidine->IKK Inhibits (?) OpioidReceptor->IKK Inhibits (?) InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus Translocates GeneExpression Pro-inflammatory Gene Expression NFkB_nucleus->GeneExpression Induces Cytokines IL-6, TNF-α, etc. GeneExpression->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

Detailed experimental protocols for assessing the anti-inflammatory properties of compounds like this compound are crucial for reproducible research. Below are methodologies adapted from studies on related alkaloids.

In vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • This compound, a positive control (e.g., indomethacin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

G Experimental Workflow for Carrageenan-Induced Paw Edema Assay Start Start Acclimatize Acclimatize Rats Start->Acclimatize MeasureInitial Measure Initial Paw Volume Acclimatize->MeasureInitial Administer Administer this compound, Control, or Vehicle MeasureInitial->Administer InjectCarrageenan Inject Carrageenan (0.1 mL, 1%) Administer->InjectCarrageenan After 1 hour MeasurePost Measure Paw Volume at Time Intervals InjectCarrageenan->MeasurePost 1-6 hours post-injection Analyze Calculate % Inhibition of Edema MeasurePost->Analyze End End Analyze->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

In vitro Nitric Oxide (NO) and Cytokine Assays in Macrophages

This cell-based assay is used to assess the effect of a compound on inflammatory mediators produced by immune cells.

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Procedure:

    • RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

  • NO Measurement:

    • Nitrite concentration in the supernatant (an indicator of NO production) is measured using the Griess reagent.

    • Absorbance is read at ~540 nm.

  • Cytokine Measurement (e.g., IL-6, TNF-α):

    • Levels of specific cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability: A cell viability assay (e.g., MTT or MTS) is performed on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

G Logical Flow for In Vitro Anti-inflammatory Assays SeedCells Seed RAW 264.7 Cells Pretreat Pre-treat with This compound SeedCells->Pretreat Induce Induce Inflammation with LPS Pretreat->Induce Incubate Incubate for 24h Induce->Incubate CollectSupernatant Collect Supernatant Incubate->CollectSupernatant AssessViability Assess Cell Viability (MTT Assay) Incubate->AssessViability MeasureNO Measure NO (Griess Assay) CollectSupernatant->MeasureNO MeasureCytokines Measure Cytokines (ELISA) CollectSupernatant->MeasureCytokines

Caption: Logical flow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, as indicated by its ability to reduce the expression of the pro-inflammatory cytokine IL-6.[2] Studies on the closely related alkaloid pseudo-akuammigine further support the anti-inflammatory potential of this class of compounds, demonstrating dose-dependent efficacy in an in vivo model of acute inflammation.[1]

The likely mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB, potentially influenced by its interaction with opioid receptors. However, further research is imperative to substantiate these hypotheses.

Future investigations should focus on:

  • Comprehensive in vitro studies: To determine the IC50 values of this compound for the inhibition of various inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-1β) in different cell types.

  • Mechanism of action studies: To investigate the direct effects of this compound on the NF-κB and MAPK signaling pathways using techniques such as Western blotting, reporter gene assays, and kinase activity assays.

  • In vivo studies: To evaluate the efficacy of this compound in various animal models of acute and chronic inflammation.

  • Structure-activity relationship (SAR) studies: To identify the key structural features of the akuammiline scaffold responsible for its anti-inflammatory activity, which could guide the design of more potent and selective analogs.

References

(Z)-Akuammidine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of (Z)-Akuammidine and Related Alkaloids

Introduction

This compound is a monoterpenoid indole alkaloid isolated from the seeds of the West African tree Picralima nitida, commonly known as the akuamma tree.[1][2] Traditionally, these seeds have been used in folk medicine for the treatment of pain and fever.[1] Modern pharmacological studies have identified that the primary biological targets of akuammidine and its related alkaloids, such as akuammine and pseudo-akuammigine, are the opioid receptors.[3][4] These compounds are structurally distinct from classical morphinan opioids, presenting a unique scaffold for investigating opioid receptor pharmacology and developing novel analgesics with potentially safer side effect profiles.[4][5]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies conducted on the this compound core and related akuamma alkaloids. It details the impact of chemical modifications on their affinity and functional activity at opioid receptors, summarizes quantitative data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.

Core Scaffold and Baseline Opioid Receptor Activity

The akuamma alkaloids, including akuammidine, akuammine, and pseudo-akuammigine, are characterized by a complex, caged-like indole structure.[6] Initial investigations revealed that these natural alkaloids act as weak to moderately potent agonists, primarily at the mu-opioid receptor (μOR).[5][7]

This compound itself demonstrates a preference for the μ-opioid receptor, with reported binding affinities (Ki) of 0.6 μM, 2.4 μM, and 8.6 μM for μ, delta (δ), and kappa (κ) opioid receptors, respectively.[3][8] Despite this binding, the in vivo analgesic effects of the natural alkaloids are minimal, which is attributed to their modest potency.[2][7] This low potency prompted further investigation through semi-synthesis to identify derivatives with improved pharmacological properties.[5][7]

Structure-Activity Relationship (SAR) Studies

SAR studies have primarily focused on the semi-synthetic modification of the more abundant akuamma alkaloids, akuammine and pseudo-akuammigine, which share the core scaffold. Key modifications have been explored at the N1, C10, and C11 positions of the indole nucleus.[9]

Modifications at the N1 Position

The most significant enhancements in μOR potency have been achieved by introducing substituents at the N1 position of the indole ring.

  • N1-Phenethyl Substitution: The introduction of a phenethyl group to the N1 position of pseudo-akuammigine resulted in a remarkable 70-fold increase in potency (EC50 = 75 nM) and a 27-fold increase in binding affinity (Ki = 12 nM) at the μOR compared to the parent compound.[7] This modification also led to a 7-fold increase in selectivity for the μOR.[5][7] Docking studies suggest that this appended phenethyl group extends into a subpocket of the μOR binding site, allowing for additional, favorable ligand-receptor interactions that enhance receptor activation.[7] This derivative with improved in vitro potency also demonstrated increased efficacy in animal models of pain, such as the tail-flick and hot-plate assays.[7]

Modifications at the C10 and C11 Positions (Aromatic Ring)

Modifications on the aromatic ring of the indole core have yielded more modest, yet informative, results.

  • C11 Halogenation: The introduction of halogen atoms (bromine, iodine) at the C11 position of akuammine led to a slight improvement in binding affinity for both μOR and κOR.[7] For instance, the C11-bromo derivative (19) and C11-iodo derivative (20) showed μOR binding affinities (Ki) of 0.12 μM and 0.22 μM, respectively, compared to 0.33 μM for the parent akuammine.[7]

  • C11 Suzuki-Miyaura Coupling: In contrast, extending the C11 position with larger aromatic groups via Suzuki-Miyaura coupling did not improve affinity at 1 μM concentrations, though significant displacement of radioligand was observed at a higher concentration of 10 μM.[7] These modifications tended to reduce the selectivity for μOR over κOR.[7]

  • C10 Modifications: Introducing halides at the C10 position of pseudo-akuammigine did not lead to an improvement in opioid receptor binding.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from SAR studies on akuamma alkaloids.

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Alkaloids

Compound Receptor Ki (μM) Source
This compound μOR 0.6 [3][8]
δOR 2.4 [3][8]
κOR 8.6 [3][8]
Akuammine μOR 0.5 [3]
κOR >10 [3]
δOR >10 [3]
Pseudo-akuammigine μOR 2.6 - 5.2 [5][7]
Akuammicine κOR 0.2 [3]
μOR >10 [3]

| | δOR | >10 |[3] |

Table 2: In Vitro Activity of Key Akuamma Alkaloid Derivatives at the μ-Opioid Receptor (μOR)

Compound Modification Binding Affinity (Ki, μM) Functional Potency (EC50, μM) Source
Akuammine (Parent) - 0.33 2.6 [7]
C11-Bromo-akuammine C11-Br 0.12 - [7]
C11-Iodo-akuammine C11-I 0.22 - [7]
Pseudo-akuammigine (Parent) - 0.33 5.2 [7]

| N1-Phenethyl-pseudo-akuammigine | N1-Phenethyl | 0.012 | 0.075 |[7] |

Experimental Protocols

The SAR data for this compound and its analogs were generated using a combination of in vitro and in vivo assays.

In Vitro Radioligand Binding Assays

These assays determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation: Membranes are prepared from HEK293 cells stably expressing the human μ-opioid receptor (μOR) or κ-opioid receptor (κOR).

  • Incubation: A specific concentration of cell membranes is incubated with a known concentration of a radiolabeled opioid ligand ([³H]-DAMGO for μOR or [³H]-U69,593 for κOR) and varying concentrations of the test compound (e.g., akuammidine derivatives).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity constant (Ki) is then determined using the Cheng-Prusoff equation.[3]

In Vitro Functional Assays (cAMP Inhibition)

This assay measures the functional potency of a compound as an agonist or antagonist by quantifying its effect on downstream signaling, specifically the inhibition of cyclic AMP (cAMP) production.[1]

  • Cell Culture: HEK-293 cells co-transfected with the opioid receptor of interest and a cAMP-sensitive biosensor (e.g., GloSensor) are used.

  • Assay Procedure: Cells are incubated with the test compound at various concentrations.

  • Stimulation: Forskolin, an adenylyl cyclase activator, is added to the cells to stimulate cAMP production.

  • Measurement: The GloSensor substrate is added, and luminescence is measured. Agonist activity at the Gαi/o-coupled opioid receptors inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels and a corresponding decrease in the luminescent signal.

  • Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect produced by the compound).[1]

In Vivo Analgesic Assays

Animal models of nociception are used to evaluate the pain-relieving effects of the compounds.

  • Hot-Plate Assay: Mice are placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., jumping or hind paw licking) is measured. An increase in latency time after drug administration indicates an analgesic effect.[1]

  • Tail-Flick Assay: The animal's tail is exposed to a radiant heat source, and the time taken to flick the tail away is recorded. Analgesic compounds increase this withdrawal latency.[1]

  • Data Representation: Results are often expressed as the Maximum Possible Effect (%MPE), which normalizes the data relative to a baseline and a maximum cutoff time.[1]

Visualizations

Opioid Receptor Signaling Pathway

G uOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) uOR->G_protein Activates Arrestin β-Arrestin uOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Derivative Ligand->uOR Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: Simplified signaling pathway of a μ-opioid receptor agonist like an akuammidine derivative.

SAR Study Experimental Workflow

cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Isolation Isolation of Alkaloid (e.g., Akuammine) Derivatization Semi-synthetic Derivatization Isolation->Derivatization Purification Purification & Characterization Derivatization->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional cAMP Functional Assay (Determine EC50, Emax) Binding->Functional SAR SAR Analysis Binding->SAR Nociception Analgesic Models (Hot-Plate, Tail-Flick) Functional->Nociception Lead Compounds Functional->SAR Nociception->SAR SAR->Derivatization Design New Derivatives

Caption: General experimental workflow for conducting structure-activity relationship (SAR) studies.

Logical Diagram of Key SAR Findings

Core Akuamma Alkaloid Core (e.g., Pseudo-akuammigine) μOR Potency: Low (EC50 ≈ 5.2 μM) Mod_N1 Modification at N1 Core->Mod_N1 Mod_C11 Modification at C11 Core->Mod_C11 Result_N1 N1-Phenethyl Group Mod_N1->Result_N1 Result_C11_Halogen C11-Halogenation Mod_C11->Result_C11_Halogen Result_C11_Suzuki C11-Aryl Group (Suzuki Coupling) Mod_C11->Result_C11_Suzuki Outcome_N1 Outcome: Greatly Increased μOR Potency (70x) Increased μOR Selectivity Result_N1->Outcome_N1 Outcome_C11_Halogen Outcome: Slightly Increased μOR/κOR Affinity Result_C11_Halogen->Outcome_C11_Halogen Outcome_C11_Suzuki Outcome: No Affinity Improvement Reduced μOR Selectivity Result_C11_Suzuki->Outcome_C11_Suzuki

Caption: Logical summary of key SAR findings for modifications to the akuamma alkaloid core.

Conclusion

The structure-activity relationship studies of this compound and related akuamma alkaloids have provided critical insights into their interaction with opioid receptors. While the natural compounds possess only modest potency, SAR-guided semi-synthesis has successfully identified key structural modifications that dramatically enhance their pharmacological profile. The most profound discovery is the addition of a phenethyl moiety at the N1 position, which boosts μ-opioid receptor potency by 70-fold.[7] Modifications at other positions, such as C11, have yielded more subtle effects on affinity and selectivity.[7] These findings underscore the potential of the akuammidine scaffold as a valuable starting point for the design and development of a new class of opioid analgesics, potentially with differentiated properties from traditional opioids. Further exploration of this unique chemical space is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the isolation, characterization, and pharmacological properties of indole alkaloids from Picralima nitida, with a focus on their potential as novel therapeutic agents.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (Z)-Akuammidine and related alkaloids derived from the seeds of Picralima nitida. The seeds of the akuamma tree have a history of use in traditional medicine for treating pain and fever.[1][2] Modern scientific investigation has identified a class of monoterpene indole alkaloids, known as the akuamma alkaloids, as the primary bioactive constituents.[1][3] These compounds, structurally distinct from traditional opioids, present a promising scaffold for the development of new analgesics and other therapeutics.[1][4]

Core Alkaloids and Quantitative Analysis

The primary alkaloids isolated from Picralima nitida seeds include akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[1][3] Quantitative analysis of the phytochemical composition of P. nitida seeds and pods reveals a significant alkaloid content, ranging from 6% to 7.6%.[5] One study reported the alkaloid concentration in the seeds to be 20%.[6] The following tables summarize the key quantitative data regarding the biological activity of these alkaloids, primarily their interaction with opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, μM) of Picralima nitida Alkaloids

Alkaloidμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference
Akuammidine0.68.62.4[7][8]
Akuammine0.5--[7]
Akuammicine-0.2-[7]
Pseudo-akuammigine---[7]
Akuammigine---[7]

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not reported in the cited source.

Table 2: Functional Activity of Picralima nitida Alkaloids at Opioid Receptors

AlkaloidReceptorActivityPotency (EC50 or IC50, μM)Efficacy (% of standard)Reference
AkuammidineμORAgonist2.6 - 5.2 (Agonist)-[9]
AkuammineμORAntagonistpKB of 5.7-[7]
AkuammicineκORFull Agonist (guinea pig ileum)--[7]
AkuammicineκORPartial Agonist (mouse & rabbit vasa deferentia)--[7]
Pseudo-akuammigineμORAgonist2.6 - 5.2 (Agonist)-[9]

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Experimental Protocols

The isolation and characterization of alkaloids from Picralima nitida involve a series of sophisticated experimental procedures. While traditional methods like normal-phase column chromatography have been employed, they often result in poor separation and low yields due to the similar polarities of the alkaloids.[1][10] A more effective and scalable method is pH-zone-refining countercurrent chromatography (pHZR-CCC).[1]

Alkaloid Extraction and Isolation using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol is adapted from methodologies that have successfully provided several akuamma alkaloids in high purity and sufficient quantities for extensive biological evaluation.[1][3]

1. Preliminary Extraction:

  • Air-dried and ground seeds of P. nitida are extracted with ethanol.[10]

  • The crude extract is then subjected to a liquid-liquid extraction to separate alkaloids based on their solubility.

2. pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC):

  • Instrumentation: A pH-Zone Refining Countercurrent Chromatograph equipped with a multi-layer rotor.[3]

  • Solvent System: A two-phase solvent system is critical. A commonly used system is composed of tert-butyl methyl ether (MTBE), acetonitrile, and water (e.g., in a 2:2:3 v/v ratio).

  • Stationary Phase: The upper organic phase of the solvent system is used as the stationary phase, to which a retainer base like triethylamine (TEA) is added.[3]

  • Mobile Phase: The lower aqueous phase is used as the mobile phase, acidified with an eluter such as hydrochloric acid (HCl).[3]

  • Sample Loading: The crude alkaloid mixture is dissolved in the organic stationary phase for loading.

  • Elution: The mobile phase is pumped through the CCC coil in a head-to-tail direction at a defined flow rate (e.g., 2.0 mL/min).

  • Fraction Collection and Analysis: Fractions are collected and the pH of each is measured.[3] The composition of each fraction is analyzed using Thin Layer Chromatography (TLC) and ¹H NMR.[3] Fractions containing pure, individual alkaloids are combined.

3. Further Purification (if necessary):

  • Co-eluted mixtures of alkaloids, such as picraline and akuammiline, can be separated by flash column chromatography on silica gel, eluting with a solvent gradient (e.g., 0-2% MeOH/CHCl₃ containing 1% TEA).[3]

4. Purity Analysis:

  • The purity of the isolated alkaloids is determined to be >95% by High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% formic acid.[3][9]

In Vitro Pharmacological Characterization

1. Radioligand Binding Assays:

  • These assays are performed to determine the binding affinity of the alkaloids for specific receptors.

  • Membranes from cells expressing the target opioid receptors (μ, κ, or δ) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for μOR) and varying concentrations of the test alkaloid.[11]

  • The displacement of the radioligand by the test compound is measured to calculate the inhibition constant (Ki).[7]

2. Functional Assays (e.g., cAMP Inhibition):

  • To determine if an alkaloid acts as an agonist or antagonist, functional assays are employed.

  • HEK-293 cells transfected with the opioid receptor of interest and a cAMP reporter system (e.g., GloSensor) are used.[11]

  • The ability of the alkaloid to inhibit forskolin-induced cAMP production is measured to determine its agonist or antagonist activity and potency (EC50 or IC50).[11]

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and the proposed mechanism of action, the following diagrams have been generated.

experimental_workflow start Picralima nitida Seeds extraction Ethanol Extraction & Liquid-Liquid Partitioning start->extraction ccc pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) extraction->ccc fractionation Fraction Collection & Analysis (TLC, NMR) ccc->fractionation pure_compounds Pure Alkaloids (Akuammidine, Akuammicine, etc.) fractionation->pure_compounds Pure Fractions mixed_fractions Mixed Alkaloid Fractions fractionation->mixed_fractions Mixed Fractions flash_chrom Flash Chromatography mixed_fractions->flash_chrom flash_chrom->pure_compounds signaling_pathway alkaloid This compound / Related Alkaloid receptor Opioid Receptor (e.g., μ-Opioid Receptor) alkaloid->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase Inhibits camp Decreased cAMP Levels adenylyl_cyclase->camp Reduces production of cellular_response Downstream Cellular Response (e.g., Analgesia) camp->cellular_response Leads to

References

(Z)-Akuammidine: A Technical Guide to its Discovery, Pharmacology, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Akuammidine is a monoterpenoid indole alkaloid with a growing body of research highlighting its potential as a modulator of the opioid system and as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its primary biological target, the µ-opioid receptor, and presents available quantitative bioactivity data. Furthermore, this document outlines detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound. Finally, key pathways and workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of its biosynthesis, mechanism of action, and experimental investigation.

Introduction and History

This compound is a naturally occurring alkaloid first identified as a constituent of various medicinal plants. Historically, extracts of plants containing this compound and related alkaloids have been used in traditional medicine for the treatment of pain and inflammatory conditions.

Discovery and Natural Sources:

This compound has been isolated from several plant species, most notably from the seeds of Picralima nitida (family Apocynaceae), a plant indigenous to West Africa.[1] It is also found in other plants such as Alstonia scholaris and Gelsemium elegans.[2] The initial discovery and isolation of alkaloids from Picralima nitida date back to early phytochemical investigations of plants used in traditional African medicine. These early studies laid the groundwork for the later identification and characterization of specific compounds like this compound.

Chemical Structure and Properties:

This compound, with the chemical formula C₂₁H₂₄N₂O₃ and a molecular weight of 352.4 g/mol , is a stereoisomer of Akuammidine. The "(Z)-" designation refers to the configuration around the ethylidene double bond.[2] Its complex pentacyclic structure is characteristic of the akuammiline class of alkaloids.

Quantitative Bioactivity Data

The primary pharmacological target of this compound identified to date is the µ-opioid receptor, where it acts as an agonist.[1] Its binding affinity for opioid receptors has been quantified, and it has also been reported to possess anti-inflammatory and anti-asthmatic properties, although specific quantitative data for the latter activities are less prevalent in the literature.[1]

Biological Target Assay Type Reported Value (Kᵢ) Reference
µ-Opioid ReceptorRadioligand Binding Assay0.6 µM[1]
δ-Opioid ReceptorRadioligand Binding Assay2.4 µM[1]
κ-Opioid ReceptorRadioligand Binding Assay8.6 µM[1]

Table 1: Opioid Receptor Binding Affinities of Akuammidine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Picralima nitida Seeds

Methodology: pH-Zone-Refining Countercurrent Chromatography (CCC)

This method is highly effective for the separation of alkaloids from complex plant extracts.

Materials:

  • Dried and powdered seeds of Picralima nitida

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Hexane

  • pH-Zone-Refining Countercurrent Chromatograph

  • Two-phase solvent system (e.g., methyl tert-butyl ether-acetonitrile-water)

  • Triethylamine (retainer)

  • Hydrochloric acid (eluter)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction: Macerate the powdered seeds of Picralima nitida in methanol with a small amount of dilute HCl. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning: Dissolve the crude extract in aqueous HCl and wash with hexane to remove non-polar impurities. Basify the aqueous layer with a suitable base (e.g., NaHCO₃) and extract with dichloromethane. Concentrate the DCM layer to obtain the crude alkaloid fraction.

  • pH-Zone-Refining CCC Separation:

    • Prepare the two-phase solvent system and add triethylamine to the organic stationary phase and HCl to the aqueous mobile phase.

    • Fill the CCC column with the stationary phase.

    • Dissolve the crude alkaloid fraction in a mixture of the stationary and mobile phases and inject it into the CCC system.

    • Elute with the mobile phase at a constant flow rate.

    • Monitor the effluent using a UV detector.

    • Collect fractions and measure their pH.

  • Purification and Identification: Combine the fractions containing this compound based on their pH profile and further purify using techniques like preparative HPLC if necessary. Characterize the purified compound using NMR, mass spectrometry, and comparison with reference standards.

Opioid Receptor Binding Assay

Methodology: Radioligand Displacement Assay

This assay determines the binding affinity of this compound to the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • Radiolabeled ligand (e.g., [³H]-DAMGO)

  • This compound (test compound)

  • Naloxone (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Plate Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and competitor binding at various concentrations of this compound.

  • Incubation:

    • Total Binding: Add cell membranes and the radiolabeled ligand to the wells.

    • Non-specific Binding: Add cell membranes, the radiolabeled ligand, and a high concentration of naloxone.

    • Competitor Binding: Add cell membranes, the radiolabeled ligand, and varying concentrations of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assay

Methodology: Inhibition of Protein Denaturation

This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • This compound (test compound)

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: In test tubes, prepare a reaction mixture containing PBS, the protein solution (e.g., 1% w/v BSA), and varying concentrations of this compound. A control group without the test compound and a standard group with diclofenac sodium should also be prepared.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-induced Denaturation: Induce protein denaturation by heating the samples in a water bath at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC₅₀ value by plotting the percentage inhibition against the concentration of this compound.

Mandatory Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

mu_opioid_signaling cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Leads to Ion_Channel->Analgesia Contributes to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Workflow for Isolation of this compound

isolation_workflow Start Start: Dried Picralima nitida Seeds Extraction Methanol Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning CCC pH-Zone-Refining CCC Partitioning->CCC Purification Fraction Collection & Further Purification (HPLC) CCC->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis End Pure this compound Analysis->End

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Relationship of Akuammiline Alkaloids

biosynthesis_relationship Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Akuammidine_Aldehyde Akuammidine Aldehyde SBE->Akuammidine_Aldehyde Other_Alkaloids Other Akuammiline Alkaloids Akuammidine_Aldehyde->Other_Alkaloids Z_Akuammidine This compound Akuammidine_Aldehyde->Z_Akuammidine Reduction & Isomerization

Caption: Simplified biosynthetic relationship leading to this compound.

Conclusion

This compound continues to be a molecule of significant interest for its potential therapeutic applications, primarily stemming from its activity at the µ-opioid receptor. This technical guide has provided a consolidated resource for researchers, covering its historical context, chemical nature, biological activity, and key experimental methodologies. The provided visualizations offer a clear framework for understanding its mechanism of action and experimental investigation. Further research is warranted to fully elucidate the quantitative aspects of its anti-inflammatory and anti-asthmatic properties and to develop efficient and stereoselective total synthesis routes. Such endeavors will be crucial in unlocking the full therapeutic potential of this fascinating natural product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Z)-Akuammidine is a member of the akuammiline family of indole alkaloids, which are known for their complex polycyclic structures and interesting biological activities. This document provides detailed application notes and protocols for the proposed synthesis and purification of this compound, also referred to as 19-Z-Akuammidine. The synthesis is based on a plausible retro-synthetic analysis of its structure, employing an aldol condensation as a key step. The purification protocol focuses on modern chromatographic techniques to isolate the desired (Z)-isomer.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from a suitable precursor containing the core akuammiline skeleton. A key step would be the introduction of the hydroxymethyl group and the methyl ester at the C16 position with the desired (Z)-configuration of the ethylidene moiety. A plausible approach involves the stereoselective aldol condensation of an enolate precursor with formaldehyde.

Synthesis_Pathway Precursor Akuammiline Precursor (e.g., Wieland-Gumlich aldehyde derivative) Enolate Lithium Enolate Precursor->Enolate LDA, THF, -78 °C Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct 1. Formaldehyde 2. H₂O workup Z_Akuammidine This compound Aldol_Adduct->Z_Akuammidine Further functional group manipulation (if necessary)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Aldol Condensation for this compound Synthesis

Materials:

  • Akuammiline precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Formaldehyde (or paraformaldehyde)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is used.

  • Formation of the Lithium Enolate: The akuammiline precursor is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 equivalents) in THF is added dropwise via syringe over 15 minutes, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Aldol Reaction: Freshly depolymerized formaldehyde gas (from paraformaldehyde) or a solution of formaldehyde in THF is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with Et₂O (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldol adduct.

Note: The stereoselectivity of the aldol reaction is crucial for obtaining the desired (Z)-isomer. Reaction conditions, including temperature, solvent, and the nature of the counter-ion, may need to be optimized to favor the formation of the (Z)-isomer.

Purification of this compound

The crude product from the synthesis will likely be a mixture of diastereomers and other impurities. A multi-step purification protocol is therefore necessary.

Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Flash_Chromatography Silica Gel Flash Chromatography Crude_Product->Flash_Chromatography Initial Purification Mixed_Isomers Mixture of Diastereomers Flash_Chromatography->Mixed_Isomers Removal of non-isomeric impurities Prep_HPLC Preparative Chiral HPLC Mixed_Isomers->Prep_HPLC Separation of Stereoisomers Z_Akuammidine Pure this compound Prep_HPLC->Z_Akuammidine Characterization Characterization (NMR, MS, etc.) Z_Akuammidine->Characterization

Caption: Proposed purification workflow for this compound.

Experimental Protocol: Purification

1. Flash Column Chromatography (Initial Purification):

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by analytical TLC.

  • Procedure: The crude product is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the solvent gradient, and fractions are collected and analyzed by TLC. Fractions containing the mixture of akuammidine isomers are combined and concentrated.

2. Preparative High-Performance Liquid Chromatography (HPLC) for Isomer Separation:

  • Instrumentation: A preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A chiral stationary phase (CSP) column suitable for preparative scale separation of alkaloids. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds. The optimal mobile phase composition should be determined by analytical chiral HPLC screening.

  • Procedure: The partially purified mixture of isomers is dissolved in a small amount of the mobile phase and injected onto the preparative chiral HPLC column. The elution is monitored by UV detection, and fractions corresponding to the different isomers are collected. The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

Table 1: Proposed Preparative HPLC Parameters

ParameterProposed Value
Column Chiralpak IA, IB, or IC (or similar polysaccharide-based CSP) (20 x 250 mm)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 10-20 mL/min
Detection UV at 254 nm and 280 nm
Sample Loading To be determined based on analytical and semi-preparative runs

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for Akuammidine

Technique Data
¹H NMR The ¹H NMR spectrum of akuammidine has been reported.[1] Key signals include aromatic protons, an ethylidene group, and signals corresponding to the complex polycyclic core.[1]
¹³C NMR The ¹³C NMR spectrum of akuammidine has also been reported, providing characteristic signals for the carbonyl of the methyl ester, the indole moiety, and the sp³-hybridized carbons of the cage-like structure.[1]
Mass Spec. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of this compound (C₂₁H₂₄N₂O₃).

Note: The exact NMR chemical shifts can be found in the supporting information of the cited literature and should be used for comparison.[1]

Concluding Remarks

The provided protocols offer a comprehensive guide for the synthesis and purification of this compound. The synthesis relies on a proposed aldol condensation strategy, which may require optimization for stereoselectivity. The purification workflow employs standard chromatographic techniques, with preparative chiral HPLC being the key step for obtaining the pure (Z)-isomer. Thorough characterization of the final product is essential to confirm its identity and purity. These application notes are intended to serve as a valuable resource for researchers in the fields of natural product synthesis and drug discovery.

References

Application Notes and Protocols for the Quantification of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a prominent indole alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for its analgesic and anti-inflammatory properties. The pharmacological interest in this compound and related alkaloids lies in their activity at opioid receptors, making them potential candidates for the development of novel pain therapeutics. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts and other matrices using modern analytical techniques. The methodologies are based on established principles for the analysis of structurally similar indole alkaloids and are intended to serve as a comprehensive guide for researchers.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice for the quantification of this compound due to their sensitivity, selectivity, and reproducibility.

UPLC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plant extracts and biological fluids.

Experimental Protocol

a) Sample Preparation: Acid-Base Extraction from Picralima nitida Seeds

  • Grinding: Mill dried seeds of Picralima nitida into a fine powder.

  • Defatting: Macerate the powdered seeds in n-hexane for 24 hours to remove lipids. Discard the hexane extract.

  • Acidic Extraction: Extract the defatted powder with 1% aqueous sulfuric acid with agitation for 4 hours.

  • Filtration: Filter the mixture and collect the acidic aqueous phase.

  • Basification: Adjust the pH of the aqueous phase to 9-10 with concentrated ammonium hydroxide.

  • Solvent Partitioning: Perform a liquid-liquid extraction of the basified aqueous phase with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the total alkaloid extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for UPLC-MS/MS analysis.

b) UPLC-MS/MS Instrumentation and Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-60% B over 5 min, 60-90% B over 2 min, hold at 90% B for 1 min, return to 10% B over 0.5 min, and re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
MRM Transition To be determined by infusion of a this compound standard. A hypothetical transition would be based on its molecular weight (e.g., [M+H]⁺ > fragment ion).

c) Method Validation Parameters (Adapted from similar indole alkaloids)

ParameterResult
Linearity Range 1 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%
Precision (% RSD) Intra-day: < 4.8%, Inter-day: < 6.2%
Matrix Effect Minimal (< 15%)
Extraction Recovery > 85%

Workflow for UPLC-MS/MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Grind Grind P. nitida Seeds Defat Defat with Hexane Grind->Defat Extract Acidic Extraction Defat->Extract Basify Basify Aqueous Extract Extract->Basify Partition Liquid-Liquid Extraction Basify->Partition Concentrate Dry and Concentrate Partition->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for the quantification of this compound using UPLC-MS/MS.

HPLC-UV Method

This method is more accessible in laboratories that do not have a mass spectrometer and is suitable for the analysis of samples with higher concentrations of this compound.

Experimental Protocol

a) Sample Preparation

The same acid-base extraction protocol as described for the UPLC-MS/MS method can be used.

b) HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water (pH adjusted to 8.0 with ammonium hydroxide)
Mobile Phase B Acetonitrile
Isocratic Elution 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 280 nm (or determined from the UV spectrum of a this compound standard)

c) Method Validation Parameters (Adapted from similar indole alkaloids)

ParameterResult
Linearity Range 0.5 - 50 µg/mL (r² > 0.999)
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 97.8 - 102.3%
Precision (% RSD) Intra-day: < 2.5%, Inter-day: < 3.8%

Workflow for HPLC-UV Analysis of this compound

G SamplePrep Sample Preparation (Acid-Base Extraction) HPLC HPLC Separation (Isocratic) SamplePrep->HPLC UV UV Detection (280 nm) HPLC->UV Data Data Analysis (Peak Area vs. Concentration) UV->Data

Caption: General workflow for the HPLC-UV quantification of this compound.

This compound Signaling Pathway

This compound has been shown to have affinity for opioid receptors, particularly the µ-opioid receptor.[1][2] Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade leading to analgesia and other physiological effects.

Opioid Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Akuammidine This compound OpioidReceptor µ-Opioid Receptor (GPCR) Akuammidine->OpioidReceptor Binds to G_protein Heterotrimeric G-protein (Gi/o) OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts to G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Proposed signaling pathway of this compound via the µ-opioid receptor.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the accurate and reliable quantification of this compound. The choice between UPLC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity needs and equipment availability. The provided validation parameters, adapted from closely related compounds, offer a strong starting point for in-house method validation. Understanding the signaling pathway of this compound is essential for elucidating its mechanism of action and guiding further drug development efforts.

References

Application Notes and Protocols for (Z)-Akuammidine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole alkaloid isolated from the seeds of Picralima nitida. It is recognized for its activity at opioid receptors, showing a preference for the µ-opioid receptor (MOR).[1] This document provides detailed experimental protocols for studying the effects of this compound in cell culture, focusing on its opioid receptor activity, potential anti-inflammatory effects, influence on glucose metabolism, and cytotoxic properties. The protocols are intended to guide researchers in pharmacology and drug development in investigating the cellular mechanisms of action of this compound.

Physicochemical Properties and Preparation of Stock Solutions

Solubility: this compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO.

Protocol for Stock Solution Preparation:

  • Warm a vial of this compound powder to room temperature.

  • Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term use. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of Akuammidine. It is important to note that much of the existing literature refers to "Akuammidine" without specifying the stereoisomer. The data presented here should be considered representative, and isomer-specific activity should be confirmed experimentally.

Table 1: Opioid Receptor Binding Affinity of Akuammidine

Receptor SubtypeK_i_ (µM)Cell Line/SystemReference
µ-opioid0.6Guinea pig brain homogenates[1]
δ-opioid2.4Guinea pig brain homogenates[1]
κ-opioid8.6Guinea pig brain homogenates[1]

Table 2: Functional Activity of Akuammidine at µ-Opioid Receptors

AssayIC_50_ (µM)Cell LineReference
cAMP Inhibition3.14HEK-293[2]

Table 3: Cytotoxicity of Indole Alkaloids (Representative Data)

CompoundCell LineIC_50_ (µM)Reference
SanguinarineVarious cancer cell lines0.11 - 0.54
ChelerythrineVarious cancer cell lines0.14 - 0.46
E7070 (sulfonamide indole)MDA-MB-468< 30[3]
E7070 (sulfonamide indole)MCF-7< 128[3]
E7070 (sulfonamide indole)HeLa< 360[3]

Table 4: Effects on Glucose Uptake and IL-6 Expression

Quantitative data for the specific effects of this compound on glucose uptake and IL-6 expression are not detailed in the currently available literature. The protocols provided below can be used to generate this data.

AssayEffectCell LineReference
Glucose UptakeData not available3T3-L1 adipocytes
IL-6 ExpressionDecreased expression (qualitative)Data not specified[1]

Experimental Protocols

µ-Opioid Receptor (MOR) Mediated cAMP Inhibition Assay (GloSensor™ Assay)

This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of MOR by this compound.

Materials:

  • HEK-293 cells stably expressing the human µ-opioid receptor (HEK-hMOR).

  • GloSensor™ cAMP Reagent (Promega).

  • CO2-independent medium.

  • Forskolin (adenylyl cyclase activator).

  • This compound.

  • Positive control agonist (e.g., DAMGO).

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Protocol:

  • Cell Preparation:

    • Culture HEK-hMOR cells in appropriate growth medium until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in CO2-independent medium. .

  • GloSensor™ Reagent Equilibration:

    • Incubate the cell suspension with GloSensor™ cAMP Reagent (typically at a 3% v/v ratio) for 2 hours at room temperature in the dark. This allows the reagent to enter the cells.

  • Cell Plating:

    • Dispense the cell suspension into the wells of a white, opaque assay plate. The cell density should be optimized for the specific cell line and plate format.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control (DAMGO) in assay buffer.

    • To determine agonist activity, add the compounds directly to the cells.

    • To determine antagonist activity, pre-incubate the cells with this compound before adding a known concentration of an agonist like DAMGO.

    • Include a vehicle control (e.g., DMSO).

  • Adenylyl Cyclase Stimulation (for antagonist testing):

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The final concentration of forskolin should be optimized to produce a robust signal (typically 1-10 µM).

  • Incubation and Luminescence Reading:

    • Incubate the plate at room temperature for 15-30 minutes.

    • Measure the luminescence using a plate luminometer. The signal is proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • For agonist activity, plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the EC_50_ value.

    • For antagonist activity, plot the inhibition of the agonist-induced signal against the log of the this compound concentration to determine the IC_50_ value.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • PathHunter® cell line co-expressing a ProLink™-tagged MOR and an Enzyme Acceptor-tagged β-arrestin.

  • Cell Plating Reagent.

  • PathHunter® Detection Reagents.

  • This compound.

  • Positive control agonist (e.g., DAMGO).

  • White, clear-bottom 96- or 384-well assay plates.

  • Chemiluminescent plate reader.

Protocol:

  • Cell Plating:

    • Thaw and suspend the PathHunter® cells in the provided Cell Plating Reagent at the recommended density.

    • Dispense the cell suspension into the wells of the assay plate.

    • Incubate the plate overnight at 37°C in a 5% CO_2_ incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in the appropriate assay buffer.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Measurement:

    • Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis:

    • Plot the chemiluminescent signal against the log of the this compound concentration and fit a dose-response curve to calculate the EC_50_ value.

Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, PC-3).

  • Complete cell culture medium.

  • This compound.

  • Positive control cytotoxic agent (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well flat-bottom plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO_2_ incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC_50_ value.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • DMEM with low glucose.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound.

  • Insulin (positive control).

  • 2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 6-NBDG).

  • Cytochalasin B (inhibitor of glucose transport).

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Cell Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., IBMX, dexamethasone, and insulin).

  • Serum Starvation:

    • Serum-starve the differentiated adipocytes in low-glucose DMEM for 3-4 hours.

  • Pre-incubation:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with KRH buffer containing various concentrations of this compound, insulin, or vehicle control for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-deoxy-D-[³H]-glucose or 6-NBDG to each well and incubate for 10-15 minutes.

    • To determine non-specific uptake, include wells treated with cytochalasin B.

  • Termination of Uptake:

    • Stop the reaction by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Measurement:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • If using 2-deoxy-D-[³H]-glucose, measure the radioactivity of the cell lysates using a scintillation counter.

    • If using a fluorescent analog, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the glucose uptake to the protein concentration of each sample.

    • Express the results as a fold change relative to the vehicle control.

IL-6 Expression Assay (ELISA)

This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from immune cells (e.g., LPS-stimulated macrophages).

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1).

  • Lipopolysaccharide (LPS).

  • This compound.

  • Human or mouse IL-6 ELISA kit.

  • Cell culture plates.

  • Microplate reader.

Protocol:

  • Cell Seeding and Treatment:

    • Seed the macrophage cells in a culture plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce IL-6 production.

    • Include an unstimulated control and a vehicle control.

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA:

    • Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Adding the supernatants and standards to an antibody-coated plate.

      • Incubating with a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Generate a standard curve using the IL-6 standards.

    • Calculate the concentration of IL-6 in each sample based on the standard curve.

    • Plot the IL-6 concentration against the this compound concentration to determine its inhibitory effect.

Visualization of Signaling Pathways and Workflows

µ-Opioid Receptor Signaling Pathways

Activation of the µ-opioid receptor by an agonist like this compound can initiate two main signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

MOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation Arrestin β-Arrestin MOR->Arrestin Recruitment Akuammidine This compound Akuammidine->MOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival GRK->MOR ERK ERK1/2 Arrestin->ERK Scaffolding & Activation Internalization Receptor Internalization Arrestin->Internalization Gene_Expression Gene Expression ERK->Gene_Expression

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Cytotoxicity Screening

The following workflow outlines the general steps for screening the cytotoxic potential of this compound against cancer cell lines.

Cytotoxicity_Workflow start Start prep_compound Prepare this compound Stock Solution in DMSO start->prep_compound treat_cells Treat Cells with Serial Dilutions of this compound prep_compound->treat_cells seed_cells Seed Cancer Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay workflow for cytotoxicity.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used for pain management.[1] Scientific research has identified that this compound and related alkaloids interact with the endogenous opioid system, showing a preference for the µ-opioid receptor (MOR).[2][3] This interaction suggests its potential as an analgesic and anti-inflammatory agent.[2][4] Furthermore, its activity at opioid receptors indicates a possible role in managing opioid withdrawal symptoms. These application notes provide a comprehensive overview of in vivo models and detailed protocols to facilitate the preclinical evaluation of this compound's efficacy.

Potential Therapeutic Applications and Corresponding In Vivo Models

The primary mechanism of action for this compound appears to be its agonist activity at the µ-opioid receptor, which is a key target for pain modulation.[1] Based on this, the following therapeutic areas and corresponding in vivo models are proposed for efficacy testing.

Therapeutic AreaKey In Vivo ModelsSpeciesOutcome Measures
Analgesia (Nociceptive Pain) Tail-Flick Test, Hot-Plate TestMice, RatsLatency to response (thermal stimuli)
Analgesia (Inflammatory Pain) Carrageenan-Induced Paw Edema, Complete Freund's Adjuvant (CFA)-Induced ArthritisRats, MicePaw volume, mechanical allodynia, thermal hyperalgesia
Analgesia (Neuropathic Pain) Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI)Rats, MiceMechanical allodynia, thermal hyperalgesia
Opioid Withdrawal Naloxone-Precipitated Morphine WithdrawalMice, RatsSomatic withdrawal signs (e.g., jumping, wet dog shakes), hyperalgesia

Quantitative Data Summary

Direct in vivo quantitative efficacy data for this compound is limited in publicly available literature. However, data from related akuamma alkaloids and derivatives provide a basis for expected potency. It is important to note that a study on a modified derivative of the related alkaloid pseudo-akuammigine showed significant antinociceptive effects in rodent models.[1]

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
Modified Pseudo-akuammigine DerivativeTail-FlickRodentNot Specified77.6[1]
Modified Pseudo-akuammigine DerivativeHot-PlateRodentNot Specified77.1[1]
AkuammidineTail-Flick AssayC57BL/6 MiceSubcutaneous (s.c.)Minimal efficacy at 3, 10, and 30 mg/kg[5][6]
AkuammidineHot-Plate AssayC57BL/6 MiceSubcutaneous (s.c.)Minimal efficacy at 3, 10, and 30 mg/kg[5][6]
Morphine (for comparison)Hot-PlateMouseNot Specified8.98 (wild-type)[1]

Note: Lower ED50 values indicate higher potency. The limited efficacy of the parent compound, akuammidine, in some studies suggests that derivatives may have more promising therapeutic potential.[4][7][8]

Signaling Pathway

This compound is believed to exert its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it is hypothesized to initiate a signaling cascade that leads to analgesic and other physiological effects.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel ↓ Ca²⁺ Influx Ion_channels->Ca_channel K_channel ↑ K⁺ Efflux (Hyperpolarization) Ion_channels->K_channel Ca_channel->Analgesia K_channel->Analgesia

Caption: µ-Opioid Receptor Signaling Cascade for this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.

Nociceptive Pain Model: Hot-Plate Test

This protocol assesses the central analgesic activity of this compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, 2% DMSO in saline)

  • Positive control: Morphine (10 mg/kg)

  • Male Swiss Webster mice (20-25 g)

  • Hot-plate apparatus set to 55 ± 0.5°C

  • Syringes and needles for administration (e.g., subcutaneous)

Procedure:

  • Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Gently place each mouse on the hot plate and start a stopwatch. Record the latency (in seconds) for the mouse to exhibit nociceptive responses (e.g., licking a hind paw, jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.[1]

  • Grouping and Administration: Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Morphine). Administer the respective treatments, typically via subcutaneous or intraperitoneal injection.

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

hot_plate_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Acclimatization Acclimatize Mice Baseline Measure Baseline Latency (Hot-Plate) Acclimatization->Baseline Grouping Randomize into Groups Baseline->Grouping Administration Administer Vehicle, this compound, or Morphine Grouping->Administration Post_Latency Measure Post-Treatment Latency (Multiple Time Points) Administration->Post_Latency Analysis Calculate %MPE and Analyze Data Post_Latency->Analysis

Caption: Workflow for the Hot-Plate Analgesia Test.

Inflammatory Pain Model: Carrageenan-Induced Paw Edema

This model evaluates the anti-inflammatory and anti-hyperalgesic effects of this compound.

Materials:

  • This compound

  • Vehicle

  • Positive control: Indomethacin or Diclofenac

  • Male Sprague-Dawley rats (180-220 g)

  • 1% w/v carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Von Frey filaments (for mechanical allodynia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Baseline Measurements: Measure the baseline paw volume and withdrawal thresholds to mechanical and thermal stimuli for the right hind paw of each rat.

  • Grouping and Pre-treatment: Randomly assign rats to treatment groups. Administer this compound, vehicle, or the positive control at a set time (e.g., 30-60 minutes) before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Post-Induction Measurements:

    • Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Hyperalgesia/Allodynia: Assess mechanical withdrawal thresholds and thermal withdrawal latencies at a specific time point (e.g., 3 hours) post-carrageenan.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle group. Analyze changes in withdrawal thresholds and latencies using appropriate statistical tests.

Opioid Withdrawal Model: Naloxone-Precipitated Morphine Withdrawal

This model assesses the potential of this compound to alleviate the signs of opioid withdrawal.

Materials:

  • This compound

  • Vehicle

  • Morphine sulfate

  • Naloxone hydrochloride

  • Male C57BL/6 mice (25-30 g)

  • Observation chambers (e.g., clear Plexiglas cylinders)

Procedure:

  • Induction of Morphine Dependence: Make mice dependent on morphine using an escalating dosing schedule over several days (e.g., twice daily injections of 10, 20, 40, and 80 mg/kg morphine).[9]

  • Treatment: On the test day, administer a final dose of morphine. After a set period (e.g., 2 hours), administer this compound or vehicle.

  • Precipitation of Withdrawal: After another interval (e.g., 30 minutes), administer naloxone (e.g., 1 mg/kg, s.c.) to precipitate withdrawal symptoms.

  • Observation and Scoring: Immediately after naloxone injection, place the mice in the observation chambers and record the frequency of withdrawal signs (e.g., jumping, wet-dog shakes, paw tremors, diarrhea) for a 30-minute period.[9]

  • Data Analysis: Sum the scores for the various withdrawal signs to obtain a global withdrawal score for each animal. Compare the scores between the this compound-treated groups and the vehicle group using statistical methods like the Mann-Whitney U test.

withdrawal_workflow cluster_induction Dependence Induction cluster_testing Test Day cluster_assessment Assessment Morphine_Dependence Induce Morphine Dependence (Escalating Doses) Final_Morphine Final Morphine Dose Morphine_Dependence->Final_Morphine Test_Compound Administer this compound or Vehicle Final_Morphine->Test_Compound Naloxone Administer Naloxone to Precipitate Withdrawal Test_Compound->Naloxone Observation Observe and Score Withdrawal Signs (e.g., Jumping, Shakes) Naloxone->Observation Analysis Analyze Global Withdrawal Scores Observation->Analysis

Caption: Workflow for Naloxone-Precipitated Morphine Withdrawal Study.

Conclusion

The provided application notes and protocols offer a framework for the in vivo evaluation of this compound's therapeutic potential. The primary focus should be on well-established models of pain and opioid withdrawal, given its known interaction with the µ-opioid receptor. Rigorous experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible data to support further drug development efforts. While the parent compound has shown limited efficacy in some studies, the potential for developing more potent semi-synthetic derivatives warrants further investigation of this unique alkaloid scaffold.[7][8]

References

Application Notes and Protocols for (Z)-Akuammidine Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole alkaloid that has demonstrated notable affinity for opioid receptors, showing a preference for the μ-opioid receptor subtype.[1][2] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets.[3][4][5] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human μ-opioid receptor. The assay utilizes [³H]-DAMGO, a selective μ-opioid agonist, as the radioligand and membranes prepared from HEK293 or CHO cells stably expressing the human μ-opioid receptor.[6][7][8]

Principle of the Assay

This competitive binding assay measures the ability of a test compound, this compound, to displace a radiolabeled ligand, [³H]-DAMGO, from the μ-opioid receptor. The concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO is known as the IC50. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of this compound for the receptor, providing a measure of its binding affinity. The Ki is calculated using the Cheng-Prusoff equation.[1][9][10][11]

Data Presentation

Table 1: Binding Affinity of this compound for Opioid Receptors

Receptor SubtypeKi (μM)
μ-opioid0.6
δ-opioid2.4
κ-opioid8.6

Note: Data extracted from published literature.[1][2] Experimental results may vary.

Table 2: Materials and Reagents

ReagentSupplierCatalog No.
Human μ-opioid receptor membranesPerkinElmerES-542-M
[³H]-DAMGOPerkinElmerNET902
This compoundMedChemExpressHY-N7437
NaloxoneSigma-AldrichN7758
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
GF/B filter platesWhatman1822-915
Scintillation cocktailPerkinElmer6013689

Experimental Protocols

I. Preparation of Cell Membranes

This protocol describes the preparation of membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

Materials:

  • HEK293 or CHO cells expressing the human μ-opioid receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™, Roche)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed centrifuge

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with 10-20 strokes of a Dounce homogenizer or until >95% cell lysis is observed.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

II. Radioligand Binding Assay

Materials:

  • Prepared cell membranes

  • [³H]-DAMGO (specific activity ~30-60 Ci/mmol)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Naloxone (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • 96-well filter plates (GF/B, pre-treated with 0.5% PEI)

  • Vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Plate Preparation: Pre-treat the GF/B filter plates by soaking in 0.5% PEI for at least 30 minutes at room temperature. Wash the filters three times with deionized water using the vacuum manifold.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DAMGO (final concentration ~1 nM), 100 µL membrane suspension (10-20 µg protein).

    • Non-specific Binding (NSB): 50 µL Naloxone (final concentration 10 µM), 50 µL [³H]-DAMGO, 100 µL membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]-DAMGO, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-treated GF/B filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Drying: Dry the filter plate under a lamp for 30-60 minutes.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value from the competition curve.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[1][9][10][11]

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand ([³H]-DAMGO) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Mandatory Visualizations

μ-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Cellular_Response ↓ Neuronal Excitability (Analgesia)

Caption: μ-Opioid receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Radioligand Binding Assaydot

experimental_workflow start Start prep_membranes Prepare Cell Membranes (HEK293/CHO with μOR) start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay incubation Incubate at 25°C for 60 min setup_assay->incubation filtration Rapid Filtration (PEI-treated GF/B plate) incubation->filtration washing Wash 3x with ice-cold buffer filtration->washing drying Dry filter plate washing->drying counting Add Scintillation Cocktail & Count Radioactivity drying->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis end End analysis->end

References

Application Note: Quantitative Analysis of (Z)-Akuammidine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Z)-Akuammidine in biological matrices. This compound is a prominent indole alkaloid found in the seeds of Picralima nitida, known for its traditional medicinal uses and its affinity for opioid receptors. The described method is tailored for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies, natural product quantification, or metabolic profiling. The protocol details sample preparation from plant materials and plasma, optimized chromatographic conditions for isomer separation, and specific mass spectrometric parameters for detection.

Introduction

This compound is a monoterpene indole alkaloid of the sarpagan type, isolated from the seeds of the African plant Picralima nitida. It has garnered significant interest due to its pharmacological properties, notably its interaction with opioid receptors, showing a preference for μ-opioid binding sites[1][2]. This activity suggests its potential as an analgesic and anti-inflammatory agent. Accurate and reliable quantification of this compound is crucial for understanding its pharmacokinetics, efficacy, and safety profile.

This LC-MS/MS method provides a highly selective and sensitive approach for the determination of this compound, enabling the separation of its isomers and ensuring accurate quantification in complex biological samples.

Experimental

Sample Preparation

From Plant Material (Picralima nitida seeds):

A robust extraction method for indole alkaloids from Picralima nitida seeds is as follows[3][4]:

  • Pulverization: Grind the dried seeds into a fine powder.

  • Solvent Extraction: Extract the powdered material with ethanol at room temperature. Concentrate the extract under reduced pressure.

  • Acid-Base Extraction:

    • Triturate the ethanol extract residue with a 0.1 N HCl solution.

    • Partition the acidic solution exhaustively with dichloromethane (CH₂Cl₂) to remove non-basic compounds.

    • Adjust the aqueous layer to a pH of 9 with a 10% NH₃ solution to precipitate the alkaloids.

    • Dissolve the precipitate in CH₂Cl₂ and wash with water.

  • Final Preparation: Dry the organic layer with sodium sulfate (Na₂SO₄) and evaporate to dryness under reduced pressure. Reconstitute the final residue in the initial mobile phase for LC-MS/MS analysis.

From Plasma:

A standard protein precipitation method is recommended for the extraction of this compound from plasma samples[5]:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography

Separation of this compound and its epimers can be achieved using a reversed-phase C18 column with a water/methanol gradient[6].

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0–5 min: 80% A, 20% B

    • 5–5.8 min: 1% A, 99% B

    • 5.8–8 min: 80% A, 20% B

  • Flow Rate: 1 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 4 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • MRM Transition for Akuammidine:

    • Precursor Ion (Q1): m/z 353

    • Product Ion (Q3): m/z 166

  • Collision Energy: 30 V

Quantitative Performance

The following table summarizes the typical performance characteristics expected for a validated LC-MS/MS method for the analysis of indole alkaloids. These values are representative and should be established for this compound during method validation in the user's laboratory[5][7][8][9].

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85 - 115%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material (Seeds) pulverize Pulverize plant->pulverize plasma Plasma precipitate Protein Precipitation plasma->precipitate extract_etoh Ethanol Extraction pulverize->extract_etoh acid_base Acid-Base Extraction extract_etoh->acid_base reconstitute_plant Reconstitute acid_base->reconstitute_plant centrifuge Centrifugation precipitate->centrifuge reconstitute_plasma Reconstitute centrifuge->reconstitute_plasma lc_separation LC Separation reconstitute_plant->lc_separation reconstitute_plasma->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Experimental workflow for this compound analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response akuammidine This compound mu_receptor μ-Opioid Receptor (GPCR) akuammidine->mu_receptor Binds and Activates g_protein Gi/o Protein mu_receptor->g_protein Activates beta_arrestin β-Arrestin mu_receptor->beta_arrestin Recruits g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp Decreases Conversion pka PKA camp->pka Inhibits Activation inflammation Reduced Inflammation pka->inflammation analgesia Analgesia k_channel->analgesia ca_channel->analgesia internalization Receptor Internalization beta_arrestin->internalization

Proposed signaling pathway of this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of this compound in biological matrices. The detailed sample preparation protocols for both plant and plasma samples, combined with optimized chromatographic and mass spectrometric conditions, allow for reliable and reproducible results. This application note serves as a comprehensive guide for researchers investigating the therapeutic potential and pharmacokinetic properties of this promising natural compound.

References

Application Notes and Protocols for High-Throughput Screening of (Z)-Akuammidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine and its structural analogs, a class of indole alkaloids derived from the seeds of Picralima nitida, have garnered significant interest as potential therapeutic agents due to their interaction with opioid receptors.[1] These compounds show a preference for the µ-opioid receptor (MOR), a well-established target for analgesic drugs.[1] The development of novel analgesics with improved side-effect profiles necessitates the efficient screening of large compound libraries. High-throughput screening (HTS) assays are crucial for identifying and characterizing the activity of this compound analogs, enabling the selection of promising lead candidates for further development.

This document provides detailed application notes and protocols for two primary HTS assays suitable for screening this compound analogs: a functional assay measuring the inhibition of cyclic adenosine monophosphate (cAMP) and a β-arrestin recruitment assay. These assays are designed to assess the potency and efficacy of compounds at the µ-opioid receptor, a G-protein coupled receptor (GPCR) that signals through the Gαi subunit to inhibit adenylyl cyclase and also through the β-arrestin pathway.[2][3]

Data Presentation: Quantitative Analysis of Akuammine and Pseudo-akuammigine Analogs

The following tables summarize the in vitro pharmacological data for a series of semi-synthetic derivatives of akuammine and pseudo-akuammigine, providing insights into their structure-activity relationships (SAR) at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR).[4][5][6]

Table 1: Radioligand Binding Affinities (Ki) of Akuammine and Pseudo-akuammigine Analogs at MOR and KOR [4][5][6]

CompoundModificationµOR Ki (µM)κOR Ki (µM)Selectivity (KOR Ki / MOR Ki)
AkuammineParent Compound0.33>10>30
Pseudo-akuammigineParent Compound0.54>10>18.5
Analog 31 N1-ethyl (from Pseudo-akuammigine)0.101.212
Analog 32 N1-benzyl (from Pseudo-akuammigine)0.0540.0490.9
Analog 33 N1-phenethyl (from Pseudo-akuammigine)0.0120.5848.3

Table 2: Functional Activity (EC50) of Akuammine and Pseudo-akuammigine Analogs in a cAMP Inhibition Assay [4][5][6]

CompoundModificationµOR EC50 (µM)Emax (%)
AkuammineParent Compound2.680
Pseudo-akuammigineParent Compound5.275
Analog 31 N1-ethyl (from Pseudo-akuammigine)0.5578
Analog 32 N1-benzyl (from Pseudo-akuammigine)0.1272
Analog 33 N1-phenethyl (from Pseudo-akuammigine)0.07576

Experimental Protocols

Protocol 1: High-Throughput cAMP Inhibition Assay for MOR Agonists

This protocol describes a homogeneous, bioluminescence-based HTS assay to measure the inhibition of cAMP production in cells expressing the human µ-opioid receptor. This assay is suitable for determining the potency (EC50) of this compound analogs as MOR agonists.

Materials:

  • HEK293 cells stably expressing the human µ-opioid receptor (MOR-HEK293)

  • Assay medium: DMEM with 1% dialyzed FBS

  • Forskolin

  • cAMP-Glo™ Assay Kit (Promega) or equivalent

  • This compound analogs and control compounds (e.g., DAMGO as a reference agonist)

  • 384-well white, solid-bottom assay plates

  • Luminometer

Methodology:

  • Cell Preparation:

    • Culture MOR-HEK293 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium to a final concentration of 1 x 10^6 cells/mL.

  • Compound Plating:

    • Prepare serial dilutions of this compound analogs and control compounds in DMSO.

    • Transfer 100 nL of each compound dilution to the wells of a 384-well assay plate.

  • Cell Plating and Stimulation:

    • Add 10 µL of the cell suspension to each well of the compound plate.

    • Incubate for 30 minutes at room temperature.

    • Prepare a solution of 3X forskolin (final concentration to be optimized, typically 1-10 µM) in assay medium.

    • Add 5 µL of the forskolin solution to each well to stimulate adenylyl cyclase.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Following the manufacturer's instructions for the cAMP-Glo™ Assay, add 15 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 30 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • The decrease in luminescence is proportional to the amount of cAMP produced.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value for each analog.

Protocol 2: High-Throughput β-Arrestin Recruitment Assay

This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to the activated µ-opioid receptor, providing insights into a G-protein-independent signaling pathway. The PathHunter® β-arrestin assay (DiscoverX) is a suitable platform.[7][8]

Materials:

  • U2OS cells stably co-expressing MOR-ProLink™ and β-arrestin-Enzyme Acceptor (EA)

  • Assay medium: Opti-MEM I

  • This compound analogs and control compounds

  • PathHunter® Detection Reagents

  • 384-well white, solid-bottom assay plates

  • Chemiluminescent plate reader

Methodology:

  • Cell Preparation:

    • Culture the PathHunter® cells to the recommended confluency.

    • Harvest and resuspend the cells in assay medium at the density specified in the manufacturer's protocol.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs and control compounds in DMSO.

    • Transfer 100 nL of each compound dilution to the wells of a 384-well assay plate.

  • Cell Plating and Incubation:

    • Add 10 µL of the cell suspension to each well of the compound plate.

    • Incubate the plate for 90 minutes at 37°C in a humidified incubator.

  • Signal Detection:

    • Equilibrate the PathHunter® detection reagents to room temperature.

    • Add 12 µL of the detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a plate reader.

    • The increase in signal is proportional to the extent of β-arrestin recruitment.

    • Plot the signal against the logarithm of the compound concentration and fit the data to determine the EC50 value for β-arrestin recruitment for each analog.

Visualizations

Signaling Pathway of the µ-Opioid Receptor

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Akuammidine_Analog This compound Analog MOR µ-Opioid Receptor (MOR) Akuammidine_Analog->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Phosphorylates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Beta_Arrestin β-Arrestin GRK->Beta_Arrestin Promotes binding to MOR Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates

µ-Opioid Receptor Signaling Pathways
Experimental Workflow for High-Throughput Screening

HTS_Workflow Start Start: Library of this compound Analogs Compound_Plating Compound Plating (384-well plates) Start->Compound_Plating Cell_Dispensing Dispense MOR-expressing cells Compound_Plating->Cell_Dispensing Incubation Incubation with Compounds Cell_Dispensing->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., Forskolin addition for cAMP assay) Incubation->Assay_Specific_Steps Signal_Detection_Reagent Addition of Detection Reagents Assay_Specific_Steps->Signal_Detection_Reagent Readout Signal Readout (Luminescence/Chemiluminescence) Signal_Detection_Reagent->Readout Data_Analysis Data Analysis (EC50/IC50 determination) Readout->Data_Analysis Hit_Identification Hit Identification and Validation Data_Analysis->Hit_Identification End End: Lead Candidates Hit_Identification->End

References

(Z)-Akuammidine as a Molecular Probe for Opioid Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida. Traditionally used in medicine, extracts from this plant have been shown to possess opioid-like analgesic properties.[1] this compound has emerged as a valuable molecular probe for investigating the pharmacology of opioid receptors due to its moderate affinity and preference for the µ-opioid receptor (MOR) over the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize opioid receptor binding and function.

Molecular Profile and Opioid Receptor Interaction

This compound's interaction with opioid receptors is characterized by its binding affinity (Ki), which is the measure of how tightly the ligand binds to the receptor. It is described as a weak agonist at the µ-opioid receptor.[4]

Data Presentation: Quantitative Analysis of this compound Interaction with Opioid Receptors

The following table summarizes the binding affinities of this compound for the human µ, δ, and κ opioid receptors.

Receptor SubtypeBinding Affinity (Ki)Reference
µ-Opioid Receptor (MOR)0.6 µM[2][3]
δ-Opioid Receptor (DOR)2.4 µM[2][3]
κ-Opioid Receptor (KOR)8.6 µM[2][3]

Note: Lower Ki values indicate higher binding affinity.

While comprehensive functional data (EC50 and Emax) for this compound is limited, it is generally characterized as a weak partial agonist at the µ-opioid receptor.[4] Further functional characterization using the protocols outlined below is recommended to fully elucidate its efficacy and potency at each opioid receptor subtype.

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activated opioid receptors can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and G-protein-independent signaling.

G-Protein Signaling Pathway

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound Opioid_Receptor Opioid Receptor (μ, δ, or κ) Z_Akuammidine->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha GDP -> GTP G_betagamma Gβγ G_Protein->G_betagamma Dissociates Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Modulates

G-Protein Signaling Pathway for Opioid Receptors.
β-Arrestin Recruitment Pathway

Beta_Arrestin_Recruitment cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound Opioid_Receptor Opioid Receptor (μ, δ, or κ) Z_Akuammidine->Opioid_Receptor Binds GRK GRK Opioid_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits GRK->Phosphorylated_Receptor Phosphorylates Receptor\nInternalization Receptor Internalization Beta_Arrestin->Receptor\nInternalization Promotes G-protein\nIndependent\nSignaling G-protein Independent Signaling Beta_Arrestin->G-protein\nIndependent\nSignaling Initiates

β-Arrestin Recruitment Pathway for Opioid Receptors.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with opioid receptors are provided below.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for opioid receptors through competition with a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Prepare_Membranes Prepare cell membranes expressing the opioid receptor of interest Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Quantify Quantify bound radioactivity (e.g., scintillation counting) Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand:

    • For MOR: [³H]-DAMGO

    • For DOR: [³H]-DPDPE

    • For KOR: [³H]-U-69,593

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Naloxone (10 µM)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and naloxone.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicating its agonist activity at Gi/o-coupled opioid receptors.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Inhibition_Workflow Culture_Cells Culture cells expressing the opioid receptor of interest Pre_treat Pre-treat cells with varying concentrations of this compound Culture_Cells->Pre_treat Stimulate Stimulate adenylyl cyclase with forskolin Pre_treat->Stimulate Lyse_Cells Lyse cells and measure intracellular cAMP levels Stimulate->Lyse_Cells Analyze Analyze data to determine EC50 and Emax Lyse_Cells->Analyze

Workflow for cAMP Inhibition Assay.

Materials:

  • HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

  • Cell culture medium and reagents

  • 384-well plates

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known opioid agonist) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Second Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (0% inhibition) and a maximal agonist control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect) and Emax (the maximum inhibitory effect) values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's ability to engage this signaling pathway.

Experimental Workflow: β-Arrestin Recruitment Assay

Beta_Arrestin_Workflow Culture_Cells Culture cells co-expressing the opioid receptor and a β-arrestin reporter system Treat_Cells Treat cells with varying concentrations of this compound Culture_Cells->Treat_Cells Incubate Incubate to allow for β-arrestin recruitment Treat_Cells->Incubate Measure_Signal Measure the reporter signal (e.g., luminescence, fluorescence) Incubate->Measure_Signal Analyze Analyze data to determine EC50 and Emax Measure_Signal->Analyze

Workflow for β-Arrestin Recruitment Assay.

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assay systems) expressing the human µ, δ, or κ opioid receptor.

  • This compound

  • Assay-specific detection reagents

  • Cell culture medium and reagents

  • White, clear-bottom 384-well plates

Procedure:

  • Cell Plating: Seed the cells in 384-well plates and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known opioid agonist that recruits β-arrestin) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Signal Detection: Add the detection reagents according to the assay manufacturer's protocol and incubate for the recommended time at room temperature.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (basal recruitment) and a maximal agonist control.

    • Plot the signal against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound serves as a useful molecular probe for the initial characterization of opioid receptor interactions, particularly for screening compounds that target the µ-opioid receptor. Its moderate affinity and weak agonist profile make it a suitable tool for competitive binding assays and for establishing baseline functional responses. The detailed protocols provided herein offer a robust framework for researchers to investigate the pharmacological properties of this compound and other novel compounds at opioid receptors, contributing to the development of new and improved therapeutics.

References

(Z)-Akuammidine: Application Notes and Protocols for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole alkaloid first isolated from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in the management of pain and other ailments. Modern neuropharmacological research has identified this compound as a ligand for opioid receptors, suggesting its potential as a modulator of the central nervous system. These application notes provide a summary of its known neuropharmacological properties and detailed protocols for its investigation.

Neuropharmacological Profile of this compound

This compound exhibits a binding preference for the µ-opioid receptor (MOR), with lower affinities for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). Functionally, it has been characterized as a weak partial agonist at the µ-opioid receptor.

Quantitative Data Summary

The following tables summarize the reported binding affinities and functional activities of this compound at opioid receptors.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeKi (µM)
µ-Opioid Receptor (MOR)0.6[1][2][3]
δ-Opioid Receptor (DOR)2.4[1][2][3]
κ-Opioid Receptor (KOR)8.6[1][2][3]

Table 2: Functional Activity of Akuammidine at the µ-Opioid Receptor

ParameterValue
Agonist ActivityWeak Partial Agonist[4][5]
Potency (EC50)2.6 - 5.2 µM[4]

Signaling Pathways

Opioid receptors, including the µ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit.[6][7] Agonist binding initiates a conformational change in the receptor, leading to the dissociation of the Gα and Gβγ subunits.[6][7] The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

Furthermore, agonist-bound opioid receptors can be phosphorylated by G-protein coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin proteins.[6][9] β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[9][10] The differential activation of G-protein-dependent and β-arrestin-dependent pathways is known as biased agonism and is a key area of investigation for developing safer opioid analgesics.[11]

µ-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound MOR µ-Opioid Receptor Akuammidine->MOR G_protein Gi/o Protein MOR->G_protein Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Efflux (GIRK) G_protein->GIRK Activation Ca_channel ↓ Ca2+ Influx (VGCC) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization & ↓ Neurotransmitter Release GIRK->Hyperpolarization Ca_channel->Hyperpolarization beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruitment beta_Arrestin->MOR MAPK MAPK Pathway beta_Arrestin->MAPK Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Agonist activation of the µ-opioid receptor.

κ-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound KOR κ-Opioid Receptor Akuammidine->KOR G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK Phosphorylation JNK JNK Pathway KOR->JNK AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca2+ Influx (VGCC) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition ↓ Neurotransmitter Release Ca_channel->Neuronal_Inhibition beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruitment beta_Arrestin->KOR p38_MAPK p38 MAPK Pathway (Aversion) beta_Arrestin->p38_MAPK

Caption: Agonist activation of the κ-opioid receptor.

δ-Opioid Receptor Signaling Pathway

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound DOR δ-Opioid Receptor Akuammidine->DOR G_protein Gi/o Protein DOR->G_protein Activation GRK GRK DOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK ↑ K+ Efflux (GIRK) G_protein->GIRK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization GIRK->Hyperpolarization beta_Arrestin β-Arrestin GRK->beta_Arrestin Recruitment beta_Arrestin->DOR ERK ERK Pathway beta_Arrestin->ERK Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Agonist activation of the δ-opioid receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (Expressing Opioid Receptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - Varying concentrations of this compound prep_membranes->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • This compound at various concentrations (typically a 10-point dilution series).

    • Radioligand at a fixed concentration (typically at its Kd value).

    • Cell membranes.

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled opioid agonist (e.g., naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_plating Plate Cells Expressing Opioid Receptors start->cell_plating treatment Treat Cells with: - Forskolin (to stimulate cAMP) - Varying concentrations of this compound cell_plating->treatment lysis Cell Lysis treatment->lysis cAMP_measurement Measure Intracellular cAMP Levels (e.g., HTRF, ELISA) lysis->cAMP_measurement analysis Data Analysis (EC50 and Emax determination) cAMP_measurement->analysis end End analysis->end

Caption: Workflow for a cAMP functional assay.

Materials:

  • Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells)

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and reagents

  • 96- or 384-well plates

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the cell culture medium with assay buffer.

    • Add this compound at various concentrations.

    • Add a fixed concentration of forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of forskolin-stimulated cAMP inhibition against the log concentration of this compound.

    • Determine the EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum effect) values by fitting the data to a sigmoidal dose-response model.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated opioid receptor, providing insights into potential G-protein-independent signaling and receptor desensitization.

Experimental Workflow:

beta_Arrestin_Workflow start Start cell_transfection Co-express Receptor-tag and β-arrestin-tag Fusion Proteins start->cell_transfection treatment Treat Cells with Varying Concentrations of this compound cell_transfection->treatment detection Measure Proximity of Receptor and β-arrestin (e.g., BRET, FRET, Enzyme Complementation) treatment->detection analysis Data Analysis (EC50 and Emax determination) detection->analysis end End analysis->end

Caption: Workflow for a β-arrestin recruitment assay.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx)

  • This compound

  • Assay buffer

  • Detection reagents specific to the assay technology

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the engineered cells in white, opaque microplates and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature to allow the signal to develop.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound.

    • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesia Models: Hot Plate and Tail Flick Tests

These assays are used to evaluate the antinociceptive effects of this compound in animal models of acute thermal pain.

Experimental Workflow:

InVivo_Analgesia_Workflow start Start acclimatization Acclimatize Animals to Experimental Environment start->acclimatization baseline Measure Baseline Nociceptive Response (Hot Plate/Tail Flick) acclimatization->baseline administration Administer this compound or Vehicle Control baseline->administration post_treatment_testing Measure Nociceptive Response at Different Time Points administration->post_treatment_testing analysis Data Analysis (% MPE) post_treatment_testing->analysis end End analysis->end

Caption: Workflow for in vivo analgesia testing.

Materials:

  • Mice or rats

  • This compound formulated in a suitable vehicle

  • Hot plate apparatus

  • Tail flick analgesia meter

  • Animal scale

  • Syringes and needles for administration

Procedure (Hot Plate Test):

  • Acclimatization: Acclimatize the animals to the testing room and the hot plate apparatus.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Procedure (Tail Flick Test):

  • Acclimatization: Acclimatize the animals to the restraining device and the tail flick apparatus.

  • Baseline Measurement: Apply a focused beam of heat to the animal's tail and measure the latency to tail withdrawal (the "flick"). A cut-off time should be used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control.

  • Post-Treatment Testing: Measure the tail flick latency at various time points after administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Conclusion

This compound presents an interesting profile as a µ-opioid receptor-preferring ligand with weak partial agonist activity. The provided protocols offer a framework for the comprehensive evaluation of its neuropharmacological properties, from receptor binding and functional activity to in vivo efficacy. Further investigation into its potential for biased agonism and its effects in various models of nociception and other neurological disorders is warranted to fully elucidate its therapeutic potential.

References

(Z)-Akuammidine: Application Notes & Protocols for Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine is an indole alkaloid predominantly isolated from the seeds of the West African tree Picralima nitida, commonly known as akuamma.[1][2] Traditionally, various parts of this plant, especially the seeds, have been utilized in folk medicine for a range of ailments including pain, fever, malaria, and gastrointestinal disorders.[1][3][4] Modern scientific inquiry has identified this compound as one of the active constituents, exhibiting a notable interaction with the endogenous opioid system. These application notes provide a comprehensive overview of the research on this compound, focusing on its pharmacological properties and providing detailed protocols for its investigation.

Pharmacological Profile

This compound primarily functions as a weak agonist at the µ-opioid receptor (MOR).[5][6] Its affinity for κ-opioid and σ-opioid receptors is lower.[7] The interaction with the µ-opioid receptor is believed to be the basis for its traditionally observed analgesic effects.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related alkaloids from Picralima nitida.

Table 1: Opioid Receptor Binding Affinity of Akuamma Alkaloids

AlkaloidReceptor SubtypeKᵢ (µM)Source(s)
This compoundµ (mu)0.6[6][7]
δ (delta)2.4[6]
κ (kappa)8.6[6][7]
Akuammineµ (mu)0.5[6]
Akuammicineκ (kappa)0.2[6]

Table 2: In Vitro Agonist Potency of Akuamma Alkaloids at the µ-Opioid Receptor

AlkaloidAssay TypeEC₅₀ (µM)Source(s)
This compoundcAMP Inhibition~2.6 - 5.2[5]
AkuamminecAMP Inhibition~2.6 - 5.2[5]
Pseudo-akuammiginecAMP Inhibition~2.6 - 5.2[5]

Table 3: In Vivo Analgesic Activity of this compound in Mice

AssayDosing (mg/kg, s.c.)ObservationSource(s)
Tail Flick3, 10, 30Limited efficacy[8][9]
Hot Plate3, 10, 30Limited efficacy[8][9]

Signaling Pathway

This compound exerts its effects by binding to and activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade.

Akuammidine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel Modulates cAMP ↓ cAMP Levels AC->cAMP Analgesia Cellular Response (e.g., Analgesia) cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channel->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: this compound signaling pathway via the µ-opioid receptor.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Protocol 1: Isolation of this compound from Picralima nitida Seeds

This protocol outlines a general procedure for the extraction and isolation of alkaloids from P. nitida seeds.

Isolation_Workflow start Start: Pulverized Picralima nitida seeds extraction Soxhlet Extraction (Methanol) start->extraction concentration Rotary Evaporation extraction->concentration defatting Defatting (n-hexane) concentration->defatting fractionation Silica Gel Column Chromatography defatting->fractionation purification pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) fractionation->purification analysis Purity Analysis (HPLC, NMR) purification->analysis end Pure this compound analysis->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Pulverized seeds of Picralima nitida are subjected to Soxhlet extraction with methanol to obtain a crude extract.[10]

  • Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a dried residue.[10]

  • Defatting: The dried extract is defatted by partitioning with n-hexane to remove non-polar constituents.[10]

  • Fractionation: The defatted extract is subjected to silica gel column chromatography to separate different alkaloid fractions.

  • Purification: this compound can be further purified from the relevant fractions using techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC), which has proven effective for separating the structurally similar alkaloids of P. nitida.[11]

  • Analysis: The purity and identity of the isolated this compound are confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Protocol 2: In Vitro µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the µ-opioid receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

    • Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Add a constant concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]DAMGO.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled µ-opioid agonist (e.g., 10 µM DAMGO).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 3: In Vitro cAMP Inhibition Assay

This assay measures the functional consequence of µ-opioid receptor activation by this compound, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.

Methodology:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the EC₅₀ value from the curve.

Protocol 4: In Vivo Analgesic Assays in Mice

These protocols are used to assess the analgesic properties of this compound in animal models.

Hot Plate Test

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer this compound or vehicle control to mice (e.g., via subcutaneous injection).

    • At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the hot plate.

    • Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as paw licking, shaking, or jumping.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis: Compare the latency to response between the this compound-treated and control groups.

Tail Flick Test

  • Apparatus: A tail flick apparatus that applies a radiant heat source to the tail.

  • Procedure:

    • Administer this compound or vehicle control to mice.

    • At a predetermined time post-administration, place the mouse in a restraining device with its tail exposed.

    • Focus the radiant heat source on a specific portion of the tail.

    • Measure the time taken for the mouse to flick its tail away from the heat source.

    • A cut-off time should be implemented to avoid tissue injury.

  • Data Analysis: Compare the tail-flick latency between the treated and control groups.

Conclusion

This compound, a key alkaloid from Picralima nitida, presents a compelling subject for research in traditional medicine and modern drug discovery. Its activity as a µ-opioid receptor agonist provides a pharmacological basis for its traditional use as an analgesic. The protocols detailed in these application notes offer a framework for the continued investigation of this compound's therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, explore its potential for biased agonism, and evaluate its efficacy and safety profile in more detail.

References

High-Purity (Z)-Akuammidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Scientific Community

(Z)-Akuammidine, a naturally occurring indole alkaloid, has garnered significant interest within the research and drug development sectors. Primarily isolated from botanicals such as Gelsemium elegans and Picralima nitida, this compound has demonstrated notable activity as a μ-opioid receptor agonist, suggesting its potential as an analgesic.[1] Furthermore, preliminary studies indicate possible anti-inflammatory and antineoplastic properties, broadening its scope for therapeutic investigation.[2][3]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on commercial suppliers of high-purity this compound, along with standardized protocols for its handling, characterization, and application in key in vitro assays.

Commercial Availability of High-Purity this compound

A critical first step in conducting research is the procurement of high-purity starting material. Several reputable suppliers offer this compound, typically with purity levels exceeding 95%. It is imperative for researchers to request a Certificate of Analysis (CoA) from their chosen supplier to verify the identity and purity of the compound.

SupplierPurityAvailable QuantitiesBotanical SourceAnalysis MethodCAS Number
Biopurify 95%~99%Milligrams to gramsGelsemium elegansHPLC-DAD or/and HPLC-ELSD, Mass, NMR113973-31-2
BOC Sciences >98%1 mg and upGelsemium elegansNot specified113973-31-2
Biosynth >98% (typical)Inquire for detailsPicralima nitidaNot specified113973-31-2
MedchemExpress >98%Inquire for detailsGelsemium elegansNot specified113973-31-2

Physicochemical and Handling Properties

Proper storage and handling are crucial to maintain the integrity of this compound.

PropertyValue
Molecular Formula C₂₁H₂₄N₂O₃
Molecular Weight 352.43 g/mol
Appearance Crystalline solid
Storage Store at 2°C - 8°C in a well-closed container, protected from light and air. For long-term storage, freezing at -20°C is recommended.
Solubility Soluble in DMSO.

Note on Solution Preparation: Whenever possible, prepare and use solutions on the same day. For stock solutions, it is recommended to store aliquots in tightly sealed vials at -20°C; these are generally stable for up to two weeks.[4]

Application Notes and Experimental Protocols

The following protocols are representative methodologies for assessing the biological activity of this compound. Researchers should adapt these protocols as needed for their specific experimental systems.

Protocol 1: Determination of Opioid Receptor Binding Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • [³H]DAMGO (a radiolabeled μ-opioid agonist)

  • This compound

  • Naloxone (for determining non-specific binding)

  • Binding Buffer (50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (pre-soaked in 0.33% PEI)

  • 96-well microtiter plates

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Prepare Reagents:

    • Prepare a fixed concentration of [³H]DAMGO, typically at or below its Kd.

    • Prepare a series of dilutions of this compound in binding buffer.

  • Set up Assay Plates:

    • In a 96-well plate, set up triplicate wells for each concentration of this compound.

    • Total Binding Wells: Add the cell membrane preparation and [³H]DAMGO.

    • Non-specific Binding Wells: Add the cell membrane preparation, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

    • Competition Wells: Add the cell membrane preparation, [³H]DAMGO, and the corresponding dilution of this compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data:

CompoundReceptorKi (µM)
Akuammidineμ-opioid0.6
Akuammidineδ-opioid2.4
Akuammidineκ-opioid8.6

Note: The available literature often refers to "Akuammidine" without specifying the isomer. These values are provided as a reference for the parent compound.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of an MTT assay to evaluate the potential cytotoxic effects of this compound on a cancer cell line (e.g., A-549 human lung adenocarcinoma).

Materials:

  • A-549 cells (or other cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (5 mg/mL)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 7 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (no cells) for background subtraction and wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for assessing the purity of a this compound sample using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 125 x 4 mm i.d., 5 µm particle size)

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethanolamine or formic acid (for mobile phase modification)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in methanol.

    • Prepare the this compound sample to be tested in methanol at a similar concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol, water, and triethanolamine (e.g., 60:40:0.099, v/v/w) or acetonitrile, water, and formic acid. The exact ratio should be optimized for best separation.

    • Flow Rate: 1 mL/min

    • Column Temperature: 28 ± 2°C

    • Detection Wavelength: 256 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Visualizing Workflows and Pathways

To aid in the conceptual understanding of the experimental processes and the compound's mechanism of action, the following diagrams have been generated.

G cluster_ligand_binding Opioid Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, this compound) plate Set up 96-well Plate (Total, Non-specific, Competition) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for Opioid Receptor Binding Assay.

G cluster_mtt MTT Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate for Exposure Period treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for MTT Cytotoxicity Assay.

G cluster_pathway Proposed Signaling Pathway of this compound Akuammidine This compound muOR μ-Opioid Receptor (GPCR) Akuammidine->muOR Gi Gi/o Protein muOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

Caption: Proposed μ-Opioid Receptor Signaling Pathway.

References

Troubleshooting & Optimization

(Z)-Akuammidine dosage and toxicity studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Akuammidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: Scientific literature specifically on the (Z)-isomer of Akuammidine is limited. Much of the available data pertains to "Akuammidine" without specifying the isomer, or to extracts of Picralima nitida, the plant from which it is often isolated. Researchers should exercise caution and consider the information on the unspecified isomer as a starting point for their own investigations into this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a monoterpene indole alkaloid.[1][2] Its primary proposed mechanism of action is as a ligand for opioid receptors.[3] Specifically, the related compound Akuammidine (isomer unspecified) shows a preference for μ-opioid binding sites, with lower affinity for σ- and κ-opioid binding sites.[3] It is suggested to act as an agonist at these receptors, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[4]

Q2: What is the known in vivo dosage for Akuammidine?

There is no specific in vivo dosage reported for this compound. However, studies on Akuammidine (isomer unspecified) in mouse models of thermal nociception have used subcutaneous (s.c.) doses of 3, 10, and 30 mg/kg.[5] These studies provide a potential starting range for researchers investigating the antinociceptive properties of this compound.

Q3: What is the known toxicity profile of this compound?

Specific toxicity data, such as an LD50, for this compound is not available in the reviewed literature. However, studies on extracts from Picralima nitida provide some insight into the potential toxicity of its constituent alkaloids:

  • An acute toxicity study of aqueous and 80% ethanolic extracts of Picralima nitida in mice found an LD50 of ≥2000mg/kg body weight, suggesting low acute toxicity of the extracts.[6]

  • A 14-day study in Wistar rats with aqueous seed extract at doses of 100, 200, and 400 mg/kg suggested mild and selective liver toxicity.[7][8]

  • A sub-chronic 28-day study of the methanol root bark extract in rats at doses of 50, 100, and 200 mg/kg suggested the extract is relatively non-toxic.[9]

Researchers should perform their own dose-ranging and toxicity studies for purified this compound.

Q4: What is the cytotoxicity of this compound?

There is no specific cytotoxicity data (e.g., IC50 values) for this compound in the reviewed literature. A study on the methanol leaf extract of Picralima nitida demonstrated antiproliferative/cytotoxic effects on human colorectal adenocarcinoma cell lines, with the lowest tested concentration of 62.5 μg/ml showing the most significant effect.[10] This suggests that alkaloids within the plant may possess cytotoxic properties, but further studies on the pure this compound are necessary.

Q5: What are the solubility and stability properties of this compound?

This compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Information on its stability in various solvents and under different storage conditions is not extensively detailed in the available literature. It is recommended to prepare fresh solutions for experiments and store the solid compound in a cool, dark, and dry place.

Data Presentation

Table 1: In Vivo Dosage of Akuammidine (Isomer Unspecified)

Animal ModelDoses Administered (s.c.)ApplicationReference
C57BL/6 Mice3, 10, 30 mg/kgThermal Nociception (Tail flick and Hot plate assays)[5]

Table 2: In Vitro Opioid Receptor Binding Affinity of Akuammidine (Isomer Unspecified)

Receptor SubtypeKi (µM)Reference
μ (mu)0.6[3]
σ (sigma)2.4[3]
κ (kappa)8.6[3]

Table 3: Toxicity of Picralima nitida Extracts

Extract TypeAnimal ModelDosesDurationObserved EffectsReference
Aqueous and Ethanolic Seed ExtractsMiceUp to 5000 mg/kgAcuteLD50 ≥ 2000 mg/kg[6]
Aqueous Seed ExtractWistar Rats100, 200, 400 mg/kg14 daysMild and selective liver toxicity[7][8]
Methanol Root Bark ExtractWistar Rats50, 100, 200 mg/kg28 daysRelatively non-toxic[9]

Table 4: Cytotoxicity of Picralima nitida Extract

Extract TypeCell LineConcentrationEffectReference
Methanol Leaf ExtractHuman Colorectal Adenocarcinoma62.5 µg/mlMost effective antiproliferative/cytotoxic concentration[10]

Experimental Protocols

1. In Vivo Thermal Nociception Assay (Tail Flick and Hot Plate)

  • Objective: To assess the antinociceptive effects of this compound in a mouse model.

  • Animal Model: C57BL/6 mice.[5]

  • Drug Preparation: Dissolve this compound in a suitable vehicle. The vehicle used for the unspecified isomer was saline.

  • Administration: Administer the compound via subcutaneous (s.c.) injection at desired doses (e.g., starting with a range of 3-30 mg/kg).[5] A vehicle control group should be included.

  • Tail Flick Assay:

    • Gently restrain the mouse.

    • Focus a beam of high-intensity light on the distal portion of the tail.

    • Record the latency for the mouse to flick its tail away from the heat source.

    • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Hot Plate Assay:

    • Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency for the mouse to exhibit nociceptive behaviors such as licking its paws or jumping.

    • A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Data Analysis: The results are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

2. In Vitro Opioid Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for different opioid receptor subtypes.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells).[5]

    • Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for μ-opioid receptors).[5]

    • This compound at various concentrations.

    • Incubation buffer and wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on a specific cell line.

  • Materials:

    • Selected cell line (e.g., a cancer cell line or a normal cell line).

    • Cell culture medium and supplements.

    • This compound at various concentrations.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

G cluster_0 Opioid Receptor Signaling Pathway Z_Akuammidine This compound Opioid_Receptor μ-Opioid Receptor (GPCR) Z_Akuammidine->Opioid_Receptor Agonist Binding G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Cellular_Response Ion_Channels->Cellular_Response Analgesia Analgesia Cellular_Response->Analgesia

Caption: Proposed signaling pathway of this compound via μ-opioid receptor activation.

G cluster_1 In Vivo Nociception Experimental Workflow Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Drug_Preparation Drug Preparation (this compound in vehicle) Animal_Acclimatization->Drug_Preparation Administration Subcutaneous Administration Drug_Preparation->Administration Nociception_Test Thermal Nociception Test (Tail Flick / Hot Plate) Administration->Nociception_Test Data_Collection Record Latency to Response Nociception_Test->Data_Collection Data_Analysis Calculate %MPE Data_Collection->Data_Analysis

Caption: Experimental workflow for in vivo thermal nociception assays.

G cluster_2 In Vitro Radioligand Binding Assay Workflow Membrane_Prep Prepare Receptor Membranes (e.g., from CHO/HEK-293 cells) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Filtration->Radioactivity_Measurement Data_Analysis Calculate IC50 and Ki Radioactivity_Measurement->Data_Analysis

Caption: Experimental workflow for in vitro radioligand binding assays.

G cluster_3 In Vitro Cytotoxicity (MTT) Assay Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT and Incubate Compound_Treatment->MTT_Incubation Formazan_Solubilization Solubilize Formazan Crystals (e.g., with DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance (e.g., at 570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assays.

References

Technical Support Center: (Z)-Akuammidine Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and biological evaluation of (Z)-Akuammidine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the yield of our this compound synthesis. What are the likely causes and how can we improve consistency?

A1: Variability in the synthesis of complex indole alkaloids like this compound is a common challenge. Several factors can contribute to inconsistent yields. A primary reason can be the purity of starting materials and reagents. Ensure that all reactants are of high purity and are stored under appropriate conditions to prevent degradation. The stereochemistry of precursors is also critical; minor isomeric impurities can lead to the formation of undesired side products, complicating purification and reducing the yield of the desired (Z)-isomer.

Another critical factor is precise control over reaction conditions. Temperature fluctuations, reaction time, and the rate of reagent addition can all influence the reaction pathway and final yield. It is advisable to use a well-calibrated reaction setup and maintain a detailed log of all parameters for each batch. The choice of solvent and its dryness can also play a significant role, as residual water can interfere with many of the reagents used in these synthetic routes. Finally, the purification process itself can be a source of variability. Consistent and optimized chromatography protocols are essential for reproducible isolation of the final product.

Q2: We are struggling with the purification of this compound from its E-isomer and other side products. What are the recommended HPLC purification protocols?

A2: The separation of geometric isomers like (Z)- and (E)-Akuammidine can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is the most effective method for achieving high purity.[1] A reverse-phase C18 column is a good starting point for method development.

A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid (0.1%) to improve peak shape and resolution. The gradient should be optimized to ensure adequate separation of the isomers. Isocratic elution can also be effective once the optimal mobile phase composition is determined.[1] For particularly difficult separations, chiral stationary phases have been shown to be effective in resolving structurally similar alkaloid isomers and may be worth investigating.[1]

When developing your HPLC method, it is crucial to monitor the separation using a diode array detector (DAD) to ensure that you are resolving all impurities. The purity of all isolated compounds should be confirmed by analytical HPLC to be greater than 95%.

Q3: Our characterization data for this compound, particularly the NMR spectra, shows inconsistencies with published data. How can we ensure accurate characterization?

A3: Discrepancies in NMR data can arise from several sources. Firstly, ensure your sample is of high purity, as residual solvents or impurities can significantly alter the spectrum. The choice of NMR solvent can also cause shifts in the proton and carbon signals. It is important to use the same solvent as reported in the literature you are comparing your data with.

Furthermore, the concentration of the sample can affect the chemical shifts of certain protons, especially those involved in hydrogen bonding. Therefore, it is good practice to report the concentration at which the spectrum was acquired. For complex molecules like this compound, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals. When comparing your data, focus on the coupling constants (J-values) and the overall pattern of the signals, as these are often more diagnostic than the absolute chemical shifts. Publicly sharing original NMR data (FIDs) can be a powerful way to enhance the reproducibility of structural assignments.[2]

Q4: We are observing poor reproducibility in our opioid receptor binding assays with this compound. What are the key parameters to control?

A4: Reproducibility issues in opioid receptor binding assays are common and can often be traced back to a few key experimental variables. A primary factor is the quality and consistency of your receptor preparation. Whether you are using cell membranes or purified receptors, it is crucial to ensure their activity and concentration are consistent between experiments.

High non-specific binding is another frequent issue that can mask the true binding signal. This can be mitigated by optimizing the radioligand concentration, increasing the number of wash steps, and pre-treating filters with a blocking agent like polyethyleneimine (PEI). Including bovine serum albumin (BSA) in your binding buffer can also help to reduce non-specific binding.

Well-to-well and day-to-day variability can be minimized by adhering to a standardized protocol for all experiments. This includes consistent incubation times and temperatures, buffer compositions, and the use of a single, well-characterized batch of radioligand for competitive binding assays.

Troubleshooting Guides

Synthesis and Purification
Issue Potential Cause Troubleshooting Steps
Low Synthetic Yield Impure starting materials or reagents.Verify the purity of all starting materials and reagents using appropriate analytical techniques (e.g., NMR, MS).
Sub-optimal reaction conditions.Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry.
Inefficient purification.Develop a robust purification protocol, potentially involving multiple chromatography steps.
Incomplete Separation of Isomers Inappropriate HPLC column or mobile phase.Screen different stationary phases (e.g., C18, phenyl-hexyl, chiral) and optimize the mobile phase composition and gradient.[1]
Column overload.Reduce the amount of sample injected onto the column.
Compound Degradation During Storage Instability of the indole alkaloid scaffold.Store the purified compound at low temperatures (-20°C or -80°C) in a dry, dark environment. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Presence of acidic or basic impurities.Ensure the final product is free from any residual acids or bases from the purification process.
Biological Assays (Opioid Receptor Binding)
Issue Potential Cause Troubleshooting Steps
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its dissociation constant (Kd).
Inadequate washing.Increase the number and volume of washes with ice-cold buffer.
Radioligand binding to filters.Pre-treat glass fiber filters with 0.33% polyethyleneimine (PEI).
Low Specific Binding Signal Inactive or low concentration of receptors.Verify the activity and concentration of your receptor preparation.
Degraded radioligand.Check the age and storage conditions of your radioligand.
Poor Reproducibility Inconsistent experimental protocol.Adhere to a single, well-defined protocol for all experiments, including incubation times, temperatures, and buffer compositions.
Variability in cell membrane preparations.Use a single, large batch of cell membranes for a series of experiments.

Quantitative Data

Table 1: Reported Opioid Receptor Binding Affinities (Ki in µM) for Akuammidine

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)Reference
Akuammidine0.68.62.4[3]
Akuammidine5.2>10>10[4]

Note: Variability in reported binding affinities can be due to differences in experimental conditions, such as the radioligand used, the source of the receptor preparation, and the specific assay protocol.

Experimental Protocols

Protocol 1: General Procedure for HPLC Purification of this compound
  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Procedure: a. Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Collect fractions corresponding to the desired this compound peak. d. Analyze the collected fractions for purity using an analytical HPLC method. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Opioid Receptor Radioligand Binding Assay
  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human MOR).

    • Radioligand (e.g., [³H]DAMGO for MOR).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).

    • Non-specific binding control (e.g., Naloxone at 10 µM).

    • This compound stock solution in DMSO.

    • Glass fiber filters (pre-soaked in 0.33% PEI).

    • Scintillation cocktail and counter.

  • Procedure: a. In a 96-well plate, add binding buffer, radioligand, and either vehicle (for total binding), non-specific control, or varying concentrations of this compound. b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold binding buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity. g. Calculate specific binding by subtracting non-specific binding from total binding. h. Determine the Ki value for this compound using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation start Starting Materials synthesis This compound Synthesis start->synthesis purification HPLC Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms hplc Analytical HPLC purification->hplc binding_assay Opioid Receptor Binding Assay hplc->binding_assay functional_assay Functional Assay (e.g., cAMP) binding_assay->functional_assay

Caption: Experimental workflow for this compound research.

signaling_pathway akuammidine This compound mor µ-Opioid Receptor (MOR) akuammidine->mor Agonist Binding gi Gi/o Protein mor->gi Activation ac Adenylyl Cyclase gi->ac Inhibition ion_channel Ion Channel Modulation gi->ion_channel Modulation camp cAMP ac->camp Conversion of ATP to cAMP response Cellular Response (e.g., Analgesia) camp->response Downstream Effects ion_channel->response Downstream Effects

Caption: Simplified µ-opioid receptor signaling pathway.

References

Troubleshooting (Z)-Akuammidine Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for (Z)-Akuammidine binding assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during this compound binding assays, providing potential causes and actionable solutions.

Q1: Why is the non-specific binding (NSB) in my assay excessively high?

A1: High non-specific binding can mask the specific binding signal, leading to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding.[1] Potential causes and solutions are outlined below.

Potential CauseTroubleshooting Steps
Radioligand Issues Use a lower concentration of the radioligand, ideally at or below the dissociation constant (Kd).[1][2] Ensure the radiochemical purity of the ligand is high (>90%).[1] Hydrophobic radioligands may inherently exhibit higher NSB.[1]
Receptor Preparation Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per assay point.[1] Ensure thorough homogenization and washing of membranes to remove any endogenous ligands.
Assay Conditions Optimize incubation time and temperature; shorter times may reduce NSB but ensure equilibrium is reached for specific binding.[1][3] Include blocking agents like Bovine Serum Albumin (BSA) in the assay buffer.[2][3]
Filtration and Washing Pre-soak filters in a buffer containing a blocking agent like polyethyleneimine (PEI).[2] Increase the number and volume of wash steps with ice-cold buffer.[2][3]

Q2: I am observing a very low or non-existent specific binding signal. What are the likely causes?

A2: A weak or absent specific binding signal can be a significant roadblock. Several factors related to your reagents and assay conditions could be contributing to this issue.

Potential CauseTroubleshooting Steps
Receptor Integrity Confirm the presence and activity of the target receptor in your preparation. The receptor may have degraded during preparation or storage.[1] Consider that the tissue or cell line used may have a low density of the target receptor.[1]
Radioligand Issues Verify the specific activity of the radioligand; a high specific activity is crucial for detecting receptors at low densities.[1] Ensure the radioligand has not degraded due to improper storage.[1] Use a radioligand concentration sufficient to detect a signal, typically around the Kd value in saturation experiments.[1]
Assay Conditions Ensure the incubation time is sufficient to reach binding equilibrium.[1] Verify the composition of the assay buffer, as the presence of specific ions can be critical for receptor conformation and ligand binding.[2]

Q3: My results show significant well-to-well and day-to-day variability. How can I improve the reproducibility of my assay?

A3: Poor reproducibility can undermine the reliability of your findings. Consistency in your experimental execution is key to mitigating this issue.

Potential CauseTroubleshooting Steps
Inconsistent Protocol Adhere to a single, well-defined protocol for all experiments, ensuring consistency in incubation times, temperatures, buffer compositions, and membrane preparations.[2]
Reagent Variability Use a single, validated batch of radioligand for competitive binding assays to ensure consistency in determined Ki values.[2] Prepare fresh reagents and ensure proper storage of all stock solutions.
Pipetting and Handling Ensure accurate and consistent pipetting, especially of small volumes. Use calibrated pipettes and pre-wet tips. Maintain a consistent workflow for all samples.

Experimental Protocols

A detailed methodology for a standard this compound competitive binding assay is provided below. This protocol is a general guideline and may require optimization for specific experimental setups.

This compound Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor using a radiolabeled ligand such as [³H]DAMGO.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer, for example, 50 mM Tris-HCl, pH 7.4.

  • Radioligand Stock Solution: Prepare a high-concentration stock solution of [³H]DAMGO in the assay buffer.

  • Unlabeled Ligand Stock Solution (for NSB): Prepare a high-concentration stock solution of a suitable unlabeled ligand, such as naloxone, to determine non-specific binding.

  • This compound Stock Solution: Prepare a serial dilution of this compound in the assay buffer.

  • Receptor Preparation: Use cell membranes prepared from cells expressing the µ-opioid receptor. The protein concentration should be determined using a standard protein assay.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay Buffer

    • This compound at various concentrations (for competition curve) or unlabeled ligand (for NSB) or buffer (for total binding).

    • Radioligand ([³H]DAMGO) at a final concentration at or near its Kd.

    • Receptor membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

3. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.33% polyethyleneimine (PEI).[2]

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Quantify the bound radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Analyze the competition binding data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical this compound binding assay.

ParameterTypical Value/RangeReference
This compound Ki at µ-opioid receptor 0.6 µM[4][5]
This compound Ki at κ-opioid receptor 8.6 µM[4][5]
This compound Ki at σ-opioid receptor 2.4 µM[4]
Radioligand ([³H]DAMGO) Concentration At or below Kd (typically nM range)[1][2]
Membrane Protein Concentration 100 - 500 µ g/assay point[1]
Incubation Time Variable, must be sufficient to reach equilibrium[1]
Incubation Temperature Room temperature (e.g., 25°C) or 37°C

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in a this compound binding assay.

G cluster_start Start cluster_issue Identify Issue cluster_solutions_nsb Solutions for High NSB cluster_solutions_low Solutions for Low Specific Binding cluster_solutions_repro Solutions for Poor Reproducibility cluster_end End start Problem with Binding Assay Results high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No sol_nsb1 Optimize Radioligand Concentration high_nsb->sol_nsb1 Yes poor_repro Poor Reproducibility? low_specific->poor_repro No sol_low1 Verify Receptor Integrity/Activity low_specific->sol_low1 Yes sol_repro1 Standardize Protocol poor_repro->sol_repro1 Yes end_node Re-evaluate Results poor_repro->end_node No sol_nsb2 Reduce Receptor Concentration sol_nsb1->sol_nsb2 sol_nsb3 Optimize Wash Steps sol_nsb2->sol_nsb3 sol_nsb4 Use Blocking Agents (BSA, PEI) sol_nsb3->sol_nsb4 sol_nsb4->end_node sol_low2 Check Radioligand Quality/Activity sol_low1->sol_low2 sol_low3 Ensure Binding Equilibrium sol_low2->sol_low3 sol_low3->end_node sol_repro2 Ensure Reagent Consistency sol_repro1->sol_repro2 sol_repro3 Improve Pipetting Technique sol_repro2->sol_repro3 sol_repro3->end_node

Caption: Troubleshooting workflow for this compound binding assays.

Opioid Receptor Signaling Overview

This compound acts on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound can initiate downstream signaling cascades.

G cluster_membrane Cell Membrane receptor μ-Opioid Receptor (GPCR) g_protein G-protein (Gi/o) receptor->g_protein Activates b_arrestin β-Arrestin receptor->b_arrestin Recruits ligand This compound (Agonist) ligand->receptor Binds g_effect G-protein Signaling (e.g., ↓cAMP) g_protein->g_effect Leads to b_effect β-Arrestin Signaling (e.g., Receptor Internalization) b_arrestin->b_effect Leads to

Caption: Simplified opioid receptor signaling pathways.

References

Technical Support Center: Optimizing (Z)-Akuammidine Extraction from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and optimization of (Z)-Akuammidine from the seeds of Picralima nitida. It includes frequently asked questions, detailed troubleshooting guides, standard experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting alkaloids from Picralima nitida seeds?

A1: The most common and effective methods involve solvent extraction, often followed by chromatographic purification. Key approaches include:

  • Acid-Alcohol Extraction: This method uses an acidified alcohol (e.g., ethanol) to protonate the alkaloids, increasing their solubility in the solvent[1].

  • Methanol or Dichloromethane Extraction: Often performed using a Soxhlet apparatus, this technique uses solvents like methanol or dichloromethane for exhaustive extraction[2][3].

  • Liquid-Liquid Extraction (Acid-Base): A highly effective method for separating alkaloids from neutral compounds. The process involves an initial extraction, followed by partitioning between acidic water and an organic solvent to isolate the basic alkaloids[4][5].

  • pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): An advanced and superior technique for isolating this compound and other related alkaloids by exploiting their differential partitioning between two immiscible liquid phases based on their pKa values[1][5].

Q2: Which solvents are recommended for this compound extraction?

A2: The choice of solvent is critical and depends on the extraction technique.

  • For initial crude extraction, methanol and ethanol are commonly used[2][3][4].

  • For liquid-liquid partitioning, dichloromethane and ethyl ether are effective for extracting the alkaloid fraction from a basified aqueous solution[4].

  • For defatting the initial plant material or crude extract, non-polar solvents like n-hexane or petroleum ether are used to remove oils and lipids that can interfere with subsequent purification steps[3][4][6].

Q3: What are the advantages of pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC) for this application?

A3: pHZR-CCC is particularly well-suited for separating basic alkaloids like this compound. Its main advantages include high loading capacity, production of highly concentrated fractions with minimal overlap, and the ability to achieve baseline separation of structurally similar alkaloids that are difficult to separate using traditional column chromatography[1][5]. This method has been successfully applied to alkaloids from both the fruit rind and seeds of P. nitida[5][7].

Q4: How can modern extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) be applied?

A4: While specific protocols for this compound are not extensively detailed in the provided results, MAE and UAE are recognized as efficient "green" technologies for extracting bioactive compounds from plant matrices[8][9][10]. These methods offer significant advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher yields[8][9][11]. Key parameters to optimize for MAE would include microwave power, extraction time, and the solid-to-liquid ratio[9][12]. UAE efficiency is often dependent on irradiation time and temperature[8].

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem / Question Potential Causes Recommended Solutions & Troubleshooting Steps
Low or No Yield of Alkaloid Extract 1. Inadequate Pulverization: Plant material is not fine enough, preventing efficient solvent penetration. 2. Inappropriate Solvent: The chosen solvent may have poor solubility for this compound. 3. Insufficient Extraction Time/Temperature: The extraction process is too short or conducted at a suboptimal temperature. 4. Alkaloid Degradation: Exposure to excessive heat or light might degrade the target compounds[11].1. Optimize Grinding: Ensure the P. nitida seeds are pulverized into a fine, homogenous powder[2][3]. 2. Solvent Selection: Start with a reliable solvent like methanol or acidified ethanol for the initial extraction[1][4]. 3. Optimize Conditions: For Soxhlet extraction, ensure a sufficient number of cycles (e.g., 6-10 hours)[2]. For maceration, allow adequate time (e.g., 48 hours) with agitation[6]. 4. Control Temperature: Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the alkaloids[2][4].
Extract is Impure (High content of fats, oils, or pigments) 1. Lack of Defatting Step: Failure to remove non-polar compounds prior to alkaloid extraction. 2. Non-Selective Initial Extraction: The primary solvent extracts a wide range of compounds alongside the alkaloids.1. Incorporate a Defatting Step: Before the main extraction, soak the powdered seeds in a non-polar solvent like petroleum ether or n-hexane for several hours to remove lipids[3][6]. 2. Employ Acid-Base Partitioning: After obtaining a crude extract, dissolve it in an acidic aqueous solution. Wash this solution with a non-polar solvent (e.g., hexanes) to remove neutral impurities before basifying and extracting the alkaloids with a solvent like dichloromethane[4].
Difficulty Separating this compound from Other Alkaloids (e.g., Akuammine) 1. Similar Physicochemical Properties: Structurally similar alkaloids often have comparable solubilities and polarities, leading to co-elution in standard chromatography[5]. 2. Suboptimal Chromatographic Conditions: The mobile phase or stationary phase is not selective enough.1. Utilize pHZR-CCC: This is the most effective method for separating alkaloids with minor structural differences. It separates compounds based on their acid-base properties rather than just polarity[5]. 2. Selective Crystallization: In some cases, this compound can be purified by recrystallization from a specific solvent like dichloromethane after initial separation steps have enriched the fraction[4]. 3. Flash Chromatography Optimization: If using silica gel chromatography, perform a gradient elution and add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to improve the separation of basic alkaloids[4].

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is adapted from methodologies that have proven effective for isolating this compound and related alkaloids[4][5].

  • Preparation: Pulverize 250 g of dried Picralima nitida seeds into a fine powder.

  • Initial Extraction: Add the powder to 400 mL of a methanolic hydrochloride solution. Stir the mixture for a minimum of two hours.

  • Filtration & Concentration: Filter the mixture to separate the solid seed material. Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

  • Acidic Dissolution: Dissolve the resulting crude extract in 400 mL of 2N aqueous hydrochloric acid.

  • Defatting Wash: Transfer the acidic solution to a separatory funnel and wash it three times with 400 mL of hexanes to remove residual fats and other non-polar impurities. Discard the hexane layers.

  • Basification: Adjust the pH of the aqueous layer to approximately 12 using 28% ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Alkaloid Extraction: Extract the basified aqueous layer three times with 400 mL of dichloromethane or ethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under vacuum to yield the crude alkaloid fraction containing this compound.

  • Purification (Optional): The crude fraction can be further purified. Washing the mixture with cold acetone can precipitate Akuammine, leaving this compound in the filtrate. Further recrystallization of the filtrate residue from dichloromethane can yield crystalline this compound[4].

Protocol 2: Soxhlet Extraction

This is a classic method for exhaustive extraction of alkaloids from plant material[2][3].

  • Preparation: Place 500 g of powdered P. nitida seeds into a large cellulose thimble.

  • Defatting (Recommended): First, perform an extraction with petroleum ether (40-60°C boiling point) for several hours to remove oils[6]. Air-dry the powdered seeds afterward.

  • Alkaloid Extraction: Place the thimble in a Soxhlet extractor and extract with 5 L of methanol or dichloromethane for 6-10 hours[2].

  • Concentration: After extraction is complete, filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

  • Further Processing: The crude extract can then be subjected to acid-base partitioning (Protocol 1, Step 4 onwards) or chromatographic purification.

Quantitative Data Summary

Optimizing extraction requires a quantitative understanding of how different parameters affect the outcome. The tables below summarize key data for separating P. nitida alkaloids.

Table 1: Yields from a pHZR-CCC Purification Run

Data derived from a 1.2 g sample of a crude dichloromethane fraction subjected to pHZR-CCC.[5]

AlkaloidYield (mg)PuritySeparation Method
Pseudo-akuammigine130HighDirect from pHZR-CCC
Akuammicine145HighDirect from pHZR-CCC
Picraline61HighpHZR-CCC followed by Flash Chromatography
Akuammiline90HighpHZR-CCC followed by Flash Chromatography

Table 2: Solvent System Optimization for pHZR-CCC

The selection of an appropriate solvent system is crucial for successful pHZR-CCC separation. The ideal system provides low acid partition coefficients (Kacid << 1) and high base partition coefficients (Kbase >> 1) for the target alkaloids.[5]

Solvent System (v/v)AlkaloidKacidKbaseSuitability
HEMWat (Hexane/EtOAc/MeOH/H₂O)Akuammiline, Picraline-Not exceptionalIncompatible due to strong retention in aqueous phase
MTBE/CH₃CN/H₂O (2:2:3)Pseudo-akuammigine> 1-Not ideal
EtOAc/H₂O (1:1) All target alkaloids << 1 >> 1 Selected as most appropriate
MTBE/CH₃CN/H₂O (3:1.5:4)All target alkaloids<< 1>> 1Viable alternative

Visual Guides and Workflows

General Experimental Workflow

The following diagram illustrates a standard workflow for the extraction and isolation of this compound from P. nitida seeds.

G start P. nitida Seeds pulverize Pulverization start->pulverize defat Defatting (n-Hexane) pulverize->defat extract Crude Extraction (Methanol / Acidified Alcohol) defat->extract concentrate1 Concentration (Rotary Evaporator) extract->concentrate1 partition Acid-Base Liquid-Liquid Partitioning concentrate1->partition concentrate2 Concentration of Organic Phase partition->concentrate2 purify Purification (pHZR-CCC / Column Chromatography) concentrate2->purify isolate Isolation & Crystallization purify->isolate end Pure this compound isolate->end

Caption: Workflow for this compound extraction and purification.

Troubleshooting Low Yield

This decision tree provides a logical approach to diagnosing and solving issues related to low extraction yields.

G start Problem: Low Yield of This compound check_material Is seed material finely powdered? start->check_material grind Action: Grind seeds to a finer powder check_material->grind No check_defat Was a defatting step performed? check_material->check_defat Yes grind->check_defat add_defat Action: Add a pre-extraction wash with hexane check_defat->add_defat No check_solvent Is the extraction solvent appropriate? check_defat->check_solvent Yes add_defat->check_solvent change_solvent Action: Switch to Methanol or Acidified Ethanol check_solvent->change_solvent No check_time Was extraction time sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Action: Increase extraction duration or cycles check_time->increase_time No check_ph Was pH correctly adjusted during partitioning? check_time->check_ph Yes increase_time->check_ph adjust_ph Action: Verify pH > 9 for basification step check_ph->adjust_ph No end Re-evaluate Yield check_ph->end Yes adjust_ph->end

Caption: A decision tree for troubleshooting low extraction yields.

References

Potential off-target effects of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (Z)-Akuammidine. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological targets of this compound?

This compound is an indole alkaloid primarily known to interact with opioid receptors. It displays a preference for the µ-opioid receptor, where it acts as an agonist.[1][2]

Q2: What are the known binding affinities of this compound for its primary targets?

Radioligand binding assays have determined the following binding affinities (Ki) for this compound at the three main opioid receptor subtypes.

Table 1: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeBinding Affinity (Ki) in µM
µ-opioid receptor0.6
δ-opioid receptor2.4
κ-opioid receptor8.6

Data sourced from radioligand binding assays.

Q3: Are there any known or suspected off-target interactions for this compound?

Yes, preliminary screening data suggests a potential off-target interaction. In a broad screen against more than 40 central nervous system receptors, this compound (among other akuamma alkaloids) was observed to displace the radioligand from the dopamine D5 receptor when tested at a concentration of 10 µM.[1][3] However, a definitive binding affinity (Ki or IC50) for this compound at the D5 receptor has not been reported in the literature. This indicates a data gap and an area for further investigation.

Additionally, a structurally related alkaloid, akuammine, has been reported to inhibit the angiotensin-converting enzyme 1 (ACE1). While not directly demonstrated for this compound, this suggests a potential for interaction with this enzyme that may warrant investigation.

Q4: How can I experimentally determine the binding affinity of this compound at the dopamine D5 receptor?

A radioligand binding assay is the standard method to determine the binding affinity (Ki) of a compound for a specific receptor. You would perform a competitive binding experiment using a known radiolabeled ligand for the dopamine D5 receptor (e.g., [³H]-SCH23390) and varying concentrations of this compound. A detailed protocol for such an assay is provided in the "Experimental Protocols" section of this guide.

Q5: Beyond the dopamine D5 receptor, how can I assess the broader off-target profile of this compound?

To assess a broader off-target profile, it is recommended to submit this compound to a commercial safety pharmacology screening panel. These services test compounds against a wide range of receptors, ion channels, enzymes, and transporters to identify potential off-target interactions. This is a standard practice in drug discovery to identify potential safety liabilities early in the development process.[4][5][6]

Troubleshooting Guides

Guide 1: Issues in Radioligand Binding Assays

Problem: High non-specific binding of the radioligand.

  • Possible Cause 1: The radioligand is hydrophobic and sticks to non-receptor components like lipids and filter mats.

    • Solution: Reduce the concentration of the radioligand. Ensure the concentration is at or below the Kd value. Consider coating the filter plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI). Including a low concentration of a non-ionic detergent in the wash buffer can also help.

  • Possible Cause 2: The amount of membrane protein in the assay is too high.

    • Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio.

Problem: Low or no specific binding observed.

  • Possible Cause 1: The receptor in the membrane preparation is degraded or inactive.

    • Solution: Ensure proper storage and handling of the membrane preparations. Perform a quality control check, such as a Western blot, to confirm the presence of the receptor.

  • Possible Cause 2: Incubation time is too short for the binding to reach equilibrium.

    • Solution: Determine the optimal incubation time by performing a time-course experiment.

Problem: Inconsistent results between experiments.

  • Possible Cause 1: The this compound stock solution is not stable or has precipitated.

    • Solution: Visually inspect the stock solution for any precipitate. Prepare fresh stock solutions regularly and store them appropriately. Gentle sonication or vortexing can aid in the dissolution of natural product compounds.[7]

  • Possible Cause 2: Pipetting errors or variability in assay setup.

    • Solution: Use calibrated pipettes and ensure consistent assay setup, including incubation times and temperatures.

Guide 2: Issues in Cell-Based Functional Assays (e.g., cAMP or β-arrestin assays)

Problem: High background signal in the assay.

  • Possible Cause 1: The solvent used to dissolve this compound (e.g., DMSO) is causing a cellular response.

    • Solution: Run a vehicle control with the same final concentration of the solvent to determine its effect. Aim to keep the final DMSO concentration below 0.5%.[7]

  • Possible Cause 2: this compound is autofluorescent or interferes with the assay's detection method.

    • Solution: Run a control with this compound in the absence of cells to check for interference with the assay signal. If interference is observed, consider using an alternative assay with a different detection principle.

Problem: Unexpected bell-shaped dose-response curve.

  • Possible Cause 1: At high concentrations, this compound is precipitating out of the solution in the culture medium.

    • Solution: Visually inspect the wells under a microscope for any precipitate. Determine the solubility limit of this compound in the assay medium and test concentrations below this limit.

  • Possible Cause 2: The compound is causing cytotoxicity at higher concentrations, leading to a decrease in the measured response.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to determine the concentration range at which this compound is toxic to the cells.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D5 Receptor

This protocol is adapted from the NIMH Psychoactive Drug Screening Program (PDSP) protocol and is suitable for determining the Ki of this compound at the human dopamine D5 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D5 receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4

  • Radioligand: [³H]-SCH23390 (specific activity ~70-90 Ci/mmol)

  • Non-specific determinant: (+)-Butaclamol (10 µM final concentration)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microplates

  • Glass fiber filter mats (pre-treated with 0.5% PEI)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-SCH23390 (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of (+)-Butaclamol (to give a final concentration of 10 µM), 25 µL of [³H]-SCH23390, and 50 µL of membrane preparation.

    • Competitive Binding: 25 µL of serially diluted this compound, 25 µL of [³H]-SCH23390, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto the pre-treated glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol provides a general framework for assessing the functional activity of this compound at a Gs or Gi-coupled receptor.

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • Forskolin (for Gi-coupled receptors)

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Plating: Seed the cells in 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Assay:

    • For a Gs-coupled receptor : Remove the cell culture medium and add the diluted this compound to the cells.

    • For a Gi-coupled receptor : Remove the cell culture medium and add the diluted this compound. After a short pre-incubation, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. For a Gs-coupled receptor, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax. For a Gi-coupled receptor, fit the data to a sigmoidal dose-inhibition curve to determine the IC50.

Protocol 3: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

Materials:

  • Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter from DiscoverX or Tango from Thermo Fisher Scientific) expressing the target receptor.

  • Cell culture medium

  • This compound stock solution

  • Assay buffer

  • Detection reagents specific to the assay platform

Procedure:

  • Cell Plating: Plate the cells in the recommended microplates and allow them to grow to the appropriate confluency.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: After a further incubation period, read the plate on a luminometer or fluorometer, depending on the assay format.

  • Data Analysis: Plot the signal against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

G cluster_0 Troubleshooting Workflow: High Non-Specific Binding start High Non-Specific Binding Observed q1 Is radioligand concentration > Kd? start->q1 s1 Reduce radioligand concentration to ≤ Kd q1->s1 Yes q2 Is membrane protein concentration too high? q1->q2 No s1->q2 s2 Titrate down membrane protein concentration q2->s2 Yes q3 Are you using a blocking agent? q2->q3 No s2->q3 s3 Pre-treat filter mats with PEI or BSA q3->s3 No end Re-run Assay q3->end Yes s3->end

Caption: Troubleshooting workflow for high non-specific binding in radioligand assays.

G cluster_1 Experimental Workflow: Radioligand Binding Assay prep Prepare Cell Membranes setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding with this compound prep->setup incubate Incubate at Room Temp (90-120 min) setup->incubate filter Harvest on Filter Mats & Wash incubate->filter count Add Scintillant & Count Radioactivity filter->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff count->analyze

Caption: Step-by-step workflow for a competitive radioligand binding assay.

G cluster_2 Signaling Pathways of this compound cluster_primary Primary Target cluster_off_target Potential Off-Target Akuammidine This compound mu_Opioid µ-Opioid Receptor Akuammidine->mu_Opioid D5_Receptor Dopamine D5 Receptor (Requires Confirmation) Akuammidine->D5_Receptor Potential Interaction G_protein Gi/o Activation mu_Opioid->G_protein cAMP ↓ cAMP G_protein->cAMP Analgesia Analgesia cAMP->Analgesia Gs_protein Gs Activation D5_Receptor->Gs_protein cAMP_up ↑ cAMP Gs_protein->cAMP_up Unknown_effect Downstream Effects? cAMP_up->Unknown_effect

Caption: Known and potential signaling pathways for this compound.

References

Technical Support Center: (Z)-Akuammidine Metabolic Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the metabolic stability and degradation of (Z)-Akuammidine. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimentation.

Disclaimer

The quantitative metabolic stability data and specific metabolites for this compound presented in this document are part of a hypothetical case study . This information is intended for illustrative and educational purposes to guide researchers in their experimental design and data interpretation. These values are representative of what might be observed for an indole alkaloid of similar structure but are not derived from actual experimental studies on this compound. Researchers should generate their own experimental data for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability important?

A1: this compound is a monoterpenoid indole alkaloid.[1][2] Understanding its metabolic stability is crucial in drug discovery and development as it helps predict the compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] Compounds with low metabolic stability are often rapidly cleared from the body, which may require higher or more frequent dosing to achieve a therapeutic effect.

Q2: Which enzyme systems are most likely responsible for the metabolism of this compound?

A2: Based on the metabolism of other indole alkaloids and related compounds, the initial metabolic degradation of this compound is likely mediated by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4][5][6] These Phase I enzymes often introduce polar functional groups, such as hydroxyl groups, onto the molecule. Subsequent Phase II metabolism, involving enzymes like UDP-glucuronosyltransferases (UGTs), may then conjugate these polar groups to further increase water solubility and facilitate excretion.[7][8]

Q3: What are the primary in vitro models for assessing the metabolic stability of this compound?

A3: The two most common in vitro models are:

  • Liver Microsomes: These are subcellular fractions of the liver that are rich in CYP enzymes.[9][10] They are a cost-effective, high-throughput tool for evaluating Phase I metabolic stability.[9]

  • Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][11] Hepatocyte assays provide a more comprehensive picture of hepatic metabolism.[7][12]

Q4: How are the results of a metabolic stability assay typically expressed?

A4: The primary outcomes are the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug, expressed as the volume of biological matrix cleared of the drug per unit of time per unit of protein (for microsomes) or per million cells (for hepatocytes).[14]

Troubleshooting Guide

This guide addresses common issues that may arise during the in vitro metabolic stability assessment of this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Variability Between Replicate Wells - Inaccurate pipetting.- Poor solubility of this compound in the incubation buffer.- Inconsistent cell density or microsomal protein concentration.- Use calibrated pipettes and proper technique.- Assess the solubility of this compound at the desired concentration. The final concentration of the organic solvent (e.g., DMSO) should typically be ≤0.5%.- Ensure homogenous mixing of cell or microsomal suspensions before aliquoting.
Low or No Metabolism of this compound - Inactive enzymes in microsomes or hepatocytes.- Missing or degraded cofactors (e.g., NADPH).- this compound concentration is too high, leading to enzyme saturation.- Always include a positive control compound with a known metabolic profile (e.g., verapamil, testosterone) to verify enzyme activity.- Prepare the NADPH regenerating system fresh for each experiment and keep it on ice.- Test a range of this compound concentrations to ensure you are within the linear range of the enzymes.
Very Rapid Disappearance of this compound (Even at Time 0) - Non-specific binding to plasticware.- Instability of the compound in the assay buffer.- Use low-protein-binding plates and pipette tips.- Run a control incubation without microsomes or hepatocytes (buffer only) to assess the chemical stability of this compound.
Poor Peak Shape or Resolution in HPLC-MS/MS Analysis - Inappropriate HPLC column or mobile phase.- Matrix effects from the biological sample.- Co-elution with interfering substances.- Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition (e.g., acetonitrile/water with formic acid), and gradient.- Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard for this compound if available to compensate for matrix effects.[15]

Quantitative Data Summary (Hypothetical Case Study)

The following tables summarize hypothetical metabolic stability data for this compound in human liver microsomes and hepatocytes.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes (HLM)

ParameterValue
Incubation Conditions
This compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
Temperature37°C
Results
In Vitro Half-life (t½)25 min
Intrinsic Clearance (CLint)55.4 µL/min/mg protein

Table 2: Hypothetical Metabolic Stability of this compound in Human Hepatocytes

ParameterValue
Incubation Conditions
This compound Concentration1 µM
Hepatocyte Density1 x 10⁶ viable cells/mL
Temperature37°C
Results
In Vitro Half-life (t½)40 min
Intrinsic Clearance (CLint)17.3 µL/min/10⁶ cells

Experimental Protocols

Protocol 1: this compound Stability in Human Liver Microsomes
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[16]

    • Thaw human liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsomes and this compound working solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of this compound should be 1 µM and the microsomal protein concentration 0.5 mg/mL.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add an aliquot of the incubation mixture to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of this compound using a validated LC-MS/MS method.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Calculate the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint).

Protocol 2: this compound Stability in Human Hepatocytes
  • Preparation of Hepatocytes:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Determine cell viability using a method like trypan blue exclusion.

    • Resuspend the hepatocytes in pre-warmed incubation medium to a final density of 1 x 10⁶ viable cells/mL.[3]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the this compound working solution to achieve a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with continuous shaking to keep the cells in suspension.[3]

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to a quenching solution (e.g., ice-cold acetonitrile with an internal standard).[8]

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining this compound.

  • Data Analysis:

    • Follow the same data analysis steps as described in the microsomal stability protocol to determine t½ and CLint.

Visualizations

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) cluster_excretion Excretion Akuammidine This compound Metabolite1 Hydroxylated Metabolite Akuammidine->Metabolite1 Oxidation Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 Conjugation Excretion Bile/Urine Metabolite2->Excretion

Caption: Hypothetical metabolic pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reagents (Buffer, Cofactors) D Incubate at 37°C A->D B Prepare this compound Stock Solution B->D C Prepare Liver Microsomes or Hepatocytes C->D E Collect Samples at Time Points D->E F Quench Reaction E->F G Sample Cleanup (Protein Precipitation) F->G H LC-MS/MS Analysis G->H I Data Interpretation (Calculate t½, CLint) H->I

Caption: General workflow for in vitro metabolic stability assays.

Troubleshooting_Logic Start Inconsistent Results? CheckPipetting Verify Pipetting Accuracy Start->CheckPipetting Yes CheckEnzymes Run Positive Control Start->CheckEnzymes No Metabolism OptimizeLCMS Optimize LC-MS/MS Method Start->OptimizeLCMS Poor Analytics CheckSolubility Assess Compound Solubility CheckPipetting->CheckSolubility Resolved Problem Resolved CheckSolubility->Resolved CheckBinding Test for Non-Specific Binding CheckEnzymes->CheckBinding CheckBinding->Resolved OptimizeLCMS->Resolved

Caption: Troubleshooting logic for metabolic stability experiments.

References

Technical Support Center: Synthesis of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (Z)-Akuammidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound, and what are the key challenges?

A1: The construction of the core tetracyclic structure via the Pictet-Spengler reaction is widely considered the most critical step.[1][2][3] The primary challenges associated with this reaction are controlling the stereochemistry at the newly formed chiral center and maximizing the overall yield. Achieving high diastereoselectivity for the desired isomer is crucial for the successful synthesis of this compound.[1][2]

Q2: How can I improve the yield of the Pictet-Spengler reaction for the synthesis of the sarpagine alkaloid core?

A2: Optimizing the reaction conditions is key to improving the yield. Factors to consider include the choice of acid catalyst, solvent, and reaction temperature.[4][5] For tryptamine derivatives, aprotic media have sometimes been shown to provide superior yields compared to traditional protic solvents.[4] A systematic screening of these parameters is recommended to identify the optimal conditions for your specific substrate.

Q3: What are common side products in the Pictet-Spengler reaction with tryptamine derivatives, and how can they be minimized?

A3: A common side product is the formation of the undesired stereoisomer. The ratio of cis to trans isomers can be influenced by the reaction conditions.[5] For instance, in the synthesis of 1,2,3,4-tetrahydro-β-carbolines from tryptophan, kinetic control at lower temperatures often favors the cis product, while thermodynamic control at higher temperatures can lead to equilibration and potentially a higher proportion of the trans isomer.[5] Careful control of temperature and reaction time is therefore essential. Additionally, over-alkylation or polymerization can occur, which can be minimized by careful control of stoichiometry.

Q4: How can I control the E/Z isomerization to favor the desired this compound?

A4: The E/Z isomerization is often a post-cyclization challenge. The stereoselectivity can be influenced by the reaction conditions in the steps following the formation of the core structure. In some cases, pH can be used to control the isomerization kinetics of related structures, suggesting that careful pH adjustment during workup and purification could be beneficial.[6][7] The choice of solvent and temperature during purification can also play a role in preventing isomerization.

Q5: What are the best methods for purifying this compound and separating it from its (E)-isomer?

A5: Chromatographic techniques are the most effective for separating (E) and (Z) isomers.[8][9] High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be highly effective for separating stereoisomers.[10] For preparative scale, column chromatography on silica gel is common. Sometimes, impregnating the silica gel with silver nitrate can enhance the separation of E/Z isomers due to differential interactions of the silver ions with the double bond.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Pictet-Spengler reaction - Inappropriate acid catalyst (too weak or too strong)- Suboptimal reaction temperature or time- Poor quality of starting materials- Unsuitable solvent- Screen a variety of Brønsted and Lewis acids (e.g., TFA, HCl, BF₃·OEt₂).- Systematically vary the reaction temperature and monitor progress by TLC or LC-MS.- Ensure starting materials are pure and dry.- Test a range of protic and aprotic solvents.
Poor stereoselectivity (formation of undesired isomer) - Reaction conditions favoring the thermodynamic product when the kinetic product is desired (or vice-versa)- Racemization under harsh conditions- For reactions with chiral starting materials like tryptophan, lower temperatures generally favor kinetic control.[5]- Employ a chiral auxiliary or catalyst to induce stereoselectivity in asymmetric syntheses.[1][2]- Avoid prolonged reaction times and excessively high temperatures.
Formation of multiple, difficult-to-separate byproducts - Decomposition of starting materials or product- Competing side reactions (e.g., oxidation, polymerization)- Use milder reaction conditions (lower temperature, weaker acid).- Protect sensitive functional groups on the starting materials.- Ensure an inert atmosphere if substrates are sensitive to oxidation.
Difficulty in purifying the final product - Co-elution of isomers or closely related byproducts- Isomerization on the chromatography column- Utilize high-resolution chromatographic techniques like HPLC or preparative TLC.- For E/Z isomers, consider silica gel impregnated with silver nitrate.[11]- Screen different solvent systems for column chromatography.- If isomerization is suspected during purification, try using a less acidic or basic eluent system and perform the purification at a lower temperature.

Data Presentation

Table 1: Optimization of Pictet-Spengler Reaction Conditions

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1HCl (2.0 equiv)CH₃CN501.526[12]
2HCl (1.0 equiv)CH₃CN505.553[12]
3HCl (1.5 equiv)CH₃CN824.532[12]
4HCl (1.0 equiv)Toluene70258[12]
5HCl (1.0 equiv)Toluene110225[12]
6HCl (1.0 equiv)1,4-Dioxane7028[12]
7HCl (2.0 equiv)Acetic Acid70567[12]
8TFABenzeneRefluxN/AHigh[13]

Note: The yields reported are for various tetrahydro-β-carboline syntheses and serve as a general guide for optimization.

Experimental Protocols

Asymmetric Pictet-Spengler Reaction for Sarpagine Alkaloid Core Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of sarpagine and related indole alkaloids.[1][2]

  • Preparation of the Reaction Mixture: To a solution of D-(+)-tryptophan methyl ester (1.0 equiv) in a suitable aprotic solvent (e.g., benzene or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add the desired aldehyde (1.1 equiv).

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.2 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tetracyclic product.

Visualizations

pictet_spengler_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products Tryptamine Tryptamine Derivative Condensation Condensation Tryptamine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Iminium Iminium Ion Formation Condensation->Iminium Acid Catalyst Cyclization Pictet-Spengler Cyclization Iminium->Cyclization Product Tetracyclic Core (this compound Precursor) Cyclization->Product Byproduct Side Products (e.g., undesired isomer) Cyclization->Byproduct

Caption: Workflow of the Pictet-Spengler reaction for the synthesis of the this compound core.

troubleshooting_logic Start Low Yield or Poor Selectivity Q1 Check Reaction Conditions Start->Q1 Q2 Impure Starting Materials? Start->Q2 Q3 Side Reactions Occurring? Start->Q3 A1 Optimize: Catalyst, Solvent, Temperature, Time Q1->A1 Success Improved Yield/ Selectivity A1->Success A2 Purify/Characterize Reactants Q2->A2 A2->Q1 A3 Use Milder Conditions Protecting Groups Q3->A3 A3->Q1

Caption: A logical troubleshooting workflow for improving the synthesis of this compound.

References

Technical Support Center: (Z)-Akuammidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (Z)-Akuammidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a member of the akuammiline family of monoterpenoid indole alkaloids, which are known for their complex, polycyclic cage-like structures.[1][2] The primary challenges in its production, particularly at scale, stem from its intricate molecular architecture, which includes multiple stereocenters. The total synthesis of such complex natural products is often a multi-step process, which can lead to low overall yields and difficulties in maintaining stereochemical purity.[[“]][4]

Q2: What are the key strategic considerations when planning a scalable synthesis of this compound?

A2: A scalable synthesis should prioritize convergent bond formations, minimize the use of protecting groups, and utilize robust and well-characterized chemical transformations. Key considerations include the selection of readily available and cost-effective starting materials, the development of purification methods that do not rely on chromatography, and the design of a synthetic route that is amenable to process optimization and safety reviews.

Q3: Are there any biocatalytic or biomimetic approaches to the synthesis of akuammiline alkaloids?

A3: Yes, research into biocatalytic and biomimetic strategies is ongoing. These approaches aim to mimic the natural biosynthetic pathways of these alkaloids.[5] For example, enzymes like sarpagan bridge enzyme (SBE) are involved in the biosynthesis of related alkaloids and could potentially be engineered for the production of this compound precursors.[5] While still an emerging field, biocatalysis offers the potential for highly stereoselective and environmentally friendly synthetic routes.[6]

Q4: What are the most common analytical techniques used to characterize this compound and its intermediates?

A4: A combination of analytical techniques is essential for the unambiguous characterization of this compound and its synthetic intermediates. These typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to confirm connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of crystalline compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of chiral intermediates and the final product.

Troubleshooting Guides

Issue 1: Low Yield in Key Cyclization Step
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Systematically screen reaction parameters such as temperature, concentration, and reaction time. - Evaluate a range of solvents to improve solubility and reaction kinetics. - For metal-catalyzed reactions, screen different ligands and catalyst loadings.
Substrate Decomposition - Lower the reaction temperature to minimize side reactions. - Use degassed solvents to prevent oxidation. - Consider a different synthetic route that avoids sensitive functional groups in the cyclization precursor.
Poor Reagent Purity - Ensure all starting materials and reagents are of high purity. - Purify key intermediates immediately before the cyclization step.
Issue 2: Poor Stereoselectivity
Potential Cause Troubleshooting Steps
Inadequate Chiral Control - If using a chiral catalyst, re-evaluate the catalyst structure and loading. - For substrate-controlled diastereoselectivity, consider modifying the substrate to enhance steric hindrance and favor the desired diastereomer. - Explore different chiral auxiliaries that can be removed later in the synthesis.
Epimerization - Analyze the reaction mixture at different time points to check for product epimerization. - If epimerization is observed, consider running the reaction at a lower temperature or for a shorter duration. - Evaluate the pH of the reaction and work-up conditions, as acidic or basic conditions can promote epimerization.
Racemization of Intermediates - Identify any steps in the synthesis where racemization of chiral centers could occur. - Modify reaction conditions to be milder to preserve stereochemical integrity.
Issue 3: Difficulty with Purification
Potential Cause Troubleshooting Steps
Formation of Close-Eluting Impurities - Optimize the reaction to minimize the formation of byproducts. - Explore different chromatography conditions (e.g., different solvent systems, stationary phases). - Consider converting the product into a crystalline derivative for easier purification by recrystallization.
Product Instability on Silica Gel - Use a less acidic stationary phase, such as neutral alumina or treated silica gel. - Employ rapid purification techniques like flash chromatography to minimize contact time. - Consider non-chromatographic purification methods such as crystallization or distillation if applicable.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Key Intermediate

ParameterLab-Scale (1 g)Pilot-Scale (1 kg) - ProjectedKey Considerations for Scale-Up
Reaction Time 12 hours18-24 hoursHeat and mass transfer limitations at larger scales may require longer reaction times.
Temperature 80 °C70-75 °CExothermic reactions may require better temperature control to prevent runaway reactions.
Yield 85%75-80%Minor impurities that are insignificant at the lab scale can become major issues at a larger scale, impacting yield.
Purity (pre-purification) 95%88-92%Slower additions and less efficient mixing can lead to the formation of more byproducts.
Purification Method Flash ChromatographyCrystallizationChromatographic purification is generally not economically viable for large-scale production.

Note: This data is illustrative and intended to highlight potential challenges and considerations when scaling up a chemical synthesis. Actual results will vary depending on the specific reaction.

Experimental Protocols

Representative Protocol for a Key Synthetic Step: Intramolecular Heck Reaction

This protocol is a representative example of a key bond-forming reaction that could be used in the synthesis of the akuammiline core.

  • Reagents and Materials:

    • Aryl halide precursor (1.0 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq)

    • Phosphine ligand (e.g., P(o-tol)₃, 0.1 eq)

    • Base (e.g., Et₃N, 2.0 eq)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide precursor, palladium catalyst, and phosphine ligand.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the anhydrous solvent via syringe, followed by the base.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Aryl Halide Precursor reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents Step 1 reaction Heat and Stir under Inert Atmosphere reagents->reaction Step 2 monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring Step 3 monitoring->reaction Incomplete workup Quench, Extract, and Dry monitoring->workup Complete purification Purify by Chromatography workup->purification Step 4 product Isolated Product purification->product Step 5

Caption: A generalized experimental workflow for a palladium-catalyzed intramolecular Heck reaction.

troubleshooting_logic start Low Yield in Cyclization Step check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity check_side_reactions Investigate Side Product Formation start->check_side_reactions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Optimize Concentration check_conditions->optimize_conc optimize_catalyst Screen Catalysts/Ligands check_conditions->optimize_catalyst repurify Repurify Starting Material check_purity->repurify nmr_analysis Characterize Byproducts by NMR/MS check_side_reactions->nmr_analysis modify_route Modify Synthetic Route nmr_analysis->modify_route

References

Technical Support Center: (Z)-Akuammidine Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to artifacts in the analytical measurements of (Z)-Akuammidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the HPLC analysis of this compound?

A1: Artifacts in the HPLC analysis of this compound can arise from several sources. These include degradation of the analyte under certain conditions, isomerization, contamination from solvents or sample handling, and carryover from previous injections. It is crucial to use high-purity solvents and meticulously clean all equipment to minimize these risks.[1]

Q2: Can this compound isomerize during analysis, and how would this appear in my data?

A2: While specific studies on this compound isomerization during analysis are not extensively documented, the potential for isomerization in alkaloids with stereocenters exists. Isomerization would not result in a mass change, making it challenging to detect by mass spectrometry alone.[2] In chromatography, isomerization might appear as peak tailing, split peaks, or the emergence of a new peak with an identical mass-to-charge ratio (m/z) but a different retention time.

Q3: What types of degradation products might I expect to see from this compound?

A3: Based on the general behavior of indole alkaloids, potential degradation pathways for this compound could include hydrolysis of ester groups, oxidation of the indole ring or other susceptible moieties, and photolytic degradation.[2][3][4] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to identify potential degradation products.[3][5][6]

Q4: How can I confirm the identity of a suspected artifact or degradation product?

A4: The structural elucidation of suspected artifacts or degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition. Tandem mass spectrometry (MS/MS) helps in identifying structural fragments.[7][8] For definitive structural confirmation, including stereochemistry, isolation of the compound followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[9]

Q5: What are "ghost peaks" and how can I prevent them in my this compound analysis?

A5: Ghost peaks are unexpected peaks that can appear in a chromatogram and are often caused by contamination in the mobile phase, sample, or column, or from carryover from a previous injection.[1] To prevent them, it is essential to use high-purity solvents, prepare fresh mobile phases daily, and implement a thorough wash step after injecting highly concentrated samples.[1]

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in the Chromatogram

Possible Causes:

  • Degradation: The analyte may be degrading in the sample solvent, on the column, or in the ion source of the mass spectrometer.

  • Isomerization: this compound may be converting to one or more isomers.

  • Contamination: Impurities in the mobile phase, vials, or from the sample matrix itself.

  • Carryover: Residual analyte from a previous injection.

Troubleshooting Steps:

  • Assess Peak Characteristics:

    • Does the unexpected peak have the same m/z as this compound? If yes, it could be an isomer.

    • Does the m/z of the new peak correspond to a potential degradation product (e.g., hydrolysis, oxidation)?

  • Investigate Sample Stability:

    • Analyze a freshly prepared sample and compare it to an older sample.

    • Vary the sample solvent to assess its impact on stability.

  • Check for System Contamination:

    • Run a blank injection (solvent only) to check for carryover and system contamination.

    • Ensure the mobile phase is freshly prepared with high-purity solvents.

  • Optimize Chromatographic Conditions:

    • Adjust the mobile phase pH to improve the stability of the analyte.

    • Lower the column temperature to minimize on-column degradation.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Column Overload: Injecting too much sample.

  • Secondary Interactions: Interaction of the analyte with active sites on the column.

  • Inappropriate Mobile Phase: pH or solvent composition is not optimal.

  • Column Degradation: The stationary phase is deteriorating.

  • Co-elution with an Isomer: A closely eluting isomer can cause peak distortion.

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: Dilute the sample and reinject to see if peak shape improves.

  • Modify Mobile Phase:

    • Adjust the pH to ensure the analyte is in a single ionic form.

    • Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the column.

  • Evaluate the Column:

    • Flush the column with a strong solvent.

    • If the problem persists, try a new column of the same type or a different stationary phase.

  • Consider Isomerization: If other causes are ruled out, the peak shape issue could be due to on-column isomerization. Varying the temperature may help to resolve the two forms.

Data Presentation

Table 1: Potential Artifacts in this compound Mass Spectrometry Analysis

Artifact TypePotential m/zCommon CausesMitigation Strategies
Isomer Identical to this compoundOn-column or in-source epimerization/isomerization.Optimize chromatographic conditions (temperature, pH); use a different stationary phase.
Oxidation Product M + 16Reaction with dissolved oxygen or oxidizing agents.Degas mobile phase; use fresh, high-purity solvents; add antioxidants to the sample if compatible.
Hydrolysis Product Varies (loss of a functional group)Presence of water and acidic or basic conditions.Use anhydrous solvents; control mobile phase pH.
Solvent Adducts M + Solvent + H+High concentration of analyte or certain solvents (e.g., acetonitrile).Reduce analyte concentration; modify mobile phase composition.
Sodium/Potassium Adducts M + Na+, M + K+Contamination from glassware, reagents, or mobile phase.[1]Use high-purity water and salts; clean glassware thoroughly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize any new peaks that appear.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxid Oxidation stock->oxid Expose to Stress thermal Thermal stock->thermal Expose to Stress photo Photolysis stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples eval Identify & Characterize Artifacts hplc->eval Evaluate Data

Caption: Workflow for Forced Degradation Studies of this compound.

troubleshooting_logic start Unexpected Peak Observed q1 Same m/z as Analyte? start->q1 a1_yes Potential Isomer q1->a1_yes Yes q2 m/z matches potential degradation product? q1->q2 No end_iso Optimize Chromatography (Temp, pH, Column) a1_yes->end_iso a2_yes Potential Degradation Product q2->a2_yes Yes a2_no Check for Contamination (Solvents, System) q2->a2_no No end_deg Perform Forced Degradation to Confirm a2_yes->end_deg end_cont Run Blanks, Use Fresh Solvents a2_no->end_cont

Caption: Logic Diagram for Troubleshooting Unexpected Peaks.

References

Technical Support Center: (Z)-Akuammidine Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering cell viability issues when working with (Z)-Akuammidine. The following information is designed to help troubleshoot common problems and provide a deeper understanding of the potential cellular effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell viability after treating our cell line with this compound. Is this an expected outcome?

A1: While this compound is primarily characterized as an opioid receptor ligand, some related alkaloids within the broader akuammiline family have demonstrated cytotoxic effects.[1][2] For instance, certain macroline-akuammiline bisindole alkaloids have shown growth inhibitory activity against various human cancer cell lines.[3][4] Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects, depending on the cell type and concentration used. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell model.

Q2: Our cell viability results with this compound are inconsistent across experiments. What could be the cause?

A2: Inconsistent results in cell viability assays are a common challenge.[5] Several factors could be contributing to this variability:

  • Compound Solubility: this compound, like many alkaloids, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that it does not precipitate when diluted into your culture medium. Visually inspect the media for any signs of precipitation.

  • Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in final viability readings. It is crucial to have a homogenous cell suspension and to use precise pipetting techniques.[5]

  • Assay Interference: The compound itself might interfere with the chemistry of your viability assay (e.g., direct reduction of MTT reagent). It is advisable to include a "compound only" control (media with this compound but no cells) to check for such interactions.[6]

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It's recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[6]

Q3: How can we determine if this compound is causing apoptosis in our cells?

A3: To specifically investigate if the observed cell death is due to apoptosis, you can use several methods:

  • Annexin V Staining: This is a common method to detect early-stage apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during apoptosis.[7] This can be analyzed via flow cytometry or fluorescence microscopy.

  • Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) or executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.[2]

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q4: Could the opioid receptor activity of this compound be related to the cell viability issues we are seeing?

A4: This is a complex possibility. The effect of opioid receptor activation on cell survival is context-dependent.

  • Pro-survival Signaling: In some cell types, particularly neurons, activation of µ-opioid receptors has been shown to be anti-apoptotic and promote cell survival, often through the PI3K/Akt signaling pathway.[8]

  • Pro-apoptotic Signaling: Conversely, prolonged opioid receptor activation has been linked to neuronal apoptosis.[9] In some cancer cells, opioid receptor activation can enhance sensitivity to other apoptotic stimuli by downregulating cAMP.[10][11]

Given that Akuammidine has a preference for µ-opioid binding sites, its effect on your cells could be influenced by the expression level of these receptors and the specific downstream signaling pathways present in your cell line.[12]

Troubleshooting Guides

Guide 1: Inconsistent Dose-Response Curve

This guide provides a systematic approach to troubleshooting inconsistent dose-response curves in cell viability assays with this compound.

Problem DescriptionPossible CauseRecommended Solution
High Variability Between Replicates Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting techniques.[13]
Pipetting errors in drug dilution series.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
Incomplete dissolution of formazan crystals (MTT assay).Ensure complete mixing with the solubilization buffer. Visually confirm dissolution before reading the plate.[5]
Non-Sigmoidal or Flat Curve Incorrect concentration range tested.Perform a broad range dose-finding study (e.g., from nanomolar to high micromolar) to identify the active range.
Compound instability or precipitation at high concentrations.Check the solubility of this compound in your culture medium. Use a lower final concentration of the solvent (e.g., DMSO < 0.5%).[5]
Assay incubation time is too short or too long.Optimize the treatment duration. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.
Unexpectedly High Viability at High Concentrations Compound is cytostatic, not cytotoxic.Assays like MTT measure metabolic activity and may not distinguish between a reduced proliferation rate (cytostatic) and cell death (cytotoxic). Consider a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay (e.g., LDH release).
Compound interference with assay.Run a cell-free control with the compound and assay reagents to check for direct chemical interactions.[6]

Data Presentation

While specific cytotoxicity data for this compound is not widely available, the following table summarizes the reported cytotoxic activities of related macroline-akuammiline bisindole alkaloids against various human cancer cell lines. This can serve as a reference for the potential range of activity.

Table 1: In Vitro Cytotoxicity of Related Macroline-Akuammiline Bisindole Alkaloids

Cell LineCancer TypeIC50 Range (µM)Reference
KBOral Epidermoid Carcinoma0.3 - 8.3[3][4]
KB (Vincristine-Resistant)Oral Epidermoid Carcinoma0.3 - 8.3[3][4]
PC-3Prostate Cancer0.3 - 8.3[3][4]
LNCaPProstate Cancer0.3 - 8.3[3][4]
MCF7Breast Cancer0.3 - 8.3[3][4]
MDA-MB-231Breast Cancer0.3 - 8.3[3][4]
HT-29Colorectal Adenocarcinoma0.3 - 8.3[3][4]
HCT 116Colorectal Carcinoma0.3 - 8.3[3][4]
A549Lung Carcinoma0.3 - 8.3[3][4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.[14]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Gently agitate the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol allows for the detection of early and late apoptotic cells following treatment with this compound.[15][16]

  • Cell Treatment: Culture cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells and collect them. Combine with the supernatant from the culture plate, which may contain detached apoptotic cells.

    • Suspension cells: Collect the cells directly.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold 1X PBS and then once with 1X Annexin V Binding Buffer.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: FITC-negative and PI-negative.

    • Early apoptotic cells: FITC-positive and PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive and PI-positive.

Visualizations

Experimental_Workflow_for_Cell_Viability_Assessment Experimental Workflow for Cell Viability Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (e.g., MTT) cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt add_solvent Add Solubilization Solvent add_mtt->add_solvent read_plate Read Absorbance (570 nm) add_solvent->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic_for_Inconsistent_Viability_Results Troubleshooting Inconsistent Viability Results cluster_causes cluster_solutions start Inconsistent Results? solubility Compound Precipitation? start->solubility Check seeding Uneven Cell Seeding? start->seeding Check assay_interference Assay Interference? start->assay_interference Check edge_effects Using Outer Wells? start->edge_effects Check check_solubility Check Solubility, Lower Solvent % solubility->check_solubility Yes improve_seeding Improve Cell Suspension & Pipetting Technique seeding->improve_seeding Yes run_controls Run Cell-Free Compound Controls assay_interference->run_controls Yes avoid_edges Avoid Edge Wells, Fill with PBS edge_effects->avoid_edges Yes

Caption: A decision tree for troubleshooting inconsistent cell viability results.

Opioid_Receptor_Signaling_and_Apoptosis Potential Opioid Receptor-Mediated Effects on Apoptosis cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptosis Pro-Apoptotic Pathway compound This compound receptor μ-Opioid Receptor compound->receptor pi3k PI3K receptor->pi3k Gi/o ac Adenylyl Cyclase receptor->ac Gi/o (inhibits) akt Akt pi3k->akt survival Cell Survival (Inhibition of Apoptosis) akt->survival camp cAMP ac->camp apoptosis Sensitization to Apoptosis camp->apoptosis downregulation enhances

Caption: Dual role of µ-opioid receptor signaling in cell survival and apoptosis.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of (Z)-Akuammidine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of (Z)-Akuammidine, a natural alkaloid, and morphine, the archetypal opioid analgesic. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in the field of pain management.

Executive Summary

This compound, an indole alkaloid derived from the seeds of Picralima nitida, has demonstrated analgesic properties in preclinical studies. Like morphine, its mechanism of action is primarily mediated through the µ-opioid receptor. However, available data suggests that this compound is a less potent analgesic than morphine. This guide summarizes the quantitative analgesic data, details the experimental protocols used for evaluation, and illustrates the key signaling pathways involved.

Data Presentation: Analgesic Efficacy

The analgesic effects of this compound and morphine have been evaluated using standardized thermal nociception assays in mice, such as the tail-flick and hot-plate tests. The data is presented as the percentage of the Maximal Possible Effect (%MPE), which quantifies the analgesic response. It is important to note that the following data for this compound and morphine are from different studies; therefore, a direct comparison should be interpreted with caution due to potential variations in experimental conditions.

CompoundAssayAnimal ModelRoute of AdministrationDose (mg/kg)Time Point (min)%MPE (Mean ± SEM)
This compound Tail-FlickC57BL/6 MiceSubcutaneous (s.c.)330~15%
1030~25%
3030~40%
This compound Hot-PlateC57BL/6 MiceSubcutaneous (s.c.)330~10%
1030~20%
3030~35%
Morphine Tail-FlickMiceSubcutaneous (s.c.)1030Significant Analgesia
Morphine Hot-PlateMiceSubcutaneous (s.c.)1030Profound Analgesia

Note: The %MPE values for this compound are approximated from graphical data. The analgesic effect of morphine at a standard dose of 10 mg/kg is well-established to be significant and profound in these assays.

Experimental Protocols

The evaluation of analgesic efficacy for both this compound and morphine relies on established rodent models of nociception. The following are detailed methodologies for the key experiments cited.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the tail.

  • Procedure:

    • Mice are gently restrained, and the distal portion of their tail is exposed to the heat source.

    • The latency to a characteristic tail-flick response is recorded automatically by a sensor.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are determined before drug administration.

    • The test compound (this compound or morphine) or vehicle is administered, typically via subcutaneous injection.

    • Tail-flick latencies are measured at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage of the Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Hot-Plate Test

This assay measures the supraspinal response to a constant temperature stimulus.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The apparatus is enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Procedure:

    • Mice are placed individually on the hot plate.

    • The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded with a stopwatch.

    • A cut-off time (usually 30-60 seconds) is used to avoid tissue injury.

    • Baseline latencies are established before any treatment.

    • The test compound or vehicle is administered.

    • The hot-plate latency is reassessed at various time intervals post-administration.

  • Data Analysis: The %MPE is calculated using a similar formula as in the tail-flick test: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Mandatory Visualizations

Signaling Pathways

Both this compound and morphine exert their primary analgesic effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces production of Ca_influx Ca2+ Influx (Decreased) Ca_channel->Ca_influx K_efflux K+ Efflux (Increased) K_channel->K_efflux Agonist This compound or Morphine Agonist->MOR Binds to Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia experimental_workflow start Start animal_prep Animal Acclimation & Baseline Measurement start->animal_prep grouping Random Assignment to Treatment Groups (Vehicle, this compound, Morphine) animal_prep->grouping administration Compound Administration (e.g., Subcutaneous Injection) grouping->administration testing Analgesic Testing at Pre-defined Time Points (Tail-Flick or Hot-Plate) administration->testing data_collection Record Latency to Nociceptive Response testing->data_collection analysis Data Analysis (%MPE Calculation) data_collection->analysis end End analysis->end

A Comparative Guide to the Bioactivity of (Z)-Akuammidine and Akuammine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

(Z)-Akuammidine and Akuammine are structurally related indole alkaloids isolated from the seeds of the West African tree Picralima nitida. Traditionally used for pain, fever, and malaria, these compounds have garnered scientific interest for their interactions with the central nervous system, particularly opioid receptors. While often studied together, they exhibit distinct pharmacological profiles. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to inform future research and drug discovery efforts.

Comparative Bioactivity: A Quantitative Overview

The primary pharmacological targets for both this compound and Akuammine are opioid receptors. However, their binding affinities and functional activities at these receptors show critical differences. Furthermore, their efficacy in other areas, such as antimalarial action, varies.

Opioid Receptor Binding Affinity

Both alkaloids display a preference for the mu-opioid receptor (µOR) over the delta (δOR) and kappa (κOR) subtypes. Akuammine shows a slightly higher affinity for the µOR compared to this compound.

CompoundReceptorBinding Affinity (Ki) in µM
This compound µ-opioid (mu)0.6[1][2]
δ-opioid (delta)2.4[1][2]
κ-opioid (kappa)8.6[1][2]
Akuammine µ-opioid (mu)0.5[1]
δ-opioid (delta)>10
κ-opioid (kappa)>10
Opioid Receptor Functional Activity

The most significant divergence in the bioactivity of these two alkaloids lies in their functional effect at the µ-opioid receptor. Experimental data from isolated tissue bioassays demonstrate that while this compound acts as an agonist, Akuammine functions as an antagonist.[1] However, other studies using cellular assays have characterized both as weak µOR agonists, suggesting a complex pharmacology that may be assay-dependent.[3][4][5][6]

CompoundReceptorActivity TypePotency / Efficacy
This compound µ-opioid (mu)Agonist[1][3]Weakly potent (IC50: 2.6 – 5.2 µM)[3][6]
Akuammine µ-opioid (mu)Antagonist[1]pK(B) of 5.7 against DAMGO[1]
µ-opioid (mu)Weak Agonist[4]IC50 of 2.6 µM (cAMP assay)[4]
Antimalarial Activity

Akuammine has been identified as a potentially significant contributor to the traditional use of Picralima nitida seeds for treating malaria.[7][8] It has shown direct activity against Plasmodium falciparum strains in vitro.

CompoundP. falciparum StrainEfficacy (ED50) in ng/mL
Akuammine D6 (chloroquine-sensitive)530[9]
W2 (chloroquine-resistant)1110[9]

Experimental Protocols

The data presented above were generated using standard pharmacological assays. The methodologies for these key experiments are detailed below.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki values) of the alkaloids for different opioid receptors.

  • Preparation: Membranes were prepared from guinea pig brain homogenates or from cells engineered to express specific human opioid receptor subtypes (µ, δ, or κ).[1][4]

  • Incubation: The membranes were incubated with a specific radiolabeled ligand (e.g., [³H]-DAMGO for µOR) of a known affinity.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or Akuammine) were added to the incubation mixture to compete with the radioligand for binding to the receptors.

  • Separation & Counting: The receptor-bound radioligand was separated from the unbound radioligand via rapid filtration. The radioactivity of the filters, corresponding to the amount of bound radioligand, was then measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) Radioligand->Incubation Test_Compound Test Compound (Akuammidine / Akuammine) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff) IC50->Ki

Fig 1. Workflow for Radioligand Binding Assay.
Isolated Tissue Bioassays (Functional Activity)

This method was used to determine the functional activity (agonist vs. antagonist) of the alkaloids at the µ-opioid receptor.

  • Tissue Preparation: The mouse vas deferens, a smooth muscle tissue rich in µ-opioid receptors, was isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Stimulation: The tissue was stimulated electrically to induce contractions, which were measured using an isometric force transducer.

  • Agonist Test: For this compound, cumulative concentrations were added to the organ bath. An agonist effect is observed as an inhibition of the electrically induced contractions.

  • Antagonist Test: For Akuammine, the tissue was first incubated with the alkaloid. Then, a known µ-opioid receptor agonist (e.g., DAMGO) was added. An antagonist effect is observed if Akuammine prevents or reverses the inhibitory effect of the known agonist.[1] The degree of the rightward shift in the agonist's dose-response curve is used to calculate the pK(B) value.

In Vivo Analgesic Assays

The analgesic (pain-relieving) potential of the alkaloids was assessed in mice using models of thermal nociception.

  • Animal Model: C57BL/6 mice were used for the experiments.[4][10]

  • Administration: Mice were administered various doses of this compound or Akuammine, typically via subcutaneous (s.c.) injection. A control group received a vehicle (e.g., saline).

  • Nociceptive Testing:

    • Tail-Flick Assay: A portion of the mouse's tail was exposed to a radiant heat source. The latency (time) for the mouse to "flick" its tail away from the heat was measured. An increase in latency indicates an analgesic effect.

    • Hot-Plate Assay: The mouse was placed on a heated surface (e.g., 55°C). The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) was recorded. An increase in this latency suggests analgesia.

  • Data Analysis: The results were often expressed as the percentage of the maximum possible effect (%MPE) and compared between the treated and vehicle control groups.[10]

G cluster_setup Setup cluster_procedure Procedure cluster_outcome Outcome Mice Select Mice (e.g., C57BL/6) Grouping Divide into Groups (Vehicle, Test Compound) Mice->Grouping Admin Administer Compound (e.g., Subcutaneous) Grouping->Admin Test Perform Nociceptive Test (Tail-Flick or Hot-Plate) Admin->Test Measure Measure Latency to Pain Response Test->Measure Compare Compare Latency vs. Vehicle Group Measure->Compare Analgesia Determine Analgesic Effect Compare->Analgesia

Fig 2. Workflow for In Vivo Analgesic Assays.

Differentiated Action at the µ-Opioid Receptor

The contrasting functional activities of this compound and Akuammine at the µ-opioid receptor are fundamental to their different pharmacological profiles. As a G-protein coupled receptor (GPCR), the µOR, upon activation by an agonist, initiates a downstream signaling cascade that ultimately leads to an analgesic effect. An antagonist, conversely, binds to the receptor but fails to activate it, thereby blocking an agonist from binding and producing an effect.

G cluster_agonist This compound (Agonist) cluster_antagonist Akuammine (Antagonist) Akuammidine This compound uOR_A µ-Opioid Receptor Akuammidine->uOR_A Binds & Activates G_Protein_A G-Protein Activation uOR_A->G_Protein_A Signaling_A Downstream Signaling G_Protein_A->Signaling_A Effect_A Analgesic Effect Signaling_A->Effect_A Akuammine Akuammine uOR_B µ-Opioid Receptor Akuammine->uOR_B Binds & Blocks No_Activation No Activation uOR_B->No_Activation No_Effect Blocks Agonist Action No_Activation->No_Effect

Fig 3. Differentiated Signaling at the µ-Opioid Receptor.

Conclusion and Future Directions

This compound and Akuammine, despite their structural similarities, are not interchangeable from a pharmacological standpoint. The key distinctions are:

  • This compound is a weak agonist at µ-opioid receptors.[1]

  • Akuammine functions as a µ-opioid receptor antagonist in isolated tissue preparations, though it may exhibit partial agonist activity in other systems.[1][4]

  • Akuammine possesses documented in vitro antimalarial activity , a property not as clearly defined for this compound.[7][9]

These differences have significant implications for drug development. The this compound scaffold could be explored for developing novel analgesics, although its low in vivo potency in thermal nociception models suggests that significant structural modification would be necessary to enhance efficacy.[3][4] Conversely, the Akuammine scaffold presents a unique, non-morphinan starting point for the development of µ-opioid receptor antagonists, which have applications in treating conditions like opioid addiction and constipation. The antimalarial properties of Akuammine also warrant further investigation as a potential lead for new therapeutics against resistant malaria strains.

References

A Comparative Guide to the Mechanism of Action of (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of (Z)-Akuammidine, an indole alkaloid derived from the seeds of Picralima nitida, with other related alkaloids. The primary pharmacological activity of these compounds is centered on their interaction with opioid receptors. This document summarizes key experimental data, outlines methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Mechanism of Action: Opioid Receptor Modulation

This compound and its related alkaloids primarily exert their effects by binding to and modulating opioid receptors, which are a class of G-protein coupled receptors (GPCRs) involved in pain, reward, and other physiological processes. Experimental evidence indicates that these alkaloids possess varying degrees of affinity and efficacy at the three main opioid receptor subtypes: mu (μOR), kappa (κOR), and delta (δOR).

This compound demonstrates a preference for the μ-opioid receptor.[1][2] Its agonist actions at the μOR have been confirmed through antagonism by naloxone and the selective μOR antagonist CTOP.[1] However, compared to classical opioids, the alkaloids from P. nitida generally exhibit lower affinity and are not highly selective.[1] This profile distinguishes them from traditional morphinan-scaffold opioids and presents a unique opportunity for developing novel analgesics.[3][4]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a compound for its receptor is a critical parameter in determining its potency. The inhibition constant (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

The table below compares the binding affinities of this compound and other major Picralima nitida alkaloids at the three primary opioid receptors.

Compoundμ-Opioid Receptor (Ki in μM)κ-Opioid Receptor (Ki in μM)δ-Opioid Receptor (Ki in μM)
This compound 0.6[1][2]8.6[1][2]2.4[1][2]
Akuammine 0.5[1]>10>10
Akuammicine >100.2[1]>10
Pseudo-akuammigine No significant efficacy[1]No significant efficacy[1]No significant efficacy[1]
Akuammigine No significant efficacy[1]No significant efficacy[1]No significant efficacy[1]

Note: Data compiled from multiple sources.[1][2] Conditions may vary between studies.

Comparative Analysis of Functional Activity

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist (activator), antagonist (blocker), or partial agonist—is crucial. The table below summarizes the observed functional activities of these alkaloids.

CompoundReceptor TargetFunctional ActivityKey Findings
This compound μORAgonistActions are antagonized by naloxone and CTOP.[1] Weakly potent with μOR agonist potencies reported in the 2.6 – 5.2 μM range.[5]
Akuammine μORAntagonistShows high affinity but acts as an antagonist with a pK(B) of 5.7 against the μOR agonist DAMGO.[1]
Akuammicine κORFull/Partial AgonistA potent and selective κOR agonist.[6][7][8] Acts as a full agonist in guinea pig ileum but a partial agonist in mouse and rabbit vasa deferentia.[1]
Pseudo-akuammigine μORWeak AgonistAnalgesic actions are mediated in part via interaction with opioid receptors.[9]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extra cluster_intra OR Opioid Receptor (μOR, κOR, δOR) G_protein Gi/Go Protein (α, βγ subunits) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP  Converts Ligand This compound (Agonist) Ligand->OR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., Analgesia) CREB->Gene Regulates

Caption: Opioid Receptor Signaling Pathway.

G prep 1. Prepare Membranes (Expressing Opioid Receptors) mix 2. Incubate Mixture - Receptor Membranes - Radiolabeled Ligand ([³H]-DAMGO) - Unlabeled Ligand (this compound) prep->mix equil 3. Reach Equilibrium mix->equil filter 4. Rapid Filtration (Separate bound from free ligand) equil->filter wash 5. Wash Filter (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate Ki from IC50) count->analyze

Caption: Workflow for Radioligand Binding Assay.

Experimental Protocols

The validation of this compound's mechanism of action relies on established in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

1. Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound and its analogues for μ, κ, and δ opioid receptors.

  • Materials:

    • Cell membranes prepared from cells expressing a high density of the specific opioid receptor subtype (e.g., HEK-293 cells).

    • A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for μOR, [³H]U69,593 for κOR).[5][10]

    • Unlabeled test compounds (this compound, etc.) at various concentrations.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Cell membranes are incubated in a buffer solution with a fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding with the radiolabeled ligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes (and any bound ligands) while allowing unbound ligands to pass through.

    • Filters are washed to remove non-specifically bound radioactivity.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

2. Functional Assays: cAMP Inhibition

This assay determines whether a ligand acts as an agonist or antagonist by measuring its effect on a downstream signaling molecule, cyclic adenosine monophosphate (cAMP). Opioid receptors (μ, κ, δ) are coupled to the inhibitory G-protein (Gi), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Objective: To determine the functional efficacy (e.g., EC50) and potency of this compound at opioid receptors.

  • Materials:

    • HEK-293 cells co-transfected with the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor).[10]

    • Forskolin (an adenylyl cyclase activator used to stimulate cAMP production).

    • Test compounds (this compound, etc.).

  • Protocol:

    • Transfected cells are plated and incubated.

    • Cells are stimulated with forskolin to increase basal cAMP levels.

    • Increasing concentrations of the test compound are added.

    • If the compound is an agonist, it will activate the Gi-coupled opioid receptor, inhibit adenylyl cyclase, and cause a dose-dependent decrease in the forskolin-stimulated cAMP signal.

    • The signal (e.g., luminescence from the biosensor) is measured.

    • Data are plotted to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be calculated.

3. In Vivo Analgesic Assays (Hot Plate and Tail Flick Tests)

These assays are used to assess the antinociceptive (pain-relieving) effects of a compound in animal models.

  • Objective: To evaluate the in vivo analgesic efficacy of akuamma alkaloids.

  • Materials:

    • Male C57BL/6 mice.[10]

    • Hot plate apparatus or tail-flick meter.

    • Test compounds and vehicle controls.

    • Positive control (e.g., Morphine).

    • Opioid antagonist (e.g., Naloxone) to confirm mechanism.[5]

  • Protocol:

    • Baseline Measurement: The baseline pain response latency is measured for each animal before drug administration. For the hot plate test, this is the time it takes for the mouse to lick its paw or jump. For the tail-flick test, it is the time taken to flick its tail away from a heat source.

    • Drug Administration: Animals are administered the test compound (e.g., subcutaneously or per os), vehicle, or a positive control like morphine.[3][10]

    • Post-Treatment Measurement: At various time points after administration, the pain response latency is measured again.

    • Data Analysis: The results are often expressed as the Maximum Possible Effect (%MPE), which normalizes the post-drug latency to the baseline and a pre-determined cut-off time (to prevent tissue damage).

    • Antagonism Study: To confirm that the analgesic effect is opioid receptor-mediated, a separate group of animals can be pre-treated with naloxone before administration of the test compound. A blockade of the analgesic effect by naloxone indicates an opioid-dependent mechanism.[5]

References

A Comparative Analysis of (Z)-Akuammidine Isomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of (Z)-Akuammidine and its isomers, supported by available experimental data. This document outlines the pharmacological activities, particularly at opioid receptors, and details the experimental protocols for key biological assays.

This compound is a monoterpene indole alkaloid isolated from the seeds of Picralima nitida. It belongs to the akuammiline class of alkaloids and has garnered research interest due to its activity at opioid receptors. This guide focuses on the comparative analysis of this compound and its stereoisomers, providing a resource for understanding their potential as scaffolds for novel therapeutics.

Performance and Biological Activity

This compound and its related isomers primarily interact with opioid receptors. The available data indicates a preferential binding to the µ-opioid receptor (MOR), with weaker affinity for the κ- (KOR) and δ-opioid receptors (DOR)[1][2]. The stereochemistry of these alkaloids, particularly at the C16 position, is a critical determinant of their biological activity. The biosynthesis of related sarpagan and akuammiline alkaloids involves stereospecific enzymatic reactions that produce different diastereomers, such as 16S-akuammidine aldehyde and 16R-polyneuridine aldehyde, highlighting the importance of stereoisomerism in this class of compounds. However, direct comparative pharmacological studies between this compound and its other specific stereoisomers, such as the (E)-isomer or the 16R diastereomer, are limited in publicly available literature.

Opioid Receptor Binding Affinity

The binding affinity of Akuammidine (isomer not specified in the study) has been quantified, demonstrating its preference for the µ-opioid receptor.

CompoundReceptorKᵢ (µM)
Akuammidineµ-Opioid Receptor (MOR)0.6[1][2]
κ-Opioid Receptor (KOR)8.6[1][2]
δ-Opioid Receptor (DOR)2.4[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound and its isomers are provided below.

Radioligand Displacement Assay for Opioid Receptor Binding

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR).

  • Test compounds (this compound and its isomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Determine the IC₅₀ values from the competition binding curves and calculate the Kᵢ values using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, typically in cells expressing a Gαi/o-coupled receptor like the µ-opioid receptor.

Materials:

  • HEK293 cells stably expressing the µ-opioid receptor.

  • Assay medium (e.g., DMEM).

  • Forskolin.

  • Test compounds (this compound and its isomers).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Seed the HEK293 cells in a 96-well or 384-well plate and culture overnight.

  • Replace the culture medium with assay medium.

  • Pre-incubate the cells with serial dilutions of the test compounds for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a compatible cAMP detection kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC₅₀ or IC₅₀ values for the inhibition of forskolin-induced cAMP accumulation.

PathHunter® β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor, providing insights into a compound's potential for biased agonism.

Materials:

  • Cells engineered to co-express the opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).

  • Assay medium.

  • Test compounds (this compound and its isomers).

  • PathHunter® detection reagents.

  • Luminometer.

Procedure:

  • Plate the PathHunter® cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

  • Prepare serial dilutions of the test compounds in assay medium.

  • Add the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.

  • Add the PathHunter® detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

  • Measure the chemiluminescent signal using a luminometer.

  • Generate dose-response curves to determine the EC₅₀ values for β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows relevant to the analysis of this compound isomers.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Akuammidine_Isomer This compound Isomer MOR µ-Opioid Receptor (GPCR) Akuammidine_Isomer->MOR Binds Gi_protein Gαi/βγ MOR->Gi_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Downstream_Signaling Downstream Signaling Beta_Arrestin->Downstream_Signaling Initiates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Promotes

Caption: Mu-opioid receptor signaling pathway activated by this compound isomers.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assays Start_Binding Start Prepare_Membranes Prepare Receptor Membranes Start_Binding->Prepare_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze_Binding Calculate Ki Count->Analyze_Binding Start_Functional Start Cell_Culture Culture Receptor- Expressing Cells Start_Functional->Cell_Culture Compound_Addition Add Test Compound Cell_Culture->Compound_Addition Assay_cAMP cAMP Accumulation Assay Compound_Addition->Assay_cAMP Assay_Arrestin β-Arrestin Recruitment Assay Compound_Addition->Assay_Arrestin Analyze_Functional Calculate EC50/IC50 Assay_cAMP->Analyze_Functional Assay_Arrestin->Analyze_Functional

Caption: General experimental workflow for characterizing this compound isomers.

References

A Comparative Guide: (Z)-Akuammidine Versus Synthetic Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of the natural alkaloid (Z)-Akuammidine and a range of synthetic opioid receptor agonists. The information presented herein is intended to support research and drug development efforts in the field of pain management and opioid pharmacology.

Executive Summary

This compound, an indole alkaloid derived from the seeds of Picralima nitida, exhibits affinity for opioid receptors, showing a preference for the µ-opioid receptor (MOR). However, its potency and efficacy as a MOR agonist are notably weaker compared to commonly used synthetic opioids. While traditional use suggests analgesic properties, preclinical studies indicate that naturally occurring akuamma alkaloids, including akuammidine, demonstrate limited efficacy in animal models of pain. In contrast, synthetic opioid agonists such as Fentanyl, Morphine, and Oliceridine (TRV-130) display high affinity and potent activation of opioid receptors, leading to profound analgesia but also significant adverse effects. This guide delves into a detailed comparison of their receptor binding affinities, functional activities, signaling pathways, and in vivo effects, supported by experimental data.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and selected synthetic opioid receptor agonists.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
This compound 600[1]2400[1]8600[1]
DAMGO 0.5 - 2.010 - 50>1000
Fentanyl 0.3 - 1.5[2]>1000>1000
Morphine 1 - 10100 - 500100 - 500
Oliceridine (TRV-130) 20 - 50>1000>1000
Buprenorphine 0.2 - 1.050 - 1002 - 10
Oxycodone 10 - 30>1000>1000
Hydromorphone 0.5 - 2.050 - 100>1000
Methadone (racemic) 2 - 10>1000>1000

Note: Ki values can vary between studies due to different experimental conditions.

Table 2: In Vitro Functional Activity at the µ-Opioid Receptor
CompoundG-Protein Activation (GTPγS or cAMP)β-Arrestin Recruitment
EC50 (nM) Emax (%)
This compound & related alkaloids 2600 - 5200[3]Low[3]
DAMGO 5 - 20100
Fentanyl 1 - 10100
Morphine 20 - 10080 - 100
Oliceridine (TRV-130) 10 - 5080 - 100
Buprenorphine 1 - 540 - 60 (Partial Agonist)
Oxycodone 10 - 5090 - 100
Hydromorphone 1 - 10100
Methadone (racemic) 10 - 5090 - 100

Note: Emax is relative to a standard full agonist like DAMGO. Data for this compound and related alkaloids suggest they are weak partial agonists for G-protein activation with minimal to no β-arrestin recruitment observed at the concentrations tested.

Table 3: In Vivo Analgesic Activity (Tail-Flick or Hot-Plate Test)
CompoundAnimal ModelRoute of AdministrationAnalgesic Potency (ED50, mg/kg)
Akuammidine Mouses.c.Minimal effect at 3-30 mg/kg[4]
Morphine Mouse/Rats.c./i.p.2 - 10
Fentanyl Mouse/Rats.c./i.p.0.02 - 0.1
Oliceridine (TRV-130) Rati.v.0.1 - 0.5
Oxycodone Mouse/Rats.c./p.o.1 - 5

Note: ED50 values are highly dependent on the specific assay conditions and animal strain.

Signaling Pathways: G-Protein vs. β-Arrestin Bias

Opioid receptor activation triggers two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in side effects like respiratory depression and constipation, as well as receptor desensitization. "Biased agonists" are compounds that preferentially activate one pathway over the other.

This compound and its related natural alkaloids appear to be G-protein biased, showing weak partial agonism for G-protein activation with minimal to no recruitment of β-arrestin at tested concentrations.[3][5] However, their low potency limits their therapeutic potential in their natural form.

Synthetic opioids exhibit a spectrum of signaling bias:

  • Fentanyl and Morphine are considered relatively balanced or slightly G-protein biased agonists.

  • Oliceridine (TRV-130) is a notable G-protein biased agonist, designed to provide analgesia with a reduced side-effect profile compared to conventional opioids.[6][7]

  • Buprenorphine acts as a partial agonist at the MOR and also displays G-protein bias.

G_Protein_vs_Beta_Arrestin_Signaling cluster_receptor μ-Opioid Receptor This compound This compound MOR MOR This compound->MOR Binds Synthetic Agonist Synthetic Agonist Synthetic Agonist->MOR Binds G_Protein G-Protein Pathway (Analgesia) MOR->G_Protein Activation Beta_Arrestin β-Arrestin Pathway (Side Effects) MOR->Beta_Arrestin Recruitment

Opioid Receptor Signaling Pathways

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

  • Assay Setup: In a 96-well plate, the membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., naloxone).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand - Test Compound prepare_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
GTPγS Functional Assay

Objective: To measure the G-protein activation potency (EC50) and efficacy (Emax) of a test compound.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor are prepared.

  • Assay Setup: In a 96-well plate, membranes are incubated with GDP, varying concentrations of the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Controls:

    • Basal Binding: Membranes and [³⁵S]GTPγS only.

    • Non-specific Binding: Membranes, [³⁵S]GTPγS, and a high concentration of unlabeled GTPγS.

  • Incubation: The plate is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration and Quantification: Similar to the radioligand binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.

  • Data Analysis: Concentration-response curves are generated by plotting the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in recruiting β-arrestin to the opioid receptor.

Methodology:

  • Cell Culture: Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) are used.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: The recruitment of β-arrestin is measured by detecting the signal from the reporter system (e.g., luminescence, fluorescence, or BRET).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Tail-Flick Test

Objective: To assess the analgesic effect of a test compound in an animal model of acute thermal pain.

Methodology:

  • Animal Acclimation: Rodents (mice or rats) are acclimated to the testing apparatus.

  • Baseline Measurement: The baseline latency for the animal to flick its tail away from a radiant heat source is measured. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: At various time points after administration, the tail-flick latency is measured again.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data is often expressed as the percentage of maximum possible effect (%MPE).

Logical Relationship of Compound Structures

The structural scaffolds of this compound and synthetic opioids are distinct, which likely accounts for their different pharmacological profiles.

Compound_Structures cluster_natural Natural Alkaloid cluster_synthetic Synthetic Opioids Akuammidine This compound (Indole Alkaloid) Opioid_Receptor Opioid Receptors Akuammidine->Opioid_Receptor Interacts with Morphinans Morphinans (e.g., Morphine, Oxycodone) Morphinans->Opioid_Receptor Interacts with Phenylpiperidines Phenylpiperidines (e.g., Fentanyl) Phenylpiperidines->Opioid_Receptor Interacts with Diphenylheptanes Diphenylheptanes (e.g., Methadone) Diphenylheptanes->Opioid_Receptor Interacts with Thebaine_Derivatives Thebaine Derivatives (e.g., Buprenorphine, Oliceridine) Thebaine_Derivatives->Opioid_Receptor Interacts with

Structural Classes of Compared Opioids

Conclusion

This compound and its related natural alkaloids represent a structurally distinct class of compounds with modest affinity and low efficacy at the µ-opioid receptor. Their apparent G-protein signaling bias is noteworthy, but their low potency currently limits their direct therapeutic application as analgesics. Further structure-activity relationship studies and semi-synthetic modifications may yield more potent and efficacious analogs with potentially improved side-effect profiles.

In contrast, synthetic opioid receptor agonists offer high potency and efficacy, making them effective analgesics. However, their clinical utility is often hampered by significant adverse effects, which are, at least in part, attributed to β-arrestin pathway activation. The development of G-protein biased agonists like Oliceridine represents a promising strategy to separate the desired analgesic effects from the detrimental side effects. A thorough understanding of the comparative pharmacology of both natural and synthetic opioids is crucial for the rational design of next-generation analgesics with improved safety and efficacy.

References

A Comparative Analysis of the Anti-inflammatory Potential of Akuamma Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Akuammidine, an indole alkaloid derived from the seeds of the West African tree Picralima nitida, has garnered interest for its traditional use in pain and inflammation management. This guide provides a comparative analysis of the anti-inflammatory effects of akuamma alkaloids, with a focus on available experimental data for compounds structurally related to this compound. Due to a lack of specific quantitative studies on this compound, this document will leverage data from its close structural analog, pseudo-akuammigine, to offer a cross-validation of the potential anti-inflammatory properties of this class of compounds. The guide will compare its efficacy with the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin, and explore potential molecular mechanisms of action.

Comparative Efficacy of Pseudo-akuammigine and Indomethacin

An in-vivo study utilizing the carrageenan-induced paw edema model in rats provides the most direct comparison of the anti-inflammatory effects of an akuamma alkaloid with a standard NSAID. Pseudo-akuammigine, administered orally, demonstrated a dose-dependent reduction in paw swelling, indicating significant anti-inflammatory activity.[1]

Table 1: In-vivo Anti-inflammatory Effects of Pseudo-akuammigine and Indomethacin in the Carrageenan-Induced Rat Paw Edema Model

TreatmentDose (mg/kg, p.o.)Mean Maximal Paw Swelling (% of Control)Inhibition of Edema (%)
Control -1000
Pseudo-akuammigine 1.078.2 ± 2.121.8
5.074.7 ± 4.325.3
50.059.5 ± 2.340.5
Indomethacin 10.0Not explicitly stated as % of control, but used as a positive controlSignificant inhibition

Data extracted from Duwiejua et al., 2002.[1]

While direct quantitative data for this compound is not available, it has been noted that akuammidine treatment can decrease the expression of the pro-inflammatory cytokine IL-6 in cells.[2] This suggests a potential mechanism of action at the cellular level, though further dose-response studies are required for a comprehensive understanding.

Potential Mechanisms of Anti-inflammatory Action

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound and related alkaloids have not been fully elucidated. However, the inhibition of pro-inflammatory mediators is a hallmark of many anti-inflammatory compounds. A plausible, though not yet directly demonstrated, mechanism for akuamma alkaloids could involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of numerous pro-inflammatory genes, including those for cytokines like IL-6 and enzymes like cyclooxygenase-2 (COX-2).

Below is a diagram illustrating a hypothetical signaling pathway for the anti-inflammatory action of this compound.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkappaB IκBα IKK_complex->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n translocation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Akuammidine This compound Akuammidine->TAK1 Inhibits (?) Akuammidine->IKK_complex Inhibits (?) Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) NFkappaB_n->Inflammatory_Genes activates AP1->Inflammatory_Genes activates

Caption: Hypothetical mechanism of this compound's anti-inflammatory action.

Experimental Protocols

A standardized and widely accepted in-vivo model for assessing acute inflammation is the carrageenan-induced paw edema assay.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Inflammation Induction & Measurement cluster_3 Data Analysis Acclimatization Acclimatize Rats (e.g., 1 week) Fasting Fast overnight (with water ad libitum) Acclimatization->Fasting Grouping Divide into groups: - Vehicle Control - this compound - Standard Drug Fasting->Grouping Dosing Administer test compounds (e.g., oral gavage) Grouping->Dosing Baseline Measure initial paw volume Dosing->Baseline Carrageenan Inject Carrageenan (subplantar) Baseline->Carrageenan Measurement Measure paw volume at time intervals (e.g., 1, 2, 3, 4, 5, 6 hours) Carrageenan->Measurement Calculation Calculate paw edema and % inhibition Measurement->Calculation Statistics Statistical analysis (e.g., ANOVA) Calculation->Statistics

Caption: Standard workflow for the in-vivo assessment of anti-inflammatory agents.

Detailed Methodology: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-200g) are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Grouping and Dosing: Rats are randomly divided into control and treatment groups. The test compound (this compound or its analog), a standard drug (e.g., Indomethacin 10 mg/kg), or the vehicle (e.g., saline) is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test.

Conclusion

The available evidence, primarily from the study of the closely related alkaloid pseudo-akuammigine, suggests that akuamma alkaloids possess significant anti-inflammatory properties. The dose-dependent reduction in carrageenan-induced paw edema by pseudo-akuammigine indicates a potential for this compound to act as an effective anti-inflammatory agent. The observation that akuammidine can reduce IL-6 expression provides a potential avenue for its mechanism of action. However, to fully validate the anti-inflammatory effects of this compound, further research is imperative. Specifically, dose-response studies in both in-vitro and in-vivo models are needed to quantify its efficacy. Furthermore, investigations into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial to elucidate its molecular mechanism of action and to support its development as a potential therapeutic agent.

References

Replicating Published Studies on (Z)-Akuammidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published data on (Z)-Akuammidine, a monoterpenoid indole alkaloid that has garnered interest for its potential pharmacological activities. The information presented herein is collated from various scientific publications to facilitate the replication of key findings and to offer a basis for further research and development. This document summarizes the synthesis, biological activity, and relevant experimental protocols associated with this compound and its interactions with opioid receptors.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data reported for Akuammidine, focusing on its opioid receptor binding affinity. It is important to note that many studies do not specify the stereoisomer of Akuammidine used, and therefore the data may represent a mixture or the most abundant isomer isolated from natural sources.

Table 1: Opioid Receptor Binding Affinity of Akuammidine

CompoundReceptorKᵢ (μM)Source
Akuammidineμ-opioid0.6[1]
δ-opioid2.4[1]
κ-opioid8.6[1]
Akuammineμ-opioid0.5[1]
Akuammicineκ-opioid0.2[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound.

Synthesis of this compound

Characterization Data:

  • ¹H NMR and ¹³C NMR spectra for Akuammidine have been published, providing a reference for structural verification.

  • Mass spectrometry data is also available, typically showing the molecular ion peak to confirm the compound's mass.[2]

Opioid Receptor Binding Assay

The affinity of this compound for opioid receptors is a key aspect of its pharmacological profile. Radioligand binding assays are commonly employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared.

  • Radioligand Incubation: A specific radioligand (e.g., [³H]DAMGO for μ-opioid receptors) is incubated with the cell membranes in a binding buffer.

  • Competition Binding: The assay is performed in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

A detailed protocol for conducting such assays can be found in various pharmacological methods publications.

In Vivo Analgesic Activity Assays

To assess the potential analgesic effects of this compound, standard in vivo models in rodents are utilized.

1. Hot Plate Test: This test is used to evaluate the central analgesic activity of a compound.

  • Procedure: Mice are placed on a heated plate (typically 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is measured.[3][4][5][6]

  • Data Collection: An increase in the latency to the pain response after administration of the test compound, compared to a vehicle control, indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test: This method is employed to assess peripheral analgesic activity.[1][2][7][8][9]

  • Procedure: Mice are injected intraperitoneally with a dilute solution of acetic acid to induce a characteristic writhing (abdominal constriction) response.

  • Data Collection: The number of writhes is counted over a specific period. A reduction in the number of writhes in the group treated with the test compound, compared to the control group, suggests analgesic properties.[1][7][9]

Visualizations

The following diagrams illustrate key concepts related to the study of this compound.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Z_Akuammidine This compound MOR μ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesic Effects

Caption: Signaling pathway of a μ-opioid receptor agonist like this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation start Starting Materials synthesis Total Synthesis of This compound start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization binding_assay Opioid Receptor Binding Assay characterization->binding_assay in_vivo_analgesia In Vivo Analgesic Activity Assays characterization->in_vivo_analgesia hot_plate Hot Plate Test in_vivo_analgesia->hot_plate writhing_test Writhing Test in_vivo_analgesia->writhing_test

Caption: General experimental workflow for studying this compound.

References

(Z)-Akuammidine: A Comparative Efficacy Analysis Against Other Picralima nitida Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The seeds of the West African tree Picralima nitida, commonly known as akuamma, have a long history in traditional medicine for the treatment of pain and fever.[1][2][3][4] Modern pharmacological studies have attributed these effects to a variety of indole alkaloids, with (Z)-Akuammidine being a notable constituent. This guide provides a comparative analysis of the efficacy of this compound against other prominent alkaloids isolated from Picralima nitida, focusing on their activity at opioid receptors, which are considered their primary pharmacological targets.[1][2][3][5]

Comparative Efficacy at Opioid Receptors

Recent comprehensive studies have sought to characterize the in vitro pharmacological profiles of several key Picralima nitida alkaloids. These investigations have revealed that while many of these compounds interact with opioid receptors, their affinities and functional activities vary significantly. The primary alkaloids of interest for this comparison include akuammine, pseudo-akuammigine, akuammicine, akuammiline, and picraline, alongside this compound (also referred to as akuammidine in the literature).

In general, these alkaloids demonstrate a higher affinity and activity at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR) compared to the δ-opioid receptor (DOR).[1][5] However, their potency and efficacy are generally weaker when compared to standard reference opioid ligands.[1][5]

Opioid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a crucial indicator of its potential potency. The following table summarizes the equilibrium dissociation constants (Ki) of various Picralima nitida alkaloids at the three main opioid receptors. Lower Ki values indicate higher binding affinity.

Alkaloidµ-Opioid Receptor (Ki, µM)κ-Opioid Receptor (Ki, µM)δ-Opioid Receptor (Ki, µM)
This compound 0.6[6]8.6[6]2.4[6]
Akuammine0.5[6]--
Pseudo-akuammigine0.59[5]--
Akuammicine-0.2[6]-
AkuammigineLow Efficacy[6]Low Efficacy[6]Low Efficacy[6]
PseudoakuammigineLow Efficacy[6]Low Efficacy[6]Low Efficacy[6]

Data compiled from multiple sources. A '-' indicates data not specified in the reviewed literature.

From this data, this compound shows a preference for the µ-opioid binding sites.[6] Akuammine also demonstrates a high affinity for the µ-opioid receptor.[6] Notably, akuammicine displays the highest affinity for the κ-opioid receptor.[6]

Functional Activity: G-Protein Activation and β-Arrestin Recruitment

Beyond binding, the functional activity of these alkaloids at the opioid receptors has been assessed through assays measuring the inhibition of forskolin-induced cAMP (a marker of G-protein activation) and the recruitment of β-arrestin 2.

AlkaloidµOR cAMP Inhibition (EC50, µM)κOR cAMP Inhibition (EC50, µM)δOR cAMP Inhibition (EC50, µM)µOR β-Arrestin 2 Recruitment
This compound 2.6 - 5.2[7]--Minimal[5]
Akuammine2.6 - 5.2[7]---
Pseudo-akuammigine2.6 - 5.2[7]---
Akuammicine-Potent Agonist[1][2]--

This compound, along with akuammine and pseudo-akuammigine, acts as a moderately potent µOR agonist.[7] In contrast, akuammicine is a potent agonist at the kappa opioid receptor.[1][2] The potency for the akuamma alkaloids in the β-arrestin 2 recruitment assay was generally too weak to calculate bias factors.[5]

In Vivo Antinociceptive Effects

Despite demonstrating in vitro activity at the µ-opioid receptor, the in vivo analgesic effects of this compound and its related compounds have been found to be limited in some studies of thermal nociception.[1][2][4]

In mouse models (tail flick and hot plate assays), both akuammine and this compound were evaluated for their antinociceptive properties.[8] While some statistically significant effects were observed at higher doses, the overall efficacy was modest, which is consistent with their lower potency at the µOR compared to traditional opioids.[7] This suggests that while these alkaloids do interact with opioid receptors, they may not produce strong analgesic effects on their own or may require structural modification to enhance their potency.[7]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for the opioidergic effects of Picralima nitida alkaloids involves the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathway and a general workflow for evaluating these compounds.

Opioid Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Alkaloid Alkaloid Opioid_Receptor Opioid Receptor (μ, κ, δ) Alkaloid->Opioid_Receptor Binding G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activation Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation MAPK MAPK Pathway Beta_Arrestin->MAPK Activation

Caption: Opioid receptor signaling cascade initiated by alkaloid binding.

Experimental_Workflow Start P. nitida Seeds Extraction Alkaloid Extraction & Isolation Start->Extraction Identification Compound Identification (e.g., NMR, MS) Extraction->Identification In_Vitro In Vitro Assays Identification->In_Vitro Binding Radioligand Binding Assay In_Vitro->Binding Functional Functional Assays (cAMP, β-Arrestin) In_Vitro->Functional In_Vivo In Vivo Models (e.g., Mouse Nociception) In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Binding->Data_Analysis Functional->Data_Analysis In_Vivo->Data_Analysis Conclusion Efficacy Conclusion Data_Analysis->Conclusion

Caption: General workflow for pharmacological evaluation of P. nitida alkaloids.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized pharmacological assays. The following are summaries of the key experimental methodologies.

Alkaloid Isolation

A pH-zone-refining countercurrent chromatography method was utilized to isolate six of the major alkaloids from Picralima nitida seeds in high purity and sufficient quantities for extensive biological evaluation.[1][2][3] This technique offers advantages in loading capacity and yields highly concentrated fractions with minimal compound overlap.[1]

Radioligand Binding Assays

To determine the binding affinity of the alkaloids for opioid receptors, competitive radioligand binding assays were performed.[5][6] Membranes from cells expressing the receptor of interest (µ, κ, or δ) were incubated with a specific radiolabeled ligand ([³H]DAMGO for µOR, [³H]U69,593 for κOR, and [³H]DPDPE for δOR) and varying concentrations of the test alkaloid.[1][3] The ability of the alkaloid to displace the radioligand was measured, and the data were used to calculate the Ki values.

cAMP Inhibition GloSensor™ Assay

The functional agonism of the alkaloids at the opioid receptors was determined by measuring their ability to inhibit forskolin-stimulated cAMP production in HEK-293 cells co-expressing the opioid receptor and a cAMP-sensitive biosensor (GloSensor™).[1][3] Cells were treated with the alkaloids, and the resulting luminescence signal, which is inversely proportional to the cAMP concentration, was measured to determine EC50 values.

β-Arrestin 2 Recruitment PathHunter® Assay

The recruitment of β-arrestin 2 to the opioid receptors upon alkaloid binding was assessed using the PathHunter® β-arrestin recruitment assay.[1][3] This assay measures the interaction between the receptor and β-arrestin, providing insight into another aspect of receptor signaling.

In Vivo Thermal Nociception Assays

The antinociceptive effects of the alkaloids were evaluated in C57BL/6 mice using the tail flick and hot plate assays.[8] These assays measure the latency of the animal to withdraw its tail or lick its paw from a thermal stimulus, respectively. The maximum possible effect (%MPE) was calculated and compared between vehicle- and alkaloid-treated groups.[8]

Conclusion

This compound, a prominent alkaloid from Picralima nitida, exhibits a clear preference for the µ-opioid receptor, with moderate agonist activity. Its binding affinity is comparable to that of akuammine. However, its in vivo analgesic efficacy in thermal nociception models appears to be limited, a characteristic it shares with other µ-opioid-active alkaloids from the same plant.

In comparison, akuammicine stands out for its potent agonism at the κ-opioid receptor. The other tested alkaloids, such as akuammigine and pseudoakuammigine, showed little efficacy in the opioid bioassays.[6]

These findings suggest that while the traditional use of Picralima nitida seeds for pain relief may be linked to their opioid receptor activity, the individual alkaloids, including this compound, may serve as valuable scaffolds for the development of novel opioids with unique pharmacological properties rather than being potent analgesics in their natural form.[1][2][3][5] Further research, potentially involving semi-synthetic modifications, could unlock more potent and selective compounds derived from the akuamma alkaloid framework.[7]

References

A Head-to-Head Comparison of (Z)-Akuammidine and Tramadol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the pharmacological properties of (Z)-Akuammidine and tramadol, two centrally acting analgesics with distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their receptor binding affinities, analgesic efficacy, and known side effect profiles, supported by experimental data and detailed methodologies.

Introduction

This compound is an indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used for pain and fever, it is known to interact with opioid receptors. Tramadol is a synthetic, centrally acting analgesic with a dual mechanism of action, widely prescribed for moderate to moderately severe pain. This guide aims to provide an objective, head-to-head comparison to inform preclinical and clinical research.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative pharmacological parameters of this compound and tramadol.

Table 1: Opioid Receptor Binding Affinities (Ki in µM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Reference(s)
This compound0.62.48.6[1]
Tramadol2.4>10>10[2]
O-desmethyltramadol (M1)0.0034--[2][3]

Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Reuptake Inhibition

CompoundSerotonin Transporter (SERT) IC50 (µM)Norepinephrine Transporter (NET) IC50 (µM)Reference(s)
This compoundNot ReportedNot Reported
Tramadol (racemic)3.12.8[4][5]
(+)-TramadolMore potent than (-)-enantiomerLess potent than (-)-enantiomer[5]
(-)-TramadolLess potent than (+)-enantiomerMore potent than (+)-enantiomer[4]

Table 3: Analgesic Efficacy in Preclinical Models

CompoundAnalgesic ModelEfficacy MeasureObservationsReference(s)
This compoundMouse Hot Plate/Tail Flick% Maximum Possible Effect (%MPE)Limited efficacy reported in some studies.
TramadolMouse/Rat Hot Plate/Tail FlickDose-dependent increase in latencyEffective analgesia observed.[6]

Direct comparative studies providing %MPE for both compounds under identical conditions are limited.

Table 4: Common Side Effect Profile

Side EffectThis compoundTramadolReference(s)
Respiratory Depression Not well-documentedYes, dose-dependent and risk increased with other CNS depressants.[7][8][9][10][11]
Gastrointestinal Effects Not well-documentedNausea, vomiting, constipation, dry mouth are common.[7][12][13][14][15][16]
Serotonin Syndrome Unlikely based on known mechanismRisk, especially when co-administered with other serotonergic agents.[7][17]

Signaling Pathways and Mechanisms of Action

This compound: Opioid Receptor Agonism

This compound's primary mechanism of action is the agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to analgesia.

Akuammidine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Akuammidine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia Tramadol_Dual_Mechanism cluster_synapse Synaptic Cleft & Postsynaptic Neuron cluster_presynapse Presynaptic Neuron Tramadol Tramadol M1 O-desmethyltramadol (M1 Metabolite) SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibits ((+)-enantiomer) NET Norepinephrine Transporter (NET) Tramadol->NET Inhibits ((-)-enantiomer) MOR_post Postsynaptic µ-Opioid Receptor M1->MOR_post Agonist Analgesia_Opioid Opioid-mediated Analgesia MOR_post->Analgesia_Opioid Serotonin_reuptake ↓ Serotonin Reuptake SERT->Serotonin_reuptake Norepinephrine_reuptake ↓ Norepinephrine Reuptake NET->Norepinephrine_reuptake Analgesia_Monoamine Monoamine-mediated Analgesia Serotonin_reuptake->Analgesia_Monoamine Norepinephrine_reuptake->Analgesia_Monoamine Binding_Assay_Workflow start Start prep Prepare cell membranes expressing opioid receptors start->prep incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DAMGO) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 (concentration of test compound that inhibits 50% of radioligand binding) quantify->analyze calculate Calculate Ki using the Cheng-Prusoff equation analyze->calculate end End calculate->end

References

(Z)-Akuammidine Dose-Response Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Akuammidine, an indole alkaloid isolated from the seeds of the West African tree Picralima nitida, has garnered interest within the scientific community for its traditional use in pain management and its interaction with opioid receptors. This guide provides a statistical analysis of available dose-response data for this compound, offering a comparison with other relevant compounds and detailed experimental protocols to support further research and drug development.

Overview of this compound's Pharmacological Profile

This compound exhibits a notable affinity for opioid receptors, showing a preference for the mu (μ) opioid receptor, which is the primary target for many conventional opioid analgesics.[1][2] While its potency is considered weak compared to classical opioids like morphine, its unique chemical structure and pharmacological profile present a potential scaffold for the development of novel analgesics with potentially different side-effect profiles.

Quantitative Analysis of Dose-Response Relationships

The following tables summarize the key parameters derived from in vitro and in vivo studies on this compound and its comparators. These parameters are essential for understanding the potency, efficacy, and binding affinity of these compounds.

In Vitro Binding Affinities (Ki)

The inhibition constant (Ki) indicates the affinity of a ligand for a receptor. A lower Ki value corresponds to a higher binding affinity.

CompoundReceptorKi (μM)
This compound μ-opioid0.6[1][2]
δ-opioid2.4[1]
κ-opioid8.6[1][2]
Akuammineμ-opioid0.5[1]
Akuammicineκ-opioid0.2[1]
In Vitro Functional Potency

The potency of this compound as a μ-opioid receptor agonist is in the micromolar range.[3][4]

CompoundAssay TypePotency (μM)
This compound μOR Agonist Assay2.6 - 5.2[3][4]
AkuammineμOR Agonist Assay2.6 - 5.2[3][4]
Pseudo-akuammigineμOR Agonist Assay2.6 - 5.2[3][4]
In Vivo Analgesic Activity

In animal models of pain, this compound has demonstrated dose-dependent analgesic effects.

CompoundAnimal ModelAssayDoses Tested (mg/kg, s.c.)
This compound MouseTail Flick & Hot Plate3, 10, 30[5]
MorphineMouseTail Flick & Hot Plate-
Tramadol---
Codeine---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the dose-response relationship of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound to a specific receptor.

  • Objective: To determine the Ki of this compound for μ, δ, and κ-opioid receptors.

  • Methodology:

    • Membrane preparations from cells expressing the opioid receptor of interest are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for μ-receptors).

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Analgesia Assays (Tail Flick and Hot Plate)

These behavioral assays in rodents are used to assess the analgesic properties of a compound.

  • Objective: To evaluate the dose-dependent analgesic effect of this compound.

  • Methodology:

    • Tail Flick Assay: A focused beam of heat is applied to the mouse's tail. The latency to flick the tail away from the heat source is measured. An increase in latency indicates an analgesic effect.

    • Hot Plate Assay: The mouse is placed on a heated surface (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw or jumping) is recorded. An increased latency suggests analgesia.

    • Procedure:

      • Baseline latencies are determined for each animal before drug administration.

      • Different doses of this compound (e.g., 3, 10, 30 mg/kg) are administered, typically via subcutaneous (s.c.) injection.

      • At various time points after administration, the tail flick or hot plate latencies are measured again.

      • The data is often expressed as the maximum possible effect (%MPE) to normalize the results.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G Simplified Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Z_Akuammidine Z_Akuammidine MOR μ-Opioid Receptor Z_Akuammidine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Ion_Channels->Analgesia Contributes to

Caption: Mu-Opioid Receptor Signaling Pathway for this compound.

G Experimental Workflow for In Vitro Dose-Response Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture with Opioid Receptors incubation Incubation of Membranes, Radioligand & Compound prep_cells->incubation prep_ligand Radiolabeled Ligand Preparation prep_ligand->incubation prep_compound Serial Dilution of This compound prep_compound->incubation filtration Separation of Bound and Free Ligand incubation->filtration measurement Radioactivity Measurement filtration->measurement curve_fitting Non-linear Regression to Determine IC50 measurement->curve_fitting calculation Calculation of Ki (Cheng-Prusoff) curve_fitting->calculation

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Directions

The available data indicate that this compound is a weak μ-opioid receptor agonist with demonstrated analgesic activity in preclinical models. However, a comprehensive understanding of its dose-response relationship requires further investigation to determine key parameters such as EC50/IC50 from functional assays, Emax, and the Hill slope. Such data will be invaluable for comparing its efficacy and potential for cooperativity with standard analgesics. Future research should also focus on elucidating the specific downstream signaling pathways activated by this compound to better understand its molecular mechanism of action and to guide the development of new, potentially safer, opioid-based therapeutics.

References

(Z)-Akuammidine: A Comparative Analysis of its Opioid Receptor Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (Z)-Akuammidine, an indole alkaloid isolated from the seeds of Picralima nitida, with other relevant opioid receptor modulators. The data presented is sourced from peer-reviewed literature and is intended to inform research and development in pain management and related fields.

Quantitative Comparison of Opioid Receptor Binding and Function

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, µM)

Compoundµ-Opioid Receptorδ-Opioid Receptorκ-Opioid ReceptorReference
This compound 0.62.48.6[1]
Akuammine0.5>10>10[1]
Akuammicine2.7>100.2[1]
Morphine0.001168--[2]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity at the µ-Opioid Receptor (cAMP Inhibition)

CompoundEC50 (µM)Emax (%)Reference
This compound 5.2-[3]
Akuammine2.6-[3]
Pseudo-akuammigine3.8-[3]
Morphine-100 (Full Agonist)[3]

EC50 represents the concentration of the compound that elicits a half-maximal response. Emax is the maximum response observed relative to a reference full agonist.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

These assays were utilized to determine the binding affinity (Ki) of the compounds for the different opioid receptors.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) or from brain tissue (e.g., guinea-pig brain homogenates) are prepared.[4] Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a suitable buffer.[5]

  • Assay Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [3H]DAMGO for µ-opioid receptors) and varying concentrations of the unlabeled test compound.[3][6]

  • Filtration and Washing: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.[5]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

cAMP Inhibition Functional Assays

These assays were performed to assess the functional activity of the compounds as agonists or antagonists at Gαi/o-coupled receptors like the µ-opioid receptor.

Objective: To measure the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is suppressed upon activation of Gαi/o-coupled receptors.

General Protocol (GloSensor™ cAMP Assay):

  • Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the µ-opioid receptor and a GloSensor™ cAMP plasmid, which expresses a genetically engineered luciferase that is sensitive to cAMP levels.[7]

  • Cell Plating and Equilibration: The transfected cells are plated in a multi-well plate and incubated with the GloSensor™ cAMP reagent to allow for equilibration.[7]

  • Compound Addition: Varying concentrations of the test compound are added to the wells. Forskolin, an adenylyl cyclase activator, is often added to stimulate cAMP production.

  • Luminescence Measurement: The luminescence, which is directly proportional to the intracellular cAMP concentration, is measured using a luminometer. A decrease in luminescence in the presence of the test compound indicates Gαi/o activation.[7]

  • Data Analysis: The concentration of the test compound that produces a half-maximal inhibition of the forskolin-stimulated cAMP production (EC50) and the maximum inhibition (Emax) are determined from the concentration-response curves.

β-Arrestin Recruitment Assays

These assays are crucial for determining if a compound exhibits biased agonism, meaning it preferentially activates G-protein signaling over β-arrestin-mediated pathways.

Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.

General Protocol (PathHunter® β-Arrestin Assay):

  • Cell Line: A cell line (e.g., CHO-K1) is used that has been engineered to co-express the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[8]

  • Compound Stimulation: The cells are plated and then stimulated with varying concentrations of the test compound.

  • Enzyme Complementation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of the β-arrestin-EA to the receptor-PK. This brings the PK and EA fragments into close proximity, allowing them to form a functional β-galactosidase enzyme.[8]

  • Signal Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[9]

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the test compound for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of µ-opioid receptor agonists and a typical experimental workflow for their characterization.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Z_Akuammidine This compound MOR µ-Opioid Receptor (GPCR) Z_Akuammidine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Limited Recruitment (G-protein Bias) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP signaling_outcome Analgesia cAMP->signaling_outcome adverse_effects Potential for Adverse Effects (Respiratory Depression, etc.) beta_arrestin->adverse_effects experimental_workflow start Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Inhibition Assay start->functional_assay bias_assay β-Arrestin Recruitment Assay start->bias_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis bias_assay->data_analysis conclusion Pharmacological Profile data_analysis->conclusion

References

Meta-analysis of (Z)-Akuammidine clinical trial data (if available)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for clinical trial data on (Z)-Akuammidine has revealed a significant gap in the existing medical literature. At present, there are no registered or published clinical trials for this specific compound, and consequently, no meta-analyses of its clinical efficacy or safety have been conducted.

Researchers, scientists, and drug development professionals should be aware that the current body of scientific evidence for this compound is limited to preclinical research, primarily focusing on its parent compounds and related alkaloids derived from the seeds of the Picralima nitida tree, commonly known as Akuamma.

The primary alkaloid, akuammine, has been the main subject of pharmacological studies. These investigations have explored its interaction with opioid receptors and its potential analgesic effects in animal models. For instance, studies have shown that akuammine and similar alkaloids target opioid receptors in the central nervous system of mice, suggesting a potential avenue for developing novel pain therapeutics[1].

While the seeds of Picralima nitida have a history of use in traditional medicine for treating pain and fever, this traditional use has not yet been substantiated by rigorous clinical trials in humans[1][2]. Preclinical studies have investigated the antinociceptive effects of akuammine and akuammidine in mouse models of thermal pain[3]. Additionally, some research has focused on creating semi-synthetic derivatives of akuammine and pseudo-akuammigine to enhance their potency at the mu-opioid receptor[4][5].

It is crucial to distinguish these preclinical findings from clinical evidence. The absence of clinical trial data means that no determinations can be made regarding the safety, efficacy, or pharmacokinetic profile of this compound in humans. Therefore, the creation of a meta-analysis, comparison guides based on clinical performance, or detailed clinical experimental protocols is not feasible at this time.

The signaling pathways and mechanisms of action of related compounds like akuammidine have been explored in vitro, with studies indicating a preference for μ-opioid binding sites[6]. However, these pathways have not been confirmed in human clinical studies.

Professionals in the field of drug development should recognize that while the preclinical data on alkaloids from Picralima nitida may suggest a therapeutic potential, the transition from preclinical to clinical research is a critical and necessary step that has not yet been taken for this compound. Future research efforts would need to include Phase I, II, and III clinical trials to establish a clinical profile for this compound. Until such data becomes available, any discussion of its clinical application remains speculative.

References

Safety Operating Guide

Navigating the Disposal of (Z)-Akuammidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Information

Before addressing disposal, it is crucial to understand the known properties of (Z)-Akuammidine to inform safe handling practices. Although a comprehensive toxicological profile is not available, the compound is classified as an alkaloid and intended for research use only.[1][]

PropertyDataReference
CAS Number 113973-31-2[1]
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.434 g/mol [1]
Appearance Crystalline solid[]
Purity >98%[]
Storage Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]

Given the lack of specific toxicity data, this compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

In the absence of explicit instructions for this compound, a conservative approach to waste disposal is required. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

1. Consult Institutional Environmental Health and Safety (EHS)

The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are equipped with the knowledge of local, state, and federal regulations for chemical waste disposal and can provide specific guidance for your laboratory's waste streams.

2. Waste Characterization and Segregation

Properly characterize the waste. This compound waste may exist in several forms:

  • Pure, unused compound: The original solid material.

  • Contaminated labware: Pipette tips, vials, gloves, etc., that have come into contact with the compound.

  • Solutions: Solvents or other liquids containing dissolved this compound.

Segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.[4] Never mix incompatible wastes.[4]

3. Waste Container Labeling and Storage

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date the waste was first added to the container and the primary hazard(s) (e.g., "Chemical Toxin - Toxicity Unknown").

  • Containers: Use sturdy, chemically resistant containers that can be securely closed.[4]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.[4] Keep containers closed except when adding waste.[4]

4. Disposal of Empty Containers

Even "empty" chemical containers are considered hazardous waste until properly decontaminated. The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[4] For highly toxic substances, the first three rinses must be collected.[4] Given the unknown toxicity of this compound, a conservative approach of collecting the first three rinses is recommended.

5. Arranging for Waste Pickup

Once your waste container is ready for disposal, follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department. Do not allow hazardous waste to accumulate in the laboratory.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs characterize Characterize and Segregate Waste (Solid, Liquid, Contaminated Materials) consult_ehs->characterize label_store Label and Store Waste in Designated Secondary Containment characterize->label_store decontaminate Decontaminate Empty Containers (Collect Rinsate as Hazardous Waste) label_store->decontaminate schedule_pickup Schedule Waste Pickup with EHS decontaminate->schedule_pickup document Document Disposal schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and prioritizing consultation with EHS professionals, researchers can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (Z)-Akuammidine

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-Akuammidine is an indole alkaloid with potential pharmacological properties, necessitating careful handling to ensure the safety of laboratory personnel and prevent environmental contamination.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols for handling potent alkaloids and structurally related compounds to provide essential operational and disposal plans for researchers, scientists, and drug development professionals.

Alkaloids as a class of compounds can exert significant physiological effects and may be toxic.[2][3] Therefore, a comprehensive approach to safety, including appropriate personal protective equipment (PPE), stringent handling procedures, and compliant disposal methods, is crucial.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The following table summarizes the recommended PPE for handling this compound, based on guidelines for potent chemical compounds and indole derivatives.[1]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately upon contamination.To prevent skin contact, which may lead to systemic absorption or local irritation.
Body Protection A dedicated lab coat or a chemical-resistant suit.To shield the body from accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure. If these are not available, a NIOSH-approved respirator may be required.To avoid inhalation of the compound, which could have potent systemic effects.

Operational Plan for Handling this compound

A step-by-step procedural approach is essential for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.

  • Ventilation: Ensure all handling of the solid compound or its solutions occurs within a properly functioning chemical fume hood or other ventilated enclosure.[1]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible.

2. Weighing and Solution Preparation:

  • Weighing: When weighing the solid compound, do so within a fume hood or on a balance with a draft shield to minimize the risk of generating airborne particles.

  • Solvent Selection: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Consult the appropriate SDS for the chosen solvent to understand its specific hazards.

  • Dissolving: Add the solvent to the weighed this compound slowly and carefully to avoid splashing.

3. Experimental Use:

  • Containment: Keep all containers with this compound sealed when not in use.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

4. Post-Experiment:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

  • Personal Hygiene: Remove and properly dispose of contaminated PPE. Wash hands and any exposed skin thoroughly.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[1]

    • Separate waste streams as required by your institution's environmental health and safety (EHS) office.

  • Waste Disposal:

    • Dispose of the hazardous waste through a licensed waste contractor.[4]

    • For potent psychoactive compounds, specialized disposal methods such as incineration are often required to ensure complete destruction.[5]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Quantitative Data

The following table summarizes available quantitative data for this compound.

Property Value
Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
Melting Point 240-242 °C
Boiling Point 513.0 ± 50.0 °C (Predicted)
pKa 14.79 ± 0.10 (Predicted)

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, any protocol involving this compound should incorporate the safety and handling procedures outlined above. For in vivo studies, researchers should be aware of the compound's opioid-like activity and potential for dose-dependent effects.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area Designate Work Area check_safety Verify Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate Experiment Complete collect_waste Collect Hazardous Waste decontaminate->collect_waste dispose_waste Dispose via Licensed Contractor collect_waste->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe Final Step wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.